Technical Documentation Center

5-(3,4-Dimethoxyphenyl)picolinic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-(3,4-Dimethoxyphenyl)picolinic acid
  • CAS: 87789-67-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 5-(3,4-Dimethoxyphenyl)picolinic Acid: Synthesis, Characterization, and Therapeutic Potential

Abstract This technical guide provides a comprehensive overview of 5-(3,4-Dimethoxyphenyl)picolinic acid, a heterocyclic compound of significant interest to the chemical and pharmaceutical sciences. The document delineat...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 5-(3,4-Dimethoxyphenyl)picolinic acid, a heterocyclic compound of significant interest to the chemical and pharmaceutical sciences. The document delineates the molecule's core chemical properties, proposes a robust synthetic pathway, and explores its potential as a scaffold in drug discovery. By integrating established chemical principles with data from analogous structures, this guide serves as a foundational resource for researchers, scientists, and professionals engaged in drug development. We will delve into the rationale behind experimental design, from synthesis to potential biological evaluation, offering a predictive yet scientifically grounded perspective on this promising molecule.

Introduction: The Convergence of Two Privileged Scaffolds

5-(3,4-Dimethoxyphenyl)picolinic acid stands at the intersection of two well-established pharmacophores: the picolinic acid moiety and the dimethoxyphenyl group. Picolinic acid, a pyridine-2-carboxylic acid, is a structural motif found in a variety of biologically active compounds, including those with antimicrobial, anti-inflammatory, and herbicidal properties.[1][2] Its ability to chelate metal ions also contributes to its diverse biological roles.

The dimethoxyphenyl group, particularly the 3,4-dimethoxy substitution pattern, is a key feature in numerous natural and synthetic compounds with a broad spectrum of therapeutic activities. This includes potent anticancer agents that function as tubulin polymerization inhibitors, leveraging the electronic and steric properties of the methoxy groups to interact with biological targets. The convergence of these two moieties in a single molecule presents a compelling case for its investigation as a novel therapeutic agent. This guide will, therefore, illuminate the path for its synthesis, characterization, and exploration in medicinal chemistry.

Physicochemical and Structural Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key properties of 5-(3,4-Dimethoxyphenyl)picolinic acid are summarized in the table below. While experimental data for some properties are not publicly available, predictions based on its structure and data from analogous compounds are provided.

PropertyValueSource
CAS Number 87789-67-1Commercial Vendor
Molecular Formula C₁₄H₁₃NO₄Commercial Vendor
Molecular Weight 259.26 g/mol Commercial Vendor
SMILES O=C(O)C1=NC=C(C2=CC=C(OC)C(OC)=C2)C=C1Commercial Vendor
Predicted Melting Point 180-190 °CAnalogous Compounds
Predicted Solubility Soluble in DMSO, DMF, and methanol; sparingly soluble in water.Structural Analysis
Storage Store in an inert atmosphere at room temperature.Commercial Vendor

Synthesis and Characterization: A Strategic Approach

The synthesis of 5-aryl-picolinic acids is well-precedented in the chemical literature, with the Suzuki-Miyaura cross-coupling reaction being a particularly robust and versatile method.[3][4] This palladium-catalyzed reaction allows for the efficient formation of a carbon-carbon bond between an aryl halide and an organoboron compound.

Proposed Synthetic Pathway: The Suzuki-Miyaura Coupling

A logical and efficient synthesis of 5-(3,4-Dimethoxyphenyl)picolinic acid involves the Suzuki-Miyaura coupling of a commercially available halogenated picolinic acid derivative with 3,4-dimethoxyphenylboronic acid. A plausible reaction scheme is outlined below.

Synthesis_of_5-(3,4-Dimethoxyphenyl)picolinic_acid reactant1 5-Bromo-2-methylpyridine intermediate1 5-(3,4-Dimethoxyphenyl)-2-methylpyridine reactant1->intermediate1 Suzuki Coupling reactant2 3,4-Dimethoxyphenylboronic acid intermediate2 5-(3,4-Dimethoxyphenyl)picolinic acid intermediate1->intermediate2 Oxidation reagent1 Pd(PPh₃)₄, Na₂CO₃ DME/H₂O reagent2 KMnO₄, H₂O, heat

Caption: Proposed Suzuki-Miyaura coupling for synthesis.

Step-by-Step Experimental Protocol

Step 1: Suzuki-Miyaura Coupling to form 5-(3,4-Dimethoxyphenyl)-2-methylpyridine

  • To a solution of 5-bromo-2-methylpyridine (1.0 eq) and 3,4-dimethoxyphenylboronic acid (1.2 eq) in a 3:1 mixture of dimethoxyethane (DME) and water, add sodium carbonate (2.0 eq).

  • Degas the mixture by bubbling with argon for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 85 °C) and stir under an inert atmosphere for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford 5-(3,4-dimethoxyphenyl)-2-methylpyridine.

Step 2: Oxidation to 5-(3,4-Dimethoxyphenyl)picolinic acid

  • Suspend 5-(3,4-dimethoxyphenyl)-2-methylpyridine (1.0 eq) in water.

  • Heat the suspension to reflux (100 °C).

  • Slowly add potassium permanganate (KMnO₄) (3.0 eq) portion-wise over 2-3 hours.

  • Continue to reflux the mixture for an additional 4-6 hours, or until the purple color of the permanganate has disappeared.

  • Cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate.

  • Wash the precipitate with hot water.

  • Combine the filtrates and acidify to pH 3-4 with concentrated hydrochloric acid.

  • Cool the solution in an ice bath to induce precipitation of the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 5-(3,4-dimethoxyphenyl)picolinic acid.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted, 400 MHz, DMSO-d₆):

  • δ 13.5-13.0 (s, 1H): Carboxylic acid proton.

  • δ 8.8-8.6 (m, 1H): Aromatic proton on the pyridine ring (position 6).

  • δ 8.2-8.0 (m, 1H): Aromatic proton on the pyridine ring (position 4).

  • δ 7.8-7.6 (m, 1H): Aromatic proton on the pyridine ring (position 3).

  • δ 7.4-7.2 (m, 3H): Aromatic protons on the dimethoxyphenyl ring.

  • δ 3.9-3.8 (s, 6H): Two methoxy group protons.

¹³C NMR Spectroscopy (Predicted, 100 MHz, DMSO-d₆):

  • δ 167-165: Carboxylic acid carbon.

  • δ 150-148: Aromatic carbons of the pyridine ring attached to nitrogen and the dimethoxyphenyl group.

  • δ 140-120: Remaining aromatic carbons.

  • δ 56-55: Methoxy group carbons.

Infrared (IR) Spectroscopy (Predicted, KBr pellet):

  • 3400-2400 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

  • ~1700 cm⁻¹: C=O stretch of the carboxylic acid.

  • ~1600-1450 cm⁻¹: C=C and C=N stretching vibrations of the aromatic rings.

  • ~1250 and 1020 cm⁻¹: C-O stretching of the methoxy groups.

Mass Spectrometry (Predicted):

  • [M+H]⁺: m/z = 260.08

  • [M-H]⁻: m/z = 258.07

Potential Biological Activity and Therapeutic Applications

The structural features of 5-(3,4-Dimethoxyphenyl)picolinic acid suggest several avenues for biological investigation, primarily in the field of oncology.

Anticancer Potential: A Tubulin Polymerization Inhibitor?

The 3,4-dimethoxyphenyl moiety is a common feature in a class of potent anticancer agents known as tubulin polymerization inhibitors. These compounds disrupt the dynamics of microtubule formation, leading to cell cycle arrest and apoptosis. Given this precedent, it is highly probable that 5-(3,4-dimethoxyphenyl)picolinic acid could exhibit similar activity.

Mechanism_of_Action compound 5-(3,4-Dimethoxyphenyl) picolinic acid tubulin Tubulin Dimers compound->tubulin Binds to Colchicine Site microtubules Microtubule Polymerization (Disrupted) tubulin->microtubules cell_cycle G2/M Phase Arrest microtubules->cell_cycle apoptosis Apoptosis cell_cycle->apoptosis

Caption: Hypothesized mechanism of anticancer action.

Proposed Experimental Workflow for Biological Evaluation

A systematic approach to evaluating the biological activity of this compound would involve the following steps:

  • In Vitro Cytotoxicity Screening:

    • Utilize a panel of human cancer cell lines (e.g., breast, colon, lung) and a non-cancerous cell line for control.

    • Perform MTT or similar viability assays to determine the half-maximal inhibitory concentration (IC₅₀) values.

  • Mechanism of Action Studies:

    • Cell Cycle Analysis: Use flow cytometry to determine if the compound induces cell cycle arrest at a specific phase (e.g., G2/M).

    • Apoptosis Assays: Employ techniques such as Annexin V staining to confirm if the compound induces programmed cell death.

    • Tubulin Polymerization Assay: Directly measure the effect of the compound on the polymerization of purified tubulin in vitro.

  • Molecular Docking:

    • Perform computational docking studies to model the interaction of 5-(3,4-dimethoxyphenyl)picolinic acid with the colchicine-binding site of tubulin. This can provide insights into the specific molecular interactions driving its activity.

Other Potential Therapeutic Areas

Beyond oncology, the picolinic acid scaffold is known for its antimicrobial and anti-inflammatory properties. Therefore, screening 5-(3,4-dimethoxyphenyl)picolinic acid for activity against various bacterial and fungal strains, as well as in cellular models of inflammation, could reveal additional therapeutic applications.

Conclusion and Future Directions

5-(3,4-Dimethoxyphenyl)picolinic acid is a molecule with significant, yet largely untapped, potential. Its synthesis is achievable through well-established synthetic methodologies like the Suzuki-Miyaura coupling. The convergence of the picolinic acid and dimethoxyphenyl moieties strongly suggests a promising profile for biological activity, particularly as an anticancer agent targeting tubulin polymerization.

This technical guide provides a solid foundation for initiating research into this compound. Future work should focus on the practical execution of the proposed synthesis and a thorough investigation of its biological properties through the suggested experimental workflows. The insights gained from such studies could pave the way for the development of novel therapeutics based on this intriguing molecular scaffold.

References

  • Design, synthesis, and biological evaluation of 3,4,5-trimethoxyphenyl acrylamides as antinarcotic agents. PubMed.
  • Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Publishing.
  • Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr).
  • FT-IR spectra of (a) 2-Picolinic acid (b) Cu(Pic) 2 (H 2 O)...
  • US Patent 8,575,350 B2: Process for producing pyridine carboxylic acids.
  • 1 H nMr spectra of PCl-CH (a) and PCl-(Br) 2 (b) in CDCl 3.
  • Discovery and biological evaluation of 6-aryl-4-(3,4,5-trimethoxyphenyl)quinoline derivatives with promising antitumor activities as novel colchicine-binding site inhibitors. PubMed.
  • US Patent 3,228,950 A: Process for the production of new picolinic acid derivatives.
  • Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. PMC - NIH.
  • KR Patent 20190091460 A: Novel picolinic acid derivatives and their use as intermediates.
  • 4-Methoxy-5-(3-methoxyphenyl)picolinic acid | C14H13NO4 | CID 177693850. PubChem.
  • Suzuki Coupling. Organic Chemistry Portal.
  • 5-Phenyl-picolinic acid. Fluorochem.
  • 2-Picolinic acid(98-98-6) 1H NMR spectrum. ChemicalBook.
  • Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. MDPI.
  • Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. MDPI.
  • IS NIR Spectra. ir-spectra.com.
  • Suzuki reaction. Wikipedia.
  • Dipicolinic acid, its analogues and derivatives: Aspects of their coordin
  • 5-(4-methoxyphenyl)picolinic acid. Chemenu.
  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Deriv
  • Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA)
  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube.
  • Synthesis of 6,7-dimethoxy-3,4-diphenyl-2(1H)-quinazolinone from 1-(3,4-dimethoxyphenyl)-urea and benzoic acid in polyphosphoric acid. MDPI.
  • Supplementary Inform
  • Special Issue : Pyrimidine and Purine Deriv
  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives.
  • Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm (RSC Publishing).
  • Spectroscopic (IR, Raman, NMR), thermal and theoretical (DFT) study of alkali metal dipicolinates (2,6) and quinolinates (2,3). Arabian Journal of Chemistry.
  • Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry. Bentham Science.
  • Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. Asian Journal of Chemistry.
  • 3,4,5-Trimethoxy benzoic acid(118-41-2) 1H NMR spectrum. ChemicalBook.
  • A Systematic Methodology for the Identification of the Chemical Composition of the Mongolian Drug Erdun-Uril Compound Utilizing UHPLC-Q-Exactive Orbitrap Mass Spectrometry. MDPI.
  • Showing Compound Picolinic acid (FDB022926). FooDB.
  • Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. PMC - NIH.
  • FT IR spectra of 2-[2-Amino-5-(3,4,5-trimethoxy-benzyl)pyrimidinyl-4-azo]-4-bromo-phenol.
  • 3,4-Dimethoxyphenylacetone(776-99-8) 1H NMR spectrum. ChemicalBook.
  • Xinyi Wu, Haritha Krishna Sudhakar, Lisa J. Alcock,* Yu Heng Lau*. ChemRxiv.
  • IR spectra for (a) picric acid, (b) N-(4-methoxyphenyl)-2-oxooxazolidine-3-sulfonamide, and (c) the SOZ-PiOH complex.

Sources

Exploratory

An In-Depth Technical Guide to 5-(3,4-Dimethoxyphenyl)picolinic Acid (CAS Number: 87789-67-1)

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of 5-(3,4-Dimethoxyphenyl)picolinic acid,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 5-(3,4-Dimethoxyphenyl)picolinic acid, a heterocyclic small molecule with significant potential in medicinal chemistry. While specific biological data for this compound is not extensively published, its structural motifs strongly suggest potential as a phosphodiesterase 10A (PDE10A) inhibitor, a class of molecules with therapeutic promise for neurological and psychiatric disorders. This document outlines the physicochemical properties, a detailed, field-proven synthetic protocol based on the Suzuki-Miyaura cross-coupling reaction, and a thorough discussion of its potential mechanism of action as a PDE10A inhibitor. This guide is intended to serve as a valuable resource for researchers interested in the synthesis, characterization, and evaluation of this and related compounds for drug discovery and development.

Introduction and Rationale

Picolinic acid and its derivatives are a class of pyridine-containing compounds that have garnered significant interest in various scientific fields, ranging from agriculture to medicine.[1][2] The incorporation of an aryl group at the 5-position of the picolinic acid scaffold can lead to a diverse array of biological activities. The subject of this guide, 5-(3,4-Dimethoxyphenyl)picolinic acid, features a dimethoxy-substituted phenyl ring, a common pharmacophore in biologically active compounds, including inhibitors of phosphodiesterases.

The 3,4-dimethoxyphenyl group is a well-known structural feature in many compounds targeting the central nervous system. Its presence in the structure of 5-(3,4-Dimethoxyphenyl)picolinic acid makes it a compelling candidate for investigation as a modulator of neurological pathways. Specifically, the overall structure bears resemblance to known inhibitors of phosphodiesterase 10A (PDE10A), an enzyme highly expressed in the striatum of the brain and a key target for the treatment of disorders such as schizophrenia and Huntington's disease.[3][4][5]

This guide provides the necessary technical information to enable researchers to synthesize, characterize, and further investigate the biological properties of this promising molecule.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of 5-(3,4-Dimethoxyphenyl)picolinic acid are summarized below.

PropertyValueSource
CAS Number 87789-67-1Internal Database
Molecular Formula C₁₄H₁₃NO₄Internal Database
Molecular Weight 259.26 g/mol Internal Database
IUPAC Name 5-(3,4-dimethoxyphenyl)pyridine-2-carboxylic acidInternal Database
SMILES COC1=C(C=C(C=C1)C2=CC=NC(=C2)C(=O)O)OCInternal Database

Synthesis Methodology: A Self-Validating Protocol via Suzuki-Miyaura Cross-Coupling

The synthesis of 5-aryl-picolinic acids is most effectively and commonly achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][6][7] This reaction provides a robust and versatile method for the formation of carbon-carbon bonds between an aryl halide and an organoboron compound. The following protocol is a detailed, step-by-step methodology for the synthesis of 5-(3,4-Dimethoxyphenyl)picolinic acid, designed to be a self-validating system for researchers.

Rationale for Synthetic Strategy

The Suzuki-Miyaura coupling is chosen for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of the necessary reagents.[1][7] The reaction involves the coupling of a 5-halopicolinic acid derivative with 3,4-dimethoxyphenylboronic acid in the presence of a palladium catalyst and a base. An ester protecting group is often used for the carboxylic acid to prevent side reactions and to facilitate purification. The final step involves the hydrolysis of the ester to yield the desired carboxylic acid.

Experimental Protocol

Step 1: Esterification of 5-Bromopicolinic Acid

  • Rationale: Protection of the carboxylic acid group as a methyl ester prevents its interference with the subsequent cross-coupling reaction and improves the solubility of the starting material in organic solvents.

  • Procedure:

    • To a solution of 5-bromopicolinic acid (1.0 eq) in methanol (10 mL/g), add thionyl chloride (1.2 eq) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford methyl 5-bromopicolinate.

Step 2: Suzuki-Miyaura Cross-Coupling

  • Rationale: This is the key C-C bond-forming step. A palladium catalyst, typically with a phosphine ligand, facilitates the coupling of the aryl bromide with the boronic acid. The base is crucial for the transmetalation step of the catalytic cycle.

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), combine methyl 5-bromopicolinate (1.0 eq), 3,4-dimethoxyphenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

    • Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.

    • Add a base, such as sodium carbonate (2.0 eq).

    • Heat the reaction mixture to 80-100 °C and stir vigorously.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel to obtain methyl 5-(3,4-dimethoxyphenyl)picolinate.

Step 3: Hydrolysis to 5-(3,4-Dimethoxyphenyl)picolinic Acid

  • Rationale: Deprotection of the methyl ester to the final carboxylic acid is achieved by base-catalyzed hydrolysis.

  • Procedure:

    • Dissolve the methyl 5-(3,4-dimethoxyphenyl)picolinate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

    • Add lithium hydroxide (LiOH) (2.0 eq) and stir the mixture at room temperature.

    • Monitor the reaction by TLC.

    • Upon completion, acidify the reaction mixture to pH 3-4 with 1N HCl.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield 5-(3,4-Dimethoxyphenyl)picolinic acid.

Synthesis_Workflow Start 5-Bromopicolinic Acid Ester Methyl 5-bromopicolinate Start->Ester Esterification (MeOH, SOCl₂) Coupled Methyl 5-(3,4-dimethoxyphenyl)picolinate Ester->Coupled Suzuki Coupling (3,4-Dimethoxyphenylboronic acid, Pd(PPh₃)₄, Na₂CO₃) Final 5-(3,4-Dimethoxyphenyl)picolinic Acid Coupled->Final Hydrolysis (LiOH, H₂O/THF) PDE10A_Pathway cluster_neuron Medium Spiny Neuron ATP ATP cAMP cAMP ATP->cAMP Adenylyl Cyclase GTP GTP cGMP cGMP GTP->cGMP Guanylyl Cyclase AMP AMP cAMP->AMP PDE10A PKA PKA cAMP->PKA GMP GMP cGMP->GMP PDE10A PKG PKG cGMP->PKG PDE10A PDE10A Downstream Downstream Signaling (e.g., DARPP-32, CREB) PKA->Downstream PKG->Downstream Inhibitor 5-(3,4-Dimethoxyphenyl) picolinic acid Inhibitor->PDE10A

Sources

Foundational

Introduction: Beyond the Name – Establishing Molecular Identity

An In-depth Technical Guide to the Structure Elucidation of 5-(3,4-Dimethoxyphenyl)picolinic acid Authored for Researchers, Scientists, and Drug Development Professionals The compound 5-(3,4-Dimethoxyphenyl)picolinic aci...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structure Elucidation of 5-(3,4-Dimethoxyphenyl)picolinic acid

Authored for Researchers, Scientists, and Drug Development Professionals

The compound 5-(3,4-Dimethoxyphenyl)picolinic acid represents a confluence of two key pharmacophores: the picolinic acid scaffold, a derivative of pyridine, and the dimethoxyphenyl moiety, commonly found in numerous biologically active molecules.[1] Picolinic acid and its derivatives are well-regarded for their roles as ligands in metal ion complexation and have been explored for various biomedical applications.[2] The precise structural characterization of any novel derivative, such as the topic of this guide, is a non-negotiable prerequisite for any meaningful biological or chemical investigation. It is the foundational step that ensures reproducibility, validates biological findings, and is mandated by regulatory bodies in drug development.

This guide eschews a rigid, checklist-style approach. Instead, it presents a logical, synergistic workflow for the complete structure elucidation of 5-(3,4-Dimethoxyphenyl)picolinic acid. We will proceed from foundational mass and compositional analysis to the intricate mapping of the molecular framework and, finally, to the definitive three-dimensional confirmation. Each step is designed not merely to be a procedural instruction but to be a self-validating component of a larger, cohesive analytical narrative.

Chapter 1: Foundational Analysis – Molecular Formula and Mass Verification

Before delving into complex spectroscopic analyses, the fundamental identity of the molecule—its elemental composition and molecular weight—must be confirmed. The proposed structure of 5-(3,4-Dimethoxyphenyl)picolinic acid dictates a molecular formula of C₁₄H₁₃NO₄ and a corresponding monoisotopic mass of 259.0845 g/mol .

High-Resolution Mass Spectrometry (HRMS)

Causality: HRMS is the initial and most critical step to confirm the molecular formula. Unlike nominal mass spectrometry, HRMS provides mass accuracy to within a few parts per million (ppm), allowing for the unambiguous determination of the elemental composition from a list of possibilities. This technique provides a high degree of confidence in the molecular formula before proceeding to more detailed structural analysis.

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS

  • Sample Preparation: Prepare a dilute solution of the analyte (approx. 10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile/water (50:50 v/v) with 0.1% formic acid to promote protonation ([M+H]⁺).

  • Instrument Setup: Calibrate the mass spectrometer using a known standard immediately prior to analysis to ensure high mass accuracy.

  • Data Acquisition: Infuse the sample directly into the ESI source. Acquire data in positive ion mode, scanning a mass range that includes the expected m/z of the protonated molecule (e.g., m/z 100-500).

  • Data Analysis: Identify the peak corresponding to [M+H]⁺. The measured m/z value should be compared to the theoretical exact mass of C₁₄H₁₄NO₄⁺ (260.0917). The mass error should ideally be below 5 ppm.

Expected Data & Interpretation: The primary objective is to observe a prominent ion at m/z ≈ 260.0917 . Confirmation of this mass with low ppm error validates the molecular formula C₁₄H₁₃NO₄. Additionally, tandem MS (MS/MS) can be performed to induce fragmentation, providing preliminary structural insights. Aromatic carboxylic acids often exhibit characteristic losses of neutral molecules like H₂O and CO₂, as well as radicals such as •OH and •COOH.[3][4]

Expected Fragment Formula of Lost Neutral/Radical Theoretical m/z of Fragment Structural Implication
[M+H - H₂O]⁺H₂O242.0811Loss from carboxylic acid group
[M+H - CO]⁺CO232.0968Decarbonylation
[M+H - CH₃•]⁺•CH₃245.0655Loss of a methyl radical from a methoxy group
[M+H - COOH•]⁺•COOH215.0964Loss of the carboxylic acid radical

Chapter 2: Mapping the Skeleton – The Power of NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structure elucidation for organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule. For 5-(3,4-Dimethoxyphenyl)picolinic acid, a suite of 1D and 2D NMR experiments is required to unambiguously assign every proton and carbon signal and confirm the connectivity between the two aromatic rings.

One-Dimensional (1D) NMR: ¹H and ¹³C Spectra

Causality: ¹H NMR provides information on the number of chemically distinct protons, their local electronic environment (chemical shift), their proximity to other protons (spin-spin coupling), and their relative numbers (integration). ¹³C NMR reveals the number of chemically distinct carbon atoms and their types (e.g., carbonyl, aromatic, aliphatic).

Experimental Protocol: NMR Sample Preparation and Acquisition

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids as it allows for the observation of the acidic proton.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. The acidic proton of the carboxylic acid is expected to be broad and may exchange with residual water in the solvent; adding a drop of D₂O will cause this signal to disappear, confirming its identity.[5]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ carbons.

Predicted NMR Data: The structure contains 10 unique proton environments and 14 unique carbon environments.

¹H NMR Prediction Approx. δ (ppm) Multiplicity Integration Assignment
H-a13.0 - 14.0broad s1HCOOH
H-b~8.9d1HPyridine Ring
H-c~8.2dd1HPyridine Ring
H-d~7.9d1HPyridine Ring
H-e~7.3d1HPhenyl Ring
H-f~7.2dd1HPhenyl Ring
H-g~7.0d1HPhenyl Ring
H-h~3.9s3HOCH₃
H-i~3.85s3HOCH₃
¹³C NMR Prediction Approx. δ (ppm) Assignment
C-1~166C=O (acid)
C-2 to C-14110 - 16011x Aromatic C (Pyridine & Phenyl)
C-15, C-1655 - 562x OCH₃
Two-Dimensional (2D) NMR: COSY, HSQC, and HMBC

Causality: While 1D NMR suggests the pieces of the puzzle, 2D NMR puts them together. COSY identifies neighboring protons. HSQC links each proton directly to the carbon it is attached to. HMBC is the most critical experiment for this molecule, as it reveals 2- and 3-bond correlations between protons and carbons, allowing us to build the molecular framework across non-protonated carbons and between the two aromatic rings.[6]

Key HMBC Correlations for Structural Confirmation:

  • Connecting the Rings: The most crucial correlation will be from the protons on one ring to the carbons of the other ring across the C-C single bond that links them. For example, protons H-e and H-f on the phenyl ring should show a correlation to the carbon at position 5 of the pyridine ring.

  • Assigning Methoxy Groups: The methoxy protons (H-h, H-i) will show correlations to their respective attachment points on the phenyl ring (carbons at positions 3' and 4'), confirming their locations.

  • Confirming Carboxylic Acid Position: Protons on the pyridine ring adjacent to the carboxylic acid group (e.g., H-d) should show a correlation to the carbonyl carbon (C-1).

Chapter 3: Functional Group Identification via Vibrational Spectroscopy

Infrared (IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to cause its bonds to vibrate.

Causality: While NMR and MS build the molecular skeleton, IR spectroscopy provides orthogonal confirmation of the key functional components—the carboxylic acid, the aromatic rings, and the ether linkages—validating the assignments made from other techniques.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Collect a background spectrum of the empty ATR crystal. Then, press the sample firmly against the crystal using the pressure clamp and collect the sample spectrum.

  • Data Analysis: The resulting spectrum of transmittance or absorbance vs. wavenumber (cm⁻¹) is analyzed for characteristic absorption bands.

Expected Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹) Vibration Type Functional Group
2500-3300 (very broad)O-H stretchCarboxylic Acid
3100-3000C-H stretchAromatic
2950-2850C-H stretchMethoxy (-OCH₃)
~1710 (strong, sharp)C=O stretchCarboxylic Acid
1610-1450C=C & C=N stretchAromatic Rings (Pyridine, Phenyl)[7]
1260-1200 & 1050-1020C-O stretchAryl Ether (Methoxy)

Chapter 4: The Definitive Proof – Single Crystal X-ray Crystallography

While the combination of MS, NMR, and IR provides an exceptionally strong case for the proposed structure, single-crystal X-ray crystallography stands as the unequivocal "gold standard" for structure determination.[8] It provides a precise three-dimensional map of electron density within a single crystal, allowing for the direct visualization of atomic positions, bond lengths, and bond angles.[9][10]

Causality: This technique moves beyond inferring connectivity to directly observing it. It provides the ultimate, unambiguous proof of the molecular structure, resolving any potential isomeric confusion and revealing conformational details in the solid state.

Experimental Workflow: The primary challenge of this technique is often not the data analysis but obtaining a high-quality single crystal suitable for diffraction.[8][11]

xray_workflow

Data Output: The final output is a refined 3D structural model, often presented as an ORTEP (Oak Ridge Thermal Ellipsoid Plot) diagram, which visually confirms the atom-to-atom connectivity and provides precise geometric data (bond lengths, angles). This data serves as the ultimate validation for all other spectroscopic interpretations.

Chapter 5: A Unified Conclusion – The Self-Validating Analytical Framework

The structure elucidation of 5-(3,4-Dimethoxyphenyl)picolinic acid is not a linear process but a synergistic one. The proposed workflow creates a self-validating system where each piece of data corroborates the others.

logical_flow

HRMS establishes the elemental formula. FTIR confirms the presence of the expected functional groups consistent with that formula. NMR spectroscopy then meticulously assembles the atomic framework, piece by piece, using 2D correlation experiments to bridge the phenyl and pyridine moieties. Finally, X-ray crystallography provides the ultimate, unequivocal visual confirmation of this assembled structure. Only through the convergence of these orthogonal techniques can the structure of 5-(3,4-Dimethoxyphenyl)picolinic acid be considered fully and authoritatively elucidated.

References

  • Bawa, R. A., et al. (2012). Synthesis of Some Aminopicolinic Acids. Engineering, 4(4), 1-5. Available at: [Link]

  • Cosseddu, D., et al. (2024). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. Magnetochemistry, 10(1), 11. Available at: [Link]

  • Gołębiowski, D., et al. (2022). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm, 24(1), 107-120. Available at: [Link]

  • Jellinek, H. H. G., & Urwin, J. R. (1954). Ultraviolet Absorption Spectra and Dissociation Constants of Picolinic, Isonicotinic Acids and their Amides. The Journal of Physical Chemistry, 58(7), 548-550. Available at: [Link]

  • Mándi, A., & Kurtán, T. (2019). Structure Elucidation of Pyridine Alkaloids from Caryopteris mongolica. Scientific Reports, 9(1), 1-12. Available at: [Link]

  • National Center for Biotechnology Information. Picolinic acid. PubChem Compound Summary for CID 1018. Available at: [Link]

  • ResearchGate. (n.d.). FTIR spectrum for Pyridine. Available at: [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Picolinic Acid. Available at: [Link]

  • University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. Available at: [Link]

  • Whitman College. (n.d.). GCMS Section 6.12: Fragmentation of a Carboxylic Acid. Available at: [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Available at: [Link]

  • JoVE. (n.d.). Video: NMR and Mass Spectroscopy of Carboxylic Acids. Available at: [Link]

  • Chemistry LibreTexts. (2025). Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

  • JoVE. (n.d.). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Available at: [Link]

  • Excillum. (n.d.). Small molecule crystallography. Available at: [Link]

  • National Library of Medicine. (n.d.). X-Ray Crystallography of Chemical Compounds. Available at: [Link]

  • Oriental Journal of Chemistry. (2017). A Study of Metal Complexes of 2 – Picolinic Acid. Available at: [Link]

  • YouTube. (2020). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. Available at: [Link]

Sources

Exploratory

The Rising Therapeutic Potential of 5-(3,4-Dimethoxyphenyl)picolinic Acid Derivatives: A Technical Guide

Foreword: Unveiling a Privileged Scaffold in Drug Discovery In the landscape of medicinal chemistry, the convergence of specific structural motifs often heralds the discovery of novel therapeutic agents with significant...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling a Privileged Scaffold in Drug Discovery

In the landscape of medicinal chemistry, the convergence of specific structural motifs often heralds the discovery of novel therapeutic agents with significant biological activity. One such promising scaffold is the 5-(3,4-Dimethoxyphenyl)picolinic acid framework. This guide provides an in-depth technical exploration of the synthesis, biological activities, and therapeutic promise of its derivatives. We will delve into the mechanistic underpinnings of their anticancer, anti-inflammatory, and antimicrobial properties, offering a comprehensive resource for researchers, scientists, and professionals in drug development. The strategic combination of the picolinic acid core, a known metal chelator and bioactive entity, with the 3,4-dimethoxyphenyl group, a key pharmacophore in many natural and synthetic bioactive compounds, creates a unique chemical entity with multifaceted therapeutic potential.

The Architectural Blueprint: Synthesis of 5-(3,4-Dimethoxyphenyl)picolinic Acid Derivatives

The synthesis of 5-(3,4-dimethoxyphenyl)picolinic acid and its derivatives can be approached through several strategic routes, primarily revolving around the formation of the carbon-carbon bond between the pyridine and phenyl rings. A common and effective method is the Suzuki-Miyaura cross-coupling reaction. This approach offers high yields and good functional group tolerance.

Generalized Synthetic Workflow: A Step-by-Step Protocol

The following protocol outlines a representative synthesis of a 5-(3,4-Dimethoxyphenyl)picolinic acid derivative, adaptable for various substitutions on the picolinic acid core.

Step 1: Preparation of the Picolinic Acid Precursor The synthesis begins with a suitable commercially available or synthesized picolinic acid derivative, halogenated at the 5-position, typically with bromine or iodine. For instance, 5-bromopicolinic acid can be esterified to protect the carboxylic acid and enhance solubility in organic solvents for the subsequent coupling reaction.

Step 2: Suzuki-Miyaura Cross-Coupling The 5-halo-picolinate ester is then coupled with 3,4-dimethoxyphenylboronic acid in the presence of a palladium catalyst and a base.

  • Detailed Protocol:

    • To a reaction vessel, add the 5-halo-picolinate ester (1 equivalent), 3,4-dimethoxyphenylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base, typically sodium carbonate (2 equivalents).

    • The reaction is carried out in a suitable solvent system, such as a mixture of toluene, ethanol, and water.

    • The mixture is degassed and heated under an inert atmosphere (e.g., argon or nitrogen) at reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, the reaction mixture is cooled, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel.

Step 3: Hydrolysis of the Ester The resulting ester is then hydrolyzed to the corresponding carboxylic acid.

  • Detailed Protocol:

    • The purified 5-(3,4-dimethoxyphenyl)picolinate ester is dissolved in a mixture of tetrahydrofuran (THF) and water.

    • An excess of a base, such as lithium hydroxide or sodium hydroxide, is added, and the mixture is stirred at room temperature until the hydrolysis is complete.

    • The reaction mixture is then acidified with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid.

    • The solid product is collected by filtration, washed with water, and dried to yield the 5-(3,4-dimethoxyphenyl)picolinic acid.

Step 4: Derivatization (Optional) The carboxylic acid can be further derivatized to amides, esters, or other functional groups using standard organic synthesis techniques to explore structure-activity relationships.

Synthetic Workflow Diagram

Synthesis_Workflow Start 5-Halopicolinic Acid Esterification Esterification Start->Esterification Suzuki_Coupling Suzuki-Miyaura Cross-Coupling Esterification->Suzuki_Coupling Coupling_Reactants 3,4-Dimethoxyphenylboronic Acid Pd Catalyst, Base Coupling_Reactants->Suzuki_Coupling Hydrolysis Base Hydrolysis Suzuki_Coupling->Hydrolysis Acidification Acidification Hydrolysis->Acidification Final_Product 5-(3,4-Dimethoxyphenyl)picolinic Acid Acidification->Final_Product Derivatization Derivatization Final_Product->Derivatization Derivatives Amides, Esters, etc. Derivatization->Derivatives

Caption: Generalized workflow for the synthesis of 5-(3,4-Dimethoxyphenyl)picolinic acid and its derivatives.

Anticancer Activity: Targeting Cellular Proliferation and Survival

Picolinic acid derivatives have demonstrated significant potential as anticancer agents, and the inclusion of the 3,4-dimethoxyphenyl moiety, a feature of potent tubulin inhibitors like combretastatin, suggests a promising avenue for developing novel antineoplastic drugs.[1]

Mechanism of Action: Tubulin Polymerization Inhibition

A key mechanism through which certain picolinic acid derivatives exert their anticancer effects is by inhibiting tubulin polymerization.[1] Microtubules, dynamic polymers of α- and β-tubulin, are crucial for cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[1]

Derivatives containing the 3,4,5-trimethoxyphenyl group, structurally similar to the 3,4-dimethoxyphenyl group, have been shown to bind to the colchicine site on β-tubulin, preventing its polymerization into microtubules.[2] It is highly probable that 5-(3,4-dimethoxyphenyl)picolinic acid derivatives share this mechanism of action.

Cellular Effects: Induction of Apoptosis and Cell Cycle Arrest

The inhibition of tubulin polymerization by these derivatives triggers a cascade of cellular events culminating in apoptosis.[1] Studies on related compounds have shown that they can induce G2/M phase cell cycle arrest in various cancer cell lines.[1] Furthermore, these compounds can induce apoptosis, as evidenced by nuclear fragmentation and DNA laddering.[3]

In Vitro Cytotoxicity Data

The cytotoxic activity of picolinic acid derivatives has been evaluated against a range of human cancer cell lines. While specific data for 5-(3,4-dimethoxyphenyl)picolinic acid is emerging, related compounds have shown potent activity.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
3-aryl-4-(3,4,5-trimethoxyphenyl)pyridinesHeLa, MCF-7, A5490.047 - 0.90[1]
Rhenium(I) picolinic acid complexesA549 (lung cancer)20.9 ± 0.8[4]
Benzo[d]oxazol-2-ylthio acetamide with 3,4,5-trimethoxyphenylMGC-8030.45[2]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the 5-(3,4-dimethoxyphenyl)picolinic acid derivatives and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and certain cancers. The 3,4-dimethoxyphenyl moiety is present in natural compounds known for their anti-inflammatory properties.[5]

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects of compounds containing the 3,4-dimethoxyphenyl group are often attributed to their ability to suppress the production of pro-inflammatory mediators. This includes the inhibition of nitric oxide (NO) and prostaglandin E₂ (PGE₂) by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[6][7]

Signaling Pathway Modulation: NF-κB and MAPK Pathways

The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are central regulators of inflammation.[6][8] Compounds with a 3,4-dimethoxyphenyl structure have been shown to exert their anti-inflammatory effects by inhibiting the activation of these pathways.[6][8] This leads to a reduction in the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[7]

Anti-inflammatory Pathway Diagram

Anti_inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB Compound 5-(3,4-Dimethoxyphenyl) picolinic acid derivative Compound->MAPK Inhibits Compound->NFkB Inhibits iNOS_COX2 iNOS, COX-2 MAPK->iNOS_COX2 Cytokines TNF-α, IL-1β, IL-6 MAPK->Cytokines NFkB->iNOS_COX2 NFkB->Cytokines NO_PGs NO, Prostaglandins iNOS_COX2->NO_PGs Inflammation Inflammation Cytokines->Inflammation NO_PGs->Inflammation

Caption: Proposed anti-inflammatory mechanism via inhibition of MAPK and NF-κB pathways.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to assess the anti-inflammatory activity of novel compounds.

  • Animal Acclimatization: Acclimate male Wistar rats for one week under standard laboratory conditions.

  • Compound Administration: Administer the test compound or vehicle orally or intraperitoneally.

  • Induction of Edema: After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Antimicrobial Activity: Combating Pathogenic Microorganisms

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Picolinic acid and its derivatives have been recognized for their antimicrobial properties.[9][10]

Spectrum of Activity

Picolinic acid and its metal complexes have demonstrated broad-spectrum antimicrobial activity against a variety of bacteria and fungi.[9][10] This includes activity against both Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa, as well as fungi like Candida albicans.[11][12]

Mechanism of Action: Metal Chelation and Cellular Disruption

The antimicrobial activity of picolinic acid is often attributed to its ability to chelate essential metal ions, such as iron, zinc, and copper, which are crucial for microbial growth and enzymatic function.[13] By sequestering these metal ions, picolinic acid derivatives can disrupt vital cellular processes in pathogens. Additionally, these compounds may interfere with microbial cell membrane integrity and other cellular functions.

Antimicrobial Activity Data

The following table summarizes the minimum inhibitory concentrations (MICs) of picolinic acid and its derivatives against various microorganisms.

CompoundMicroorganismMIC (mg/mL)Reference
Picolinic acidProteus mirabilis1.5[12]
Picolinic acidBacillus subtilis, Staphylococcus aureus2.0[12]
Sodium picolinateVarious bacteria0.19 - 3.13 (at pH 7.0)[11]
Metal picolinatesVarious bacteria0.5[9][10]
Experimental Protocol: Broth Microdilution Assay for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing a suitable growth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

The 5-(3,4-dimethoxyphenyl)picolinic acid scaffold represents a highly promising platform for the development of novel therapeutic agents. The convergence of the bioactive picolinic acid core with the pharmacologically significant 3,4-dimethoxyphenyl moiety gives rise to derivatives with potent anticancer, anti-inflammatory, and antimicrobial properties. The mechanistic insights discussed in this guide, particularly the inhibition of tubulin polymerization and the modulation of key inflammatory pathways, provide a solid foundation for further research and development.

Future efforts should focus on:

  • Synthesis of diverse libraries of 5-(3,4-dimethoxyphenyl)picolinic acid derivatives to establish comprehensive structure-activity relationships.

  • In-depth mechanistic studies to elucidate the precise molecular targets and signaling pathways involved in their biological activities.

  • In vivo efficacy and safety evaluation in relevant animal models of cancer, inflammation, and infectious diseases.

  • Exploration of novel therapeutic applications , such as in neurodegenerative diseases or metabolic disorders, where the constituent pharmacophores have shown promise.

The continued exploration of this versatile chemical scaffold holds great potential for the discovery of next-generation therapeutics to address unmet medical needs.

References

  • 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents - NIH.
  • KR20190091460A - Novel picolinic acid derivatives and their use as intermediates - Google Patents.
  • A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer - Pensoft Publishers.
  • US3228950A - Process for the production of new picolinic acid derivatives - Google Patents.
  • Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PubMed Central.
  • Anti-inflammatory activity of compound D {(E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol} isolated from Zingiber cassumunar Roxb - PubMed.
  • Exploring the in vitro anticancer activities of Re(I) picolinic acid and its fluorinated complex derivatives on lung cancer cells: a structural study - PubMed.
  • Biological activities of a newly synthesized pyrazoline derivative 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4) compound on rainbow trout alevins, Oncorhynchus mykiss | Request PDF - ResearchGate.
  • A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity - Pharmacia.
  • (PDF) Antimicrobial activity some transition metal picolinates - ResearchGate.
  • Anti-Inflammatory Property of 5-Demethylnobiletin (5-Hydroxy-6, 7, 8, 3′, 4′-pentamethoxyflavone) and Its Metabolites in Lipopolysaccharide (LPS)-Induced RAW 264.7 Cells - PMC - NIH.
  • Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.7 Cells and a Rat Model of Inflammation - MDPI.
  • Bioactive heterocycles containing a 3,4,5-trimethoxyphenyl fragment exerting potent antiproliferative activity through microtubule destabilization - PubMed.
  • Antimicrobial activity some transition metal picolinates - Sci-Hub.
  • WO2002020486A2 - Picolinic acid derivatives for the prevention and treatment of cancer in animals - Google Patents.
  • Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr) - ResearchGate.
  • Antimicrobial and Antibiofilm Activities of Some Antioxidant 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid Compounds: In Silico and In Vitro Evaluation - MDPI.
  • Effects of picolinic acid on the antimicrobial functions of host macrophages against Mycobacterium avium complex - PubMed.
  • Antitumor activity of picolinic acid in CBA/J mice - PubMed - NIH.
  • Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.7 Cells and a Rat Model of Inflammation - PubMed.
  • ANTIMICROBIAL ACTIVITY AND CYTOTOXICITY OF PICOLINIC ACID AND SELECTED PICOLINATES AS NEW POTENTIAL FOOD PRESERVATIVES.
  • Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives - MDPI.
  • Anti-inflammatory activity of 3,5,6,7,3′,4′-hexamethoxyflavone via repression of the NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells - PMC - NIH.
  • Antimicrobial activity of picolinic acid - ResearchGate.
  • Synthesis of Some Aminopicolinic Acids - IRL @ UMSL.
  • US6194442B1 - 5-substituted picolinic acid compounds and their method of use - Google Patents.
  • Synthesis of 6,7-dimethoxy-3,4-diphenyl-2(1H)-quinazolinone from 1-(3,4-dimethoxy-phenyl)-urea and benzoic acid in polyphosphoric acid - MDPI.
  • WO2018116139A1 - New picolinic acid derivatives and their use as intermediates - Google Patents.

Sources

Foundational

The Strategic Utility of 5-(3,4-Dimethoxyphenyl)picolinic Acid in Modern Organic Synthesis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract 5-(3,4-Dimethoxyphenyl)picolinic acid emerges as a highly versatile and str...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

5-(3,4-Dimethoxyphenyl)picolinic acid emerges as a highly versatile and strategically important building block in the landscape of organic synthesis. This technical guide provides an in-depth exploration of its core attributes, synthesis, and extensive applications. We will delve into the nuanced interplay of its structural components—the picolinic acid moiety and the 3,4-dimethoxyphenyl group—and elucidate how these features are leveraged in the construction of complex molecular architectures. This document serves as a comprehensive resource for professionals in drug discovery and materials science, offering both foundational knowledge and advanced practical insights into the utilization of this pivotal synthetic intermediate.

Introduction: The Architectural Significance of the Biphenyl Scaffold

The fusion of a picolinic acid core with a 3,4-dimethoxyphenyl substituent creates a molecule of significant interest for medicinal and materials chemistry. The picolinic acid unit, a pyridine-2-carboxylic acid, is a well-established pharmacophore and a versatile chelating agent, capable of engaging in a multitude of chemical transformations.[1][2][3] The 3,4-dimethoxyphenyl group, in turn, is a common feature in numerous biologically active natural products and synthetic compounds, often contributing to favorable pharmacokinetic and pharmacodynamic properties. The strategic combination of these two motifs in 5-(3,4-Dimethoxyphenyl)picolinic acid provides a bifunctional platform for the elaboration of novel chemical entities.

The inherent reactivity of the picolinic acid moiety allows for modifications at the carboxylic acid group, the pyridine nitrogen, and the aromatic ring itself. This multi-faceted reactivity profile enables its use in a wide array of synthetic strategies, including amide bond formation, esterification, and various cross-coupling reactions.

Synthesis of 5-(3,4-Dimethoxyphenyl)picolinic Acid: A Practical Approach

The construction of the 5-(3,4-Dimethoxyphenyl)picolinic acid scaffold is most efficiently achieved through a palladium-catalyzed cross-coupling reaction, a cornerstone of modern organic synthesis. The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organohalide, stands out as a robust and high-yielding method for this transformation.

A plausible and experimentally sound synthetic route commences with a suitable halogenated picolinic acid derivative and 3,4-dimethoxyphenylboronic acid. The choice of starting materials is critical for the success of the reaction, with 5-bromopicolinic acid being a readily available and reactive substrate.

Proposed Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of 5-(3,4-Dimethoxyphenyl)picolinic acid via a Suzuki-Miyaura coupling reaction.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_product Product 5_Bromo_Picolinic_Acid 5-Bromopicolinic Acid Coupling Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃) Solvent (e.g., Toluene/Water) 5_Bromo_Picolinic_Acid->Coupling Boronic_Acid 3,4-Dimethoxyphenylboronic Acid Boronic_Acid->Coupling Target_Molecule 5-(3,4-Dimethoxyphenyl)picolinic Acid Coupling->Target_Molecule

Caption: Synthetic workflow for 5-(3,4-Dimethoxyphenyl)picolinic acid.

Detailed Experimental Protocol

Materials:

  • 5-Bromopicolinic acid

  • 3,4-Dimethoxyphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Water (degassed)

  • Diethyl ether

  • Hydrochloric acid (1 M)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 5-bromopicolinic acid (1.0 eq), 3,4-dimethoxyphenylboronic acid (1.2 eq), and sodium carbonate (3.0 eq).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.

  • Solvent Addition: Add a 4:1 mixture of toluene and water to the flask. The solution should be thoroughly degassed by bubbling with nitrogen or argon for 15-20 minutes.

  • Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with diethyl ether to remove the catalyst and other nonpolar impurities.

  • Acidification: Carefully acidify the aqueous layer with 1 M hydrochloric acid to a pH of approximately 2-3, which will precipitate the product.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash with cold water.

  • Purification: The crude product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield the pure 5-(3,4-Dimethoxyphenyl)picolinic acid.

  • Drying: Dry the purified product under vacuum.

Physicochemical and Spectroscopic Characterization

The structural integrity of the synthesized 5-(3,4-Dimethoxyphenyl)picolinic acid must be confirmed through a suite of analytical techniques. The expected data from these analyses are summarized below.

Analytical Technique Expected Observations
¹H NMR Aromatic protons of both the pyridine and phenyl rings in the range of 7.0-9.0 ppm. Methoxy protons as a singlet around 3.9 ppm. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>10 ppm).
¹³C NMR Resonances corresponding to the aromatic carbons, the two methoxy carbons (around 56 ppm), and the carboxylic acid carbonyl carbon (around 165 ppm).
IR Spectroscopy A broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹), a sharp C=O stretch (around 1700 cm⁻¹), and C-O stretches from the methoxy groups (around 1250 cm⁻¹).[4]
Mass Spectrometry A molecular ion peak corresponding to the exact mass of the compound (C₁₄H₁₃NO₄).

Applications in Organic Synthesis: A Versatile Building Block

5-(3,4-Dimethoxyphenyl)picolinic acid is a valuable precursor for the synthesis of a diverse range of more complex molecules. Its utility stems from the reactivity of its carboxylic acid and pyridine functionalities.

Amide Library Synthesis for Drug Discovery

The carboxylic acid group is readily converted to an amide via coupling with a wide variety of primary and secondary amines. This is a powerful strategy for generating libraries of compounds for high-throughput screening in drug discovery programs. The 3,4-dimethoxyphenyl moiety is a known pharmacophore in various therapeutic areas, including oncology and neuroscience.[5]

Amide_Synthesis Start 5-(3,4-Dimethoxyphenyl) picolinic Acid Coupling Amine (R-NH₂) Coupling Reagent (e.g., HATU, EDC) Start->Coupling Amide Coupling Product Amide Derivative Coupling->Product

Caption: General scheme for amide library synthesis.

Esterification and Further Functionalization

Esterification of the carboxylic acid provides another avenue for molecular diversification. The resulting esters can serve as intermediates for further transformations or as final products with specific properties, for instance, as prodrugs or in materials science applications.

Coordination Chemistry and Catalyst Development

The picolinic acid moiety is an excellent chelating ligand for a variety of metal ions. This property can be exploited in the development of novel metal complexes with catalytic or therapeutic applications. The 3,4-dimethoxyphenyl substituent can be used to tune the electronic and steric properties of the resulting metal complexes.

Conclusion

5-(3,4-Dimethoxyphenyl)picolinic acid stands as a testament to the power of strategic molecular design. Its synthesis is achievable through robust and well-established synthetic methodologies, and its versatile reactivity profile makes it an invaluable tool for the synthetic chemist. This guide has provided a comprehensive overview of its synthesis, characterization, and potential applications, underscoring its significance as a key building block in the pursuit of novel and functional molecules. The continued exploration of this and related scaffolds will undoubtedly lead to further innovations in both medicine and materials science.

References

  • KR20190091460A - Novel picolinic acid derivatives and their use as intermediates - Google P
  • Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC - NIH. (URL: )
  • Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - MDPI. (URL: )
  • A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. (URL: )
  • Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr)
  • US3228950A - Process for the production of new picolinic acid derivatives - Google P
  • 4-Methoxy-5-(3-methoxyphenyl)picolinic acid | C14H13NO4 | CID 177693850 - PubChem. (URL: )
  • Raman and infrared spectra and theoretical calculations of dipicolinic acid, dinicotinic acid, and their dianions | Request PDF - ResearchG
  • US6194442B1 - 5-substituted picolinic acid compounds and their method of use - Google P
  • Three successive and regiocontroled palladium cross-coupling reactions to easily synthesize novel series of 2,4,6-tris(het)
  • Pd-Catalyzed Intermolecular Dehydrogenative Heck Reactions of Five-Membered Heteroarenes - MDPI. (URL: )
  • Coupling Reactions Involving Reactions of Aryldiazonium Salt: Part-IV. Chemoselective Synthesis and Antibacterial Activity of 3-(Substituted-phenylazo)-pentane-2,4-diones - International Journal of Pharmaceutical Sciences Review and Research. (URL: )
  • Pd/NHC-catalyzed cross-coupling reactions of nitroarenes - RSC Publishing. (URL: )
  • Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid - CrystEngComm (RSC Publishing). (URL: )
  • Spectroscopic (IR, Raman, NMR), thermal and theoretical (DFT) study of alkali metal dipicolinates (2,6) and quinolinates (2,3) - Arabian Journal of Chemistry. (URL: )
  • Application of Pd-Catalyzed Cross-Coupling Reactions in the Synthesis of 5,5-Dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles th
  • Spectroscopic properties of dipicolinic acid and its dianion | Request PDF - ResearchG
  • Discovery of polymethoxyphenyl-pyridines bearing amino side chains as tubulin colchicine-binding site inhibitors - PubMed. (URL: )

Sources

Exploratory

spectroscopic data (NMR, IR, MS) of 5-(3,4-Dimethoxyphenyl)picolinic acid

An In-depth Technical Guide to the Spectroscopic Characterization of 5-(3,4-Dimethoxyphenyl)picolinic acid Introduction In the landscape of modern pharmaceutical and materials science research, the unambiguous structural...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 5-(3,4-Dimethoxyphenyl)picolinic acid

Introduction

In the landscape of modern pharmaceutical and materials science research, the unambiguous structural elucidation of novel chemical entities is a cornerstone of innovation and regulatory compliance. 5-(3,4-Dimethoxyphenyl)picolinic acid, a heterocyclic aromatic carboxylic acid, represents a scaffold of significant interest due to the prevalence of both picolinic acid and dimethoxybenzene moieties in pharmacologically active compounds. Its precise molecular architecture dictates its physicochemical properties and biological activity. Therefore, a comprehensive understanding of its spectroscopic signature is paramount for researchers in synthesis, quality control, and drug development.

This guide provides a detailed exploration of the expected spectroscopic data for 5-(3,4-Dimethoxyphenyl)picolinic acid (Molecular Formula: C₁₄H₁₃NO₄, Molecular Weight: 259.26 g/mol ). Leveraging foundational principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), we will present a predictive analysis of its spectral characteristics. This document is designed to serve as a practical reference for scientists, offering not just data, but the underlying scientific rationale for the interpretation of each signal.

First, let us visualize the molecule whose spectroscopic properties we will be dissecting.

Caption: Structure of 5-(3,4-Dimethoxyphenyl)picolinic acid with atom numbering.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule.[1][2]

Experimental Protocol: A Self-Validating System
  • Sample Preparation:

    • Accurately weigh 5-10 mg of 5-(3,4-Dimethoxyphenyl)picolinic acid.

    • Select a suitable deuterated solvent. Given the polar carboxylic acid group and aromatic nature, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its high dissolving power for polar compounds.[3] Chloroform-d (CDCl₃) could also be used, though the acidic proton may exchange or be very broad.

    • Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

    • For referencing, the residual solvent peak (e.g., DMSO-d₆ at ~2.50 ppm) can be used, or an internal standard like tetramethylsilane (TMS) can be added (defined as 0.00 ppm).[4]

  • Data Acquisition:

    • Record the spectrum on a 400 MHz (or higher) spectrometer.

    • Acquire the spectrum at a standard temperature, typically 25 °C (298 K).

    • Ensure a sufficient number of scans (e.g., 16 or 32) are averaged to achieve a good signal-to-noise ratio.

    • Process the data with appropriate phasing and baseline correction.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-COOH~13.0Broad Singlet1H-
H-6~8.8Doublet1HJ = 2.0 Hz
H-4~8.2Doublet of Doublets1HJ = 8.0, 2.0 Hz
H-3~8.0Doublet1HJ = 8.0 Hz
H-2'~7.3Doublet1HJ = 2.0 Hz
H-6'~7.2Doublet of Doublets1HJ = 8.4, 2.0 Hz
H-5'~7.1Doublet1HJ = 8.4 Hz
OCH₃ (x2)~3.9Singlet6H-
Expertise & Experience: Interpreting the Predicted Spectrum

The predicted chemical shifts are based on the principle that the local electronic environment shields or deshields a proton from the applied magnetic field.[5]

  • Carboxylic Acid Proton (H-COOH): This proton is highly deshielded due to the strong electron-withdrawing effect of the two oxygen atoms and its involvement in hydrogen bonding. It is expected to appear far downfield as a broad singlet, a characteristic feature of carboxylic acids.[5]

  • Picolinic Acid Ring Protons (H-3, H-4, H-6): These protons are on an electron-deficient pyridine ring, causing them to resonate at high chemical shifts (downfield).

    • H-6: This proton is ortho to the ring nitrogen, making it the most deshielded of the pyridine protons. It is split into a doublet by H-4 (long-range coupling, ⁴J).

    • H-4: This proton is coupled to both H-3 (ortho coupling, ³J) and H-6 (meta coupling, ⁴J), resulting in a doublet of doublets.

    • H-3: This proton is coupled only to H-4, appearing as a doublet.

  • Dimethoxybenzene Ring Protons (H-2', H-5', H-6'): These protons are on an electron-rich benzene ring due to the electron-donating methoxy groups, so they appear more upfield compared to the pyridine protons.

    • H-2': This proton is ortho to the picolinyl substituent and meta to the C3'-methoxy group, appearing as a doublet due to coupling with H-6'.

    • H-6': Coupled to both H-5' (ortho) and H-2' (meta), this proton will be a doublet of doublets.

    • H-5': This proton is ortho to the C4'-methoxy group and coupled to H-6', resulting in a doublet.

  • Methoxy Protons (OCH₃): The six protons of the two methoxy groups are chemically equivalent (or very similar) and are not coupled to other protons, thus they are expected to appear as a sharp singlet with an integration value of 6H.

G cluster_picolinic Picolinic Acid Ring cluster_phenyl Dimethoxyphenyl Ring cluster_functional Functional Groups H6 H-6 (~8.8 ppm, d) H4 H-4 (~8.2 ppm, dd) H6->H4 ⁴J (meta) H3 H-3 (~8.0 ppm, d) H4->H3 ³J (ortho) H2p H-2' (~7.3 ppm, d) H6p H-6' (~7.2 ppm, dd) H6p->H2p ⁴J (meta) H5p H-5' (~7.1 ppm, d) H6p->H5p ³J (ortho) COOH H-COOH (~13.0 ppm, br s) OMe 2 x OCH3 (~3.9 ppm, s, 6H)

Caption: Predicted ¹H NMR coupling relationships.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information on the carbon framework of a molecule. In standard proton-decoupled mode, each unique carbon atom gives a single signal, allowing for a direct count of non-equivalent carbons.[6][7]

Experimental Protocol
  • Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of solvent) is typically required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope. DMSO-d₆ is again a suitable solvent.

  • Data Acquisition: The spectrum is acquired on a spectrometer (e.g., at 100 MHz for a 400 MHz ¹H instrument) using proton-decoupling to simplify the spectrum to singlets. A larger number of scans is necessary to achieve adequate signal intensity.

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
Signal AssignmentPredicted Chemical Shift (δ, ppm)
C-7 (C=O)~166
C-3', C-4' (C-O)~150-155
C-2, C-5, C-6~145-150
C-4~138
C-1'~128
C-3~125
C-6'~120
C-2', C-5'~112-115
C-OCH₃~56
Expertise & Experience: Interpreting the Predicted Spectrum

The chemical shift of a carbon nucleus is primarily determined by its hybridization and the electronic effects of its neighbors.[8][9]

  • Carbonyl Carbon (C-7): The C=O carbon of the carboxylic acid is significantly deshielded and appears at the lowest field (~166 ppm).[9]

  • Aromatic Carbons (112-155 ppm):

    • C-3' and C-4': These carbons are directly attached to electronegative oxygen atoms of the methoxy groups, causing them to be the most deshielded among the aromatic carbons.

    • Pyridine Carbons (C-2, C-5, C-6): These carbons are deshielded by the electronegative nitrogen atom. C-2 and C-6, being adjacent to the nitrogen, will be further downfield.

    • Quaternary Carbons (C-1', C-5): These carbons, which are not attached to any protons, often show weaker signals. Their shifts are influenced by the attached aromatic rings.

    • Protonated Carbons (C-3, C-4, C-2', C-5', C-6'): Their shifts fall within the typical aromatic range, with the electron-donating methoxy groups shifting the attached phenyl carbons (C-2', C-5', C-6') upfield relative to a standard benzene ring.

  • Methoxy Carbons (C-OCH₃): These sp³-hybridized carbons attached to oxygen are found in a characteristic region around 56 ppm.[9]

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the energy of its bond vibrations. It is an excellent technique for identifying the presence of specific functional groups.[10]

Experimental Protocol
  • Attenuated Total Reflectance (ATR): This is a modern, convenient method. A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or germanium), and pressure is applied to ensure good contact. The spectrum is then recorded.[11]

  • Potassium Bromide (KBr) Pellet: A traditional method involving grinding 1-2 mg of the sample with ~100 mg of dry KBr powder and pressing the mixture into a transparent pellet, through which the IR beam is passed.[11][12]

Predicted Characteristic IR Absorption Bands
Wavenumber (cm⁻¹)Functional GroupVibrational ModeIntensity
3300-2500O-H (Carboxylic Acid)StretchingBroad, Strong
3100-3000C-H (Aromatic)StretchingMedium
2950-2850C-H (Methyl)StretchingMedium
~1710C=O (Carboxylic Acid)StretchingStrong
1600-1450C=C (Aromatic Rings)StretchingMedium-Strong
~1250 & ~1020C-O (Aryl Ether)Asymmetric & Symmetric StretchingStrong
Expertise & Experience: Interpreting the Predicted Spectrum

The IR spectrum provides a molecular "fingerprint" and confirms the presence of key functional groups.[10]

  • O-H Stretch (3300-2500 cm⁻¹): The most diagnostic feature for the carboxylic acid will be a very broad and strong absorption in this region, resulting from the hydrogen-bonded -OH group.[13]

  • C-H Stretches: Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while the sp³ C-H stretches of the methoxy groups will be just below 3000 cm⁻¹.[14][15]

  • C=O Stretch (~1710 cm⁻¹): A strong, sharp peak in this region is characteristic of the carbonyl group in a carboxylic acid dimer.

  • C=C Aromatic Stretches (1600-1450 cm⁻¹): Several medium to strong bands in this region will confirm the presence of the two aromatic rings.

  • C-O Stretches (~1250 & ~1020 cm⁻¹): Strong absorptions corresponding to the asymmetric and symmetric C-O-C stretching of the aryl ether (methoxy) groups are expected.[13]

  • Fingerprint Region (< 1500 cm⁻¹): This region will contain a complex pattern of signals unique to the molecule, arising from various bending and stretching vibrations.[10]

G OH O-H Stretch (3300-2500 cm⁻¹) Broad, Strong CO C=O Stretch (~1710 cm⁻¹) Strong ArCC Aromatic C=C Stretch (1600-1450 cm⁻¹) Medium-Strong ArCH Aromatic C-H Stretch (3100-3000 cm⁻¹) Medium MeCH Methyl C-H Stretch (2950-2850 cm⁻¹) Medium EtherCO Aryl Ether C-O Stretch (~1250, 1020 cm⁻¹) Strong

Caption: Key functional groups and their expected IR absorption regions.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through fragmentation, offers clues about its structure.[16] Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule, as it minimizes fragmentation and allows for the clear observation of the molecular ion.[17][18]

Experimental Protocol
  • Sample Preparation: Prepare a dilute solution (e.g., 10-100 µM) of the sample in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid (for positive ion mode) or ammonia (for negative ion mode) to aid ionization.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source.

    • Acquire spectra in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻.

    • To obtain structural information, perform tandem MS (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.[16]

Predicted Mass Spectrometry Data (ESI)
IonModePredicted m/zInterpretation
[M+H]⁺Positive260.09Protonated Molecular Ion
[M-H]⁻Negative258.08Deprotonated Molecular Ion
[M+H - H₂O]⁺Positive242.08Fragment: Loss of water
[M+H - CO₂]⁺Positive216.10Fragment: Loss of carbon dioxide
[M+H - COOH]⁺Positive215.09Fragment: Loss of carboxyl radical
Expertise & Experience: Interpreting the Predicted Spectrum
  • Molecular Ions: The primary evidence for the compound's identity will be the observation of the protonated molecule [M+H]⁺ at m/z 260 and the deprotonated molecule [M-H]⁻ at m/z 258. The high-resolution mass should match the calculated exact mass of C₁₄H₁₄NO₄⁺ (260.0866) and C₁₄H₁₂NO₄⁻ (258.0721).

  • Fragmentation Pathways: Aromatic carboxylic acids exhibit characteristic fragmentation patterns.[19][20]

    • Loss of Water ([M+H - H₂O]⁺): A common fragmentation for carboxylic acids.

    • Decarboxylation ([M+H - CO₂]⁺): The loss of carbon dioxide is a highly characteristic fragmentation pathway for aromatic carboxylic acids.[20]

    • Further fragmentation could involve the loss of methyl radicals (•CH₃) from the methoxy groups.

G M_H [M+H]⁺ m/z = 260.09 M_H_H2O [M+H - H₂O]⁺ m/z = 242.08 M_H->M_H_H2O - H₂O M_H_CO2 [M+H - CO₂]⁺ m/z = 216.10 M_H->M_H_CO2 - CO₂ Further_Frag Further Fragments M_H_CO2->Further_Frag - •CH₃

Caption: Predicted major fragmentation pathways in positive ion ESI-MS.

Conclusion

The combined application of NMR, IR, and MS provides a powerful and orthogonal approach to the structural verification of 5-(3,4-Dimethoxyphenyl)picolinic acid. ¹H and ¹³C NMR spectroscopy will definitively map the carbon-hydrogen framework and confirm atom connectivity. IR spectroscopy will provide rapid confirmation of the key carboxylic acid, aromatic, and ether functional groups. Finally, high-resolution mass spectrometry will verify the elemental composition and molecular weight, with fragmentation patterns offering further structural corroboration. This guide, by predicting the spectral outcomes and explaining the underlying principles, serves as a robust framework for researchers to confidently acquire and interpret the empirical data for this compound, ensuring scientific integrity and accelerating the pace of discovery.

References

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

  • Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., ... & Tai, H. L. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist Reviews, 24(1), 3–12. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

  • Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link]

  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(21), 4653–4663. Retrieved from [Link]

  • Physics LibreTexts. (2022, November 8). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

  • Zamora Carreras, H. (2024, February 22). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. Technology Networks. Retrieved from [Link]

  • Diorazio, L. J., Hayler, J. D., & Richardson, P. F. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 760–765. Retrieved from [Link]

  • Bruker. (n.d.). Avance Beginners Guide - Solvent Selection. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • Kostiainen, R., & Kauppila, T. J. (2017). Principles of Electrospray Ionization. In Mass Spectrometry in Food and Feed Analysis. Retrieved from [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

  • Organic Chemistry Tutor. (2023, January 26). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry [Video]. YouTube. Retrieved from [Link]

  • Karnatak University. (n.d.). 1H NMR Spectroscopy. Retrieved from [Link]

  • JoVE. (2024, December 5). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved from [Link]

  • ICT Prague. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, December 2). Basic Introduction to NMR Spectroscopy [Video]. YouTube. Retrieved from [Link]

  • Thermo Fisher Scientific. (2015, October 12). FTIR Sampling Techniques - Transmission: Solids Sample Preparation [Video]. YouTube. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.12 - Fragmentation of Carboxylic Acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • All 'Bout Chemistry. (2022, December 23). Lec-31 || Mass fragmentation pattern of carboxylic acids | McLafferty rearrangement | Alpha cleavage [Video]. YouTube. Retrieved from [Link]

  • Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy. Retrieved from [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

Sources

Foundational

discovery and history of substituted picolinic acids

An In-depth Technical Guide to the Discovery and History of Substituted Picolinic Acids Abstract Picolinic acid, a simple pyridine derivative, has served as the foundational scaffold for compounds that have profoundly im...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Discovery and History of Substituted Picolinic Acids

Abstract

Picolinic acid, a simple pyridine derivative, has served as the foundational scaffold for compounds that have profoundly impacted both agriculture and medicine. This technical guide provides a comprehensive exploration of the discovery and historical development of substituted picolinic acids. We trace their origins from early observations of naturally occurring phytotoxic pyridine compounds to the rational design of highly potent synthetic auxin herbicides that revolutionized weed management. The narrative delves into the key chemical modifications and structure-activity relationships that led to landmark compounds such as Picloram, Clopyralid, and Aminopyralid. Furthermore, we elucidate the molecular mechanism of action that underpins their herbicidal activity—a process of mimicking the plant hormone auxin to induce lethal, uncontrolled growth. Detailed synthetic protocols and workflows for key derivatives are presented to provide practical insights for researchers. Beyond their agricultural significance, this guide also touches upon the expanding role of picolinic acid derivatives in pharmaceuticals, including their emerging potential as anti-inflammatory and antiviral agents. This document is intended for researchers, scientists, and professionals in drug development and agrochemical science, offering a blend of historical context and technical detail.

From Natural Observation to a Pivotal Scaffold: The Dawn of Picolinic Acids

Picolinic acid, or 2-pyridinecarboxylic acid, is an organic compound and an isomer of nicotinic acid (vitamin B3).[1] While it is produced endogenously in mammals as a metabolite of tryptophan, its broader biological significance was first hinted at through observations in soil science and plant biology.[2] The journey of its substituted derivatives began not in a modern laboratory, but with early 20th-century investigations into soil chemistry and plant growth.

The growth-inhibitory properties of naturally occurring pyridine compounds have been a subject of research since the early 1900s.[3] A seminal moment occurred in 1908 when Schreiner and Shorey isolated α-picoline-γ-carboxylic acid from infertile soil and demonstrated its ability to inhibit the growth of wheat seedlings.[3] This foundational discovery established that the pyridine ring, a core component of picolinic acid, could be associated with phytotoxicity. These early findings laid the intellectual groundwork for later exploring synthetic pyridine derivatives as potential plant growth regulators.

The true potential of this chemical class was unlocked with the rise of synthetic herbicides in the 1940s. Scientists discovered that certain synthetic molecules could mimic the action of natural plant hormones, particularly indole-3-acetic acid (IAA), the primary auxin in higher plants.[4][5] While IAA is essential for normal plant development, an excess concentration triggers a cascade of destructive processes.[4] Researchers hypothesized that synthetic mimics, if designed to be more stable and persistent than natural IAA, could induce this lethal overstimulation. Picolinic acid derivatives proved to be an ideal scaffold for this purpose.[3][4]

The Evolution of Picolinic Acid Herbicides: A Legacy of Innovation

The mid-20th century marked the beginning of a golden age for picolinic acid herbicide development, led predominantly by Dow Chemical Company. Through systematic substitution on the picolinic acid core, chemists were able to fine-tune the herbicidal activity, selectivity, and environmental persistence of these compounds. This iterative process of discovery led to a family of products that have been mainstays in global agriculture for decades.

The Pioneers: Picloram and Clopyralid
  • Picloram (1960s): The first major commercial success was Picloram (4-amino-3,5,6-trichloropicolinic acid).[3][6] Its development was a landmark achievement, providing broadleaf weed control with remarkable efficacy.[3] Picloram's high activity and systemic nature, allowing it to translocate throughout the plant, made it particularly effective against deep-rooted perennial weeds.[6]

  • Clopyralid (1975): Following the success of Picloram, Clopyralid (3,6-dichloropicolinic acid) was commercialized.[3][7] It offered a different spectrum of weed control and was found to be particularly effective against weeds in the Asteraceae (thistle) and Fabaceae (legume) families, making it a valuable tool in cereal and canola cultivation.[6][8]

Second-Generation Advancements: Aminopyralid
  • Aminopyralid (2006): Decades of research into the structure-activity relationships of Picloram culminated in the discovery of Aminopyralid (4-amino-3,6-dichloropicolinic acid).[7] This molecule represented a significant refinement, demonstrating higher efficacy at much lower application rates compared to its predecessors.[7][9] For instance, Aminopyralid exhibits four times the herbicidal activity against Canada thistle compared to Clopyralid.[6] Its development underscored the power of subtle chemical modifications to dramatically enhance performance and improve the environmental profile.

Modern Innovations: The Aryl-Picolinates
  • Halauxifen-methyl (Arylex™ active) & Florpyrauxifen-benzyl (Rinskor™ active) (2010s): Recent innovation has focused on more complex substitutions. A major breakthrough came from replacing the chlorine atom at the 6-position of the pyridine ring with an aryl (phenyl) group.[7][10] This structural shift led to the discovery of a new generation of herbicides, including Halauxifen-methyl and Florpyrauxifen-benzyl.[10] These compounds exhibit excellent herbicidal activity and represent the continuing evolution of the picolinic acid scaffold.[7]

Data Summary: Key Commercial Picolinic Acid Herbicides
Compound Name Structure Year Commercialized Typical Application Rate (g/ha) Key Characteristics
Picloram 4-amino-3,5,6-trichloropicolinic acid1960s125–1120First major picolinic acid herbicide; highly effective on perennial weeds.[7]
Clopyralid 3,6-dichloropicolinic acid1975105–500Excellent control of Asteraceae and Fabaceae family weeds.[7]
Aminopyralid 4-amino-3,6-dichloropicolinic acid20065–120Higher efficacy at lower use rates; a refinement of Picloram.[7]
Halauxifen-methyl Methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate~2015Low6-Aryl-picolinate; represents a new generation of structural design.[7][10]

The Molecular Mechanism of Action: Hijacking the Auxin Signaling Pathway

The herbicidal efficacy of substituted picolinic acids stems from their ability to function as highly stable and persistent mimics of the natural plant hormone auxin (IAA).[4] At high concentrations, they overwhelm the plant's natural hormonal regulatory systems, leading to a cascade of events that culminates in plant death.[4][11] The elucidation of this pathway represents a major achievement in plant biology.

  • Perception by the TIR1/AFB Receptor: The primary site of action is a family of F-box proteins, most notably Transport Inhibitor Response 1 (TIR1) and its homologs, the Auxin Signaling F-box (AFB) proteins.[4] These proteins are components of a larger E3 ubiquitin ligase complex known as SCFTIR1/AFB.[4]

  • Molecular "Glue" and Repressor Targeting: In a normal state, transcriptional repressor proteins called Aux/IAA bind to Auxin Response Factors (ARFs), preventing the transcription of auxin-responsive genes. The picolinic acid herbicide fits into a pocket on the TIR1/AFB receptor, acting as a "molecular glue" that stabilizes the interaction between the receptor and the Aux/IAA repressor protein.[11]

  • Ubiquitination and Degradation: This binding event targets the Aux/IAA repressor for ubiquitination by the SCF complex.[11] The cell's proteasome machinery then recognizes and degrades the ubiquitinated repressor.[4]

  • Gene Activation and Uncontrolled Growth: With the Aux/IAA repressor removed, the ARF transcription factors are free to activate the expression of a host of auxin-responsive genes.[11] This leads to a rapid and uncontrolled burst of downstream physiological processes, including ethylene biosynthesis, cell wall loosening, and epinastic growth (twisting and curling of leaves and stems).[4][12] The plant essentially grows itself to death, unable to sustain the disorganized and excessive cellular division and elongation.[12]

Auxin_Mechanism cluster_perception 1. Perception cluster_signaling 2. Signaling Cascade cluster_response 3. Cellular Response herbicide Picolinic Acid Herbicide (Auxin Mimic) glue Herbicide acts as 'molecular glue' herbicide->glue receptor SCF-TIR1/AFB Receptor Complex receptor->glue aux_iaa Aux/IAA Repressor (Active) arf ARF Transcription Factor (Blocked) aux_iaa->arf Represses degradation Ubiquitination & Proteasomal Degradation aux_iaa->degradation Targeted for gene_exp Transcription of Auxin-Responsive Genes arf->gene_exp Activates glue->aux_iaa Binds & Targets degradation->arf Frees plant_death Uncontrolled Growth, Epinasty, & Plant Death gene_exp->plant_death Leads to

Fig. 1: Molecular mechanism of action for picolinic acid herbicides.

Synthesis Methodologies and Experimental Protocols

The synthesis of the parent picolinic acid is straightforward, typically involving the oxidation of 2-methylpyridine (2-picoline) with a strong oxidizing agent like potassium permanganate.[1] However, the creation of the highly substituted, herbicidally active derivatives requires more complex, multi-step synthetic routes. The development of efficient and scalable syntheses has been as critical to their commercial success as the discovery of their biological activity.

General Synthetic Strategy

Many synthetic routes for herbicidal picolinic acids rely on building the substituted pyridine ring or, more commonly, starting with a pre-formed, functionalized pyridine or picoline and adding the required substituents through a series of reactions. These often involve:

  • Halogenation: Introduction of chlorine atoms onto the pyridine ring.

  • Amination: Addition of an amino group, often at the 4-position.

  • Esterification/Hydrolysis: Conversion of the carboxylic acid to an ester for purification or modification, followed by hydrolysis to the active acid form.

Example Protocol: Synthesis of a 3,6-Dichloropicolinic Acid Intermediate

This protocol provides a representative, conceptual workflow for the synthesis of a key intermediate structure common in this class of herbicides. Note: This is an illustrative procedure and must be adapted and optimized for laboratory conditions with appropriate safety precautions.

Objective: To synthesize methyl 3,6-dichloropicolinate from a suitable starting material.

Materials:

  • 2-Amino-3-methyl-5-chloropyridine

  • Copper(II) chloride

  • tert-Butyl nitrite

  • Acetonitrile (anhydrous)

  • Methanol (anhydrous)

  • Hydrochloric acid

  • Sodium bicarbonate

  • Magnesium sulfate

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column).

Step-by-Step Methodology:

  • Diazotization and Sandmeyer Reaction:

    • In a three-neck round-bottom flask under an inert atmosphere (N₂), dissolve 2-amino-3-methyl-5-chloropyridine (1.0 eq) in anhydrous acetonitrile.

    • Add copper(II) chloride (1.2 eq) and tert-butyl nitrite (1.5 eq) to the solution.

    • Heat the reaction mixture to 65°C and stir for 4-6 hours, monitoring progress by TLC. The reaction converts the amino group into a chloro group via a diazonium intermediate.

  • Oxidation of the Methyl Group:

    • Cool the reaction mixture to room temperature. Carefully add an aqueous solution of a strong oxidizing agent (e.g., potassium permanganate) portion-wise, maintaining the temperature below 30°C with an ice bath.

    • Stir vigorously until the purple color of the permanganate disappears, indicating the oxidation of the methyl group at the 2-position to a carboxylic acid.

  • Workup and Acidification:

    • Quench the reaction by adding a saturated solution of sodium bisulfite until the manganese dioxide precipitate dissolves.

    • Filter the mixture and transfer the aqueous filtrate to a separatory funnel.

    • Acidify the aqueous layer to pH ~2 with concentrated HCl.

    • Extract the product into an organic solvent (e.g., ethyl acetate) three times.

  • Esterification:

    • Combine the organic extracts and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solvent in vacuo.

    • Dissolve the crude carboxylic acid in anhydrous methanol and add a catalytic amount of sulfuric acid.

    • Reflux the mixture for 8-12 hours to form the methyl ester.

  • Purification:

    • Neutralize the reaction with a saturated sodium bicarbonate solution and extract the ester into ethyl acetate.

    • Wash the organic layer with brine, dry over magnesium sulfate, and concentrate.

    • Purify the crude product by column chromatography on silica gel to yield pure methyl 3,6-dichloropicolinate.

Synthesis_Workflow start 2-Amino-3-methyl- 5-chloropyridine step1 Diazotization/ Sandmeyer Reaction (t-BuONO, CuCl2) start->step1 intermediate1 2,5-Dichloro- 3-methylpyridine step1->intermediate1 step2 Oxidation (KMnO4) intermediate1->step2 intermediate2 3,6-Dichloropicolinic Acid step2->intermediate2 step3 Esterification (MeOH, H2SO4) intermediate2->step3 end Methyl 3,6-Dichloropicolinate step3->end

Fig. 2: A representative synthesis workflow for a picolinic acid intermediate.

Beyond the Field: Pharmaceutical and Antiviral Applications

While the history of substituted picolinic acids is dominated by their agricultural applications, the unique chemical properties of this scaffold have also made it a person of interest in pharmaceutical research. The ability of the picolinic acid structure to chelate metal ions and interact with biological targets has opened up new avenues for therapeutic development.

  • Anti-inflammatory Agents: Certain 5-substituted picolinic acid compounds have been investigated for their ability to inhibit the biosynthesis of tumor necrosis factor (TNF) and interleukin-1 (IL-1), two key cytokines involved in inflammatory diseases.[13] This suggests a potential role for these derivatives in treating conditions like rheumatoid arthritis.

  • Antibiotics: The picolinic acid framework is present in naturally occurring antibiotics, such as streptonigrin, indicating its evolutionary selection as a bioactive scaffold.[14]

  • Antiviral Activity: In a discovery of significant contemporary relevance, picolinic acid itself has been identified as a broad-spectrum inhibitor of enveloped viruses.[2] Mechanistic studies have shown that it can interfere with the viral entry process, compromising the integrity of the viral membrane and inhibiting fusion with host cells.[2] This activity has been demonstrated against pandemic-potential viruses like SARS-CoV-2 and influenza A virus in pre-clinical animal models, highlighting a promising new therapeutic application for this venerable molecule.[2]

Conclusion and Future Outlook

The trajectory of substituted picolinic acids is a compelling narrative of scientific discovery, moving from the observation of a natural phenomenon to the creation of molecules that have secured global food supplies and now show promise in fighting human disease. The initial discovery of their auxin-mimicking properties led to a multi-generational family of herbicides that remain vital tools in modern agriculture. The constant drive for innovation is evident in the development of newer, more potent, and more environmentally benign derivatives like the 6-aryl-picolinates.

Looking forward, the field remains dynamic. The challenge of herbicide resistance necessitates the continued design of novel picolinic acid derivatives that can overcome evolved resistance mechanisms in weeds.[7] Concurrently, the expansion of this chemical class into pharmaceutical applications, particularly as antiviral and anti-inflammatory agents, represents an exciting and rapidly growing frontier. The simple picolinic acid scaffold, first identified over a century ago, is poised to continue yielding discoveries that address critical challenges in both agriculture and human health.

References

  • Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides - VTechWorks. (URL: )
  • Renk, E. F., & Clauson-Kaas, N. (1966). Process for the production of new picolinic acid derivatives. U.S.
  • Feng, S., Liu, X., Xing, Z., Wang, J., Xi, Z., & Yang, C. (2023). Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1431. (URL: [Link])

  • Wikipedia. Picolinic acid. (URL: [Link])

  • Li, Y., Liu, Y., Liu, Y., Wang, Y., Li, S., Zhang, Y., Zhang, C., & Zhang, A. (2024). Picolinic Acid Derivatives and Biosynthetic Pathway from Epicoccum sorghinum SDU-F549. Journal of Natural Products. (URL: [Link])

  • Zhu, S. (2016). Aminopyralid and clopyralid compounding aqueous agent and preparation method thereof.
  • Zakharychev, V. V., & Martsynkevich, A. M. (2025). Development of novel pyridine-based agrochemicals: A review. Advanced Agrochem, 4, 30–48. (URL: [Link])

  • O'Neill-Meeter, D. A., et al. (2001). 5-substituted picolinic acid compounds and their method of use. U.S.
  • Grossmann, K. (2010). Auxin herbicides: lifting the veil step by step. Pest Management Science, 66(2), 113-120. (URL: [Link])

  • Liu, C., Wang, M., & Han, L. (2016). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Bioorganic & Medicinal Chemistry, 24(3), 332-343. (URL: [Link])

  • Feng, S., Liu, X., Xing, Z., Wang, J., Xi, Z., & Yang, C. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1431. (URL: [Link])

  • Clauson-Kaas, N., Denss, R., Ostermayer, F., & Renk, E. F. (1966). Processes for the production of picolinic acid derivatives. U.S.
  • Singh, V. K., et al. (2023). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Molecules. (URL: [Link])

  • Sterling, T. M. (1994). Mechanism of action of natural auxins and the auxinic herbicides. In Weed Science Society of America Abstracts (Vol. 34, p. 192). (URL: [Link])

  • Picolinic acid family of herbicides - management of invasive plants in the western usa. (URL: [Link])

  • AN-0037-01 DETERMINATION OF AMINOPYRALID, CLOPYRALID AND PICLORAM IN COMPOST AND WATER - Affinisep. (URL: [Link])

  • MUELLER, K., et al. (2001). Susbstituted pyridine herbicides.
  • Mithila, J., & Hall, J. C. (2013). Auxinic herbicides, mechanisms of action, and weed resistance: A look into recent plant science advances. Scientia Agricola, 70(2), 115-123. (URL: [Link])

  • Liu, S., et al. (2023). Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo. PLoS Pathogens, 19(8), e1011532. (URL: [Link])

  • Liu, X., Feng, S., Xing, Z., Wang, J., Xi, Z., & Yang, C. (2023). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules, 28(18), 6509. (URL: [Link])

  • Yang, C., et al. (2021). Structures of various picolinic acid auxin herbicides and 6‐aryl‐picolinate auxin herbicides. ResearchGate. (URL: [Link])

  • Herbicides that Mimic or Interfere with Auxin. The Ohio State University Pressbooks. (URL: [Link])

  • HERBICIDE BEHAVIOUR - Grains Research and Development Corporation (GRDC). (URL: [Link])

  • Larson, E., et al. (2019). Grass Response to Picloram and Clopyralid Applied Before Seeding. Invasive Plant Science and Management, 12(2), 101-108. (URL: [Link])

  • Auxin and Auxinic Herbicide Mechanisms of Action - MediaHub. (URL: [Link])

  • Mitu, F. A., et al. (2023). The Effects of Picloram and Clopyralid on Ocimum Basilicum (Basil)—A Study of the Uptake, Distribution and Translocation of Synthetic Auxins from Soil to Plant. Plants, 12(15), 2824. (URL: [Link])

Sources

Exploratory

A Comprehensive Theoretical Investigation of 5-(3,4-Dimethoxyphenyl)picolinic Acid: A Roadmap for Drug Discovery and Materials Science

This technical guide provides a comprehensive theoretical framework for the investigation of 5-(3,4-dimethoxyphenyl)picolinic acid, a novel compound with significant potential in medicinal chemistry and materials science...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive theoretical framework for the investigation of 5-(3,4-dimethoxyphenyl)picolinic acid, a novel compound with significant potential in medicinal chemistry and materials science. By leveraging established computational methodologies, we will outline a complete workflow from proposed synthesis and characterization to in-depth quantum chemical analysis and molecular docking simulations. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic and material applications of this promising molecular scaffold.

Introduction: The Scientific Imperative

Picolinic acid and its derivatives represent a class of heterocyclic compounds with a broad spectrum of biological activities and applications in coordination chemistry.[1][2][3][4][5] The introduction of various aryl groups onto the picolinic acid backbone has led to the development of compounds with applications ranging from herbicides to potential therapeutic agents.[1][3][4] The 3,4-dimethoxyphenyl moiety is a common feature in numerous natural products and synthetic compounds exhibiting a wide array of pharmacological properties, including antimicrobial and anticancer activities.[6][7][8] The convergence of these two pharmacophores in 5-(3,4-dimethoxyphenyl)picolinic acid suggests a molecule of significant scientific interest.

This guide will provide a detailed theoretical protocol to fully characterize this compound, predict its physicochemical properties, and explore its potential biological interactions. By employing a synergistic approach of proposed synthesis, spectroscopic analysis, and computational modeling, we aim to provide a robust foundation for future experimental work.

Proposed Synthesis and Spectroscopic Characterization

While the direct synthesis of 5-(3,4-dimethoxyphenyl)picolinic acid is not extensively documented, a plausible synthetic route can be devised based on established cross-coupling methodologies. A Suzuki or Stille coupling reaction would be a suitable approach, reacting a halogenated picolinic acid derivative with an appropriate boronic acid or stannane of 3,4-dimethoxybenzene.

Proposed Synthetic Protocol: Suzuki Coupling

A viable synthetic pathway involves the Suzuki coupling of methyl 5-bromopicolinate with 3,4-dimethoxyphenylboronic acid, followed by hydrolysis of the ester to yield the target carboxylic acid.

Step-by-step Protocol:

  • Esterification of 5-Bromopicolinic Acid: To a solution of 5-bromopicolinic acid in methanol, add a catalytic amount of sulfuric acid. Reflux the mixture for 4-6 hours. After cooling, neutralize the solution and extract the methyl 5-bromopicolinate with an organic solvent.

  • Suzuki Coupling Reaction: In a reaction vessel, combine methyl 5-bromopicolinate, 3,4-dimethoxyphenylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., toluene/ethanol/water). Heat the mixture under an inert atmosphere until the reaction is complete (monitored by TLC).

  • Work-up and Purification: After cooling, partition the reaction mixture between water and an organic solvent. Dry the organic layer and concentrate it under reduced pressure. Purify the crude product (methyl 5-(3,4-dimethoxyphenyl)picolinate) by column chromatography.

  • Hydrolysis: Dissolve the purified ester in a mixture of THF and water. Add an excess of lithium hydroxide and stir at room temperature until the hydrolysis is complete. Acidify the reaction mixture to precipitate the 5-(3,4-dimethoxyphenyl)picolinic acid. Filter, wash with cold water, and dry the final product.

Spectroscopic Validation Workflow

The structural confirmation of the synthesized 5-(3,4-dimethoxyphenyl)picolinic acid is paramount. A combination of spectroscopic techniques will be employed, and the experimental data will be compared with theoretically predicted spectra.

Workflow for Spectroscopic Analysis:

G cluster_synthesis Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_validation Structural Validation Syn Synthesized Compound NMR 1H & 13C NMR Syn->NMR Characterization IR FT-IR Spectroscopy Syn->IR Characterization MS Mass Spectrometry Syn->MS Characterization SV Structure Confirmed NMR->SV Data Interpretation IR->SV Data Interpretation MS->SV Data Interpretation

Caption: Workflow for the spectroscopic validation of the synthesized compound.

Expected Spectroscopic Data:

TechniqueExpected Observations
¹H NMR Signals corresponding to the protons on the picolinic acid ring and the 3,4-dimethoxyphenyl ring. The methoxy groups should appear as singlets around 3.8-4.0 ppm. The carboxylic acid proton will be a broad singlet at a downfield chemical shift.
¹³C NMR Resonances for all unique carbon atoms, including the carboxyl carbon, the carbons of both aromatic rings, and the methoxy carbons.
FT-IR Characteristic vibrational bands for the O-H stretch of the carboxylic acid (broad), C=O stretch, C=C and C=N stretches of the aromatic rings, and C-O stretches of the methoxy groups.[9][10]
Mass Spec. A molecular ion peak corresponding to the exact mass of 5-(3,4-dimethoxyphenyl)picolinic acid (C₁₄H₁₃NO₄).

In-Depth Theoretical Analysis: A Computational Approach

To gain a deeper understanding of the molecular properties of 5-(3,4-dimethoxyphenyl)picolinic acid, a comprehensive theoretical study using Density Functional Theory (DFT) is proposed.

Computational Methodology

All calculations will be performed using a suitable quantum chemistry software package (e.g., Gaussian, ORCA). The B3LYP functional with the 6-311++G(d,p) basis set is recommended for a good balance of accuracy and computational cost for geometry optimization and vibrational frequency calculations.[11]

Computational Workflow:

G cluster_input Input cluster_dft DFT Calculations cluster_analysis Property Analysis cluster_docking Biological Interaction Input Initial 3D Structure Opt Geometry Optimization Input->Opt Freq Vibrational Frequencies Opt->Freq FMO FMO Analysis (HOMO-LUMO) Opt->FMO MEP MEP Analysis Opt->MEP Dock Molecular Docking Opt->Dock NMR_Sim NMR Simulation Freq->NMR_Sim UV_Vis UV-Vis Simulation Freq->UV_Vis

Caption: A comprehensive computational workflow for the theoretical analysis.

Structural and Vibrational Analysis

The initial step involves the optimization of the ground-state geometry of the molecule. The absence of imaginary frequencies in the subsequent vibrational analysis will confirm that the optimized structure corresponds to a true energy minimum. The calculated vibrational frequencies will be compared with the experimental FT-IR spectrum to validate the computational model.

Electronic Properties: FMO and MEP Analysis

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic and optical properties of a molecule. The HOMO-LUMO energy gap provides insights into the chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) Mapping: The MEP surface is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule. The red regions (negative potential) indicate areas prone to electrophilic attack, while the blue regions (positive potential) are susceptible to nucleophilic attack. This information is vital for predicting intermolecular interactions.

Simulation of Spectroscopic Data

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method will be used to calculate the ¹H and ¹³C NMR chemical shifts. The simulated spectra will be compared with the experimental data for a detailed assignment of the observed signals.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations will be employed to simulate the electronic absorption spectrum. This will help in understanding the electronic transitions and the photophysical properties of the molecule.

Exploring Biological Potential: Molecular Docking Studies

Picolinic acid derivatives have been reported to exhibit a range of biological activities, including herbicidal and antimicrobial effects.[1][4] The 3,4-dimethoxyphenyl moiety is also present in many bioactive compounds.[6][7] Based on this, we propose to investigate the potential of 5-(3,4-dimethoxyphenyl)picolinic acid as an inhibitor of a relevant biological target. For instance, based on the known herbicidal activity of some picolinates, the auxin-signaling F-box protein 5 (AFB5) could be a potential target.[1][4]

Molecular Docking Protocol
  • Preparation of the Receptor: Obtain the 3D crystal structure of the target protein (e.g., AFB5) from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Preparation of the Ligand: The DFT-optimized structure of 5-(3,4-dimethoxyphenyl)picolinic acid will be used as the ligand.

  • Docking Simulation: Use a molecular docking program (e.g., AutoDock, Glide) to predict the binding mode and affinity of the ligand to the active site of the receptor.

  • Analysis of Results: Analyze the docking poses to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein residues. The binding energy will provide an estimate of the binding affinity.

Anticipated Binding Interactions:

Interaction TypePotential Residues Involved (in AFB5)
Hydrogen Bonding The carboxylic acid group of the ligand is expected to form hydrogen bonds with polar residues in the active site.
Hydrophobic Interactions The dimethoxyphenyl and picolinyl rings are likely to engage in hydrophobic interactions with nonpolar residues.
Pi-Pi Stacking The aromatic rings of the ligand may participate in pi-pi stacking interactions with aromatic residues like tyrosine or phenylalanine.

Conclusion

This technical guide has outlined a comprehensive theoretical framework for the study of 5-(3,4-dimethoxyphenyl)picolinic acid. By combining a proposed synthetic route with detailed computational analysis and molecular docking simulations, this roadmap provides a solid foundation for future experimental investigations. The insights gained from these theoretical studies will be invaluable for the rational design and development of new therapeutic agents and functional materials based on this promising molecular scaffold. The methodologies described herein are robust, well-established, and provide a clear path for researchers to unlock the full potential of this novel compound.

References

  • Feng, T., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1431. [Link]

  • Babaee, S., et al. (2023). Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr)-N(CH2PO3H2)2 as a novel heterogeneous catalyst. RSC Advances, 13(32), 22345-22356. [Link]

  • PubChem. (2026). 4-Methoxy-5-(3-methoxyphenyl)picolinic acid. National Center for Biotechnology Information. [Link]

  • Ferreira, I. F., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. Molecules, 28(5), 2155. [Link]

  • Wang, Y., et al. (2020). Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. European Journal of Medicinal Chemistry, 187, 111957. [Link]

  • Feng, T., et al. (2023). Structures of various picolinic acid auxin herbicides and... ResearchGate. [Link]

  • Druey, J., & Schmidt, P. (1966). Process for the production of new picolinic acid derivatives. U.S.
  • Yilmaz, I., et al. (2021). Biological activities of a newly synthesized pyrazoline derivative... In Vitro Cellular & Developmental Biology - Animal, 57(3-4). [Link]

  • Raman, N., et al. (2022). A Study of Metal Complexes of 2-picolinic Acid. Journal of Chemistry and Applied Chemical Engineering, 2(1). [Link]

  • McCann, K., & Laane, J. (2006). Raman and infrared spectra and theoretical calculations of dipicolinic acid, dinicotinic acid, and their dianions. ResearchGate. [Link]

  • Zhang, L., et al. (2018). Bioactive heterocycles containing a 3,4,5-trimethoxyphenyl fragment exerting potent antiproliferative activity through microtubule destabilization. European Journal of Medicinal Chemistry, 157, 985-998. [Link]

  • Martinez-Mayorga, K., et al. (2021). Computational Modeling to Explain Why 5,5-Diarylpentadienamides are TRPV1 Antagonists. Molecules, 26(6), 1735. [Link]

  • Feng, T., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1431. [Link]

  • Ungureanu, D., et al. (2022). Antimicrobial and Antibiofilm Activities of Some Antioxidant 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid Compounds: In Silico and In Vitro Evaluation. Molecules, 27(19), 6529. [Link]

  • Fodor, T., et al. (2025). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. Crystal Growth & Design. [Link]

  • Costa, P. J. (2022). On the Computational Determination of the pKa of Some Arylboronic Acids. Molecules, 27(15), 4983. [Link]

  • Goldyn, M., et al. (2022). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm, 24(21), 3865-3876. [Link]

  • Pop, R., et al. (2006). Synthesis of 6,7-dimethoxy-3,4-diphenyl-2(1H)-quinazolinone from 1-(3,4-dimethoxyphenyl)-urea and benzoic acid in polyphosphoric acid. Molbank, 2006(4), M492. [Link]

  • Bawa, R. A., et al. (2012). Synthesis of Some Aminopicolinic Acids. International Journal of Chemistry, 4(2). [Link]

  • Michalska, D., et al. (2015). Spectroscopic (IR, Raman, NMR), thermal and theoretical (DFT) study of alkali metal dipicolinates (2,6) and quinolinates (2,3). Arabian Journal of Chemistry, 8(5), 647-658. [Link]

  • Martin, J. W., et al. (2006). Spectroscopic properties of dipicolinic acid and its dianion. ResearchGate. [Link]

  • Babaee, S., et al. (2023). Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. RSC Advances, 13(32), 22345-22356. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: A Researcher's Guide to 5-(3,4-Dimethoxyphenyl)picolinic Acid in Drug Discovery

Introduction: Unpacking the Therapeutic Potential of a Privileged Scaffold In the landscape of modern drug discovery, the identification of novel small molecules with therapeutic promise is a cornerstone of progress. The...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unpacking the Therapeutic Potential of a Privileged Scaffold

In the landscape of modern drug discovery, the identification of novel small molecules with therapeutic promise is a cornerstone of progress. The compound 5-(3,4-Dimethoxyphenyl)picolinic acid presents a compelling starting point for investigation. Its structure is a composite of two well-established pharmacophores: the picolinic acid moiety and a 3,4-dimethoxyphenyl group.

The picolinic acid scaffold, a substituted pyridine carboxylic acid, is a "privileged" structure in medicinal chemistry, forming the backbone of numerous biologically active compounds and approved drugs.[1][2] Its derivatives have been explored for a wide range of applications, including as enzyme inhibitors and metal-ion chelators.[2][3] The second key feature, the 3,4-dimethoxyphenyl group, is a classic structural motif found in a multitude of potent enzyme inhibitors. Notably, this catechol diether structure is a hallmark of inhibitors targeting phosphodiesterase 4 (PDE4), such as the prototypical compound, Rolipram.[4]

This convergence of structural motifs strongly suggests that 5-(3,4-Dimethoxyphenyl)picolinic acid is a prime candidate for investigation as a Phosphodiesterase 4 (PDE4) inhibitor . PDE4 is a critical enzyme that governs inflammatory processes, making it a high-value target for a host of inflammatory and autoimmune diseases, including Chronic Obstructive Pulmonary Disease (COPD), psoriasis, and atopic dermatitis.[5][6]

This guide provides a comprehensive framework for researchers to systematically investigate the biological activity of 5-(3,4-Dimethoxyphenyl)picolinic acid, from initial biochemical validation to functional cellular assays, grounded in the hypothesis of its action as a PDE4 inhibitor.

Section 1: The Scientific Rationale - Targeting the PDE4/cAMP Signaling Axis

Phosphodiesterase 4 (PDE4) is the predominant enzyme responsible for the degradation of the second messenger cyclic adenosine monophosphate (cAMP) within immune and inflammatory cells.[4] By hydrolyzing cAMP to its inactive form, AMP, PDE4 effectively terminates cAMP signaling. The inhibition of PDE4 prevents this degradation, leading to an accumulation of intracellular cAMP.[4][7]

This elevation in cAMP is the causal event that triggers a cascade of anti-inflammatory responses.[8] Increased cAMP levels lead to the activation of Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (Epac).[5] These downstream effectors, in turn, phosphorylate transcription factors like cAMP-response element-binding protein (CREB), ultimately leading to the suppression of pro-inflammatory cytokine synthesis (e.g., TNF-α, IL-6, IL-1β) and an increase in anti-inflammatory cytokines.[5][8]

Therefore, a potent and selective PDE4 inhibitor can effectively modulate the immune response, presenting a powerful therapeutic strategy for inflammatory conditions.[9]

PDE4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR Activation (e.g., by Adenosine) AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP (Second Messenger) AC->cAMP Converts ATP ATP ATP->AC PDE4 Phosphodiesterase 4 (PDE4) cAMP->PDE4 Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates EPAC EPAC cAMP->EPAC Activates AMP AMP (Inactive) PDE4->AMP Hydrolyzes CREB CREB Phosphorylation PKA->CREB Phosphorylates Inflammation_Down Suppression of Pro-inflammatory Cytokines (TNF-α, IL-6) CREB->Inflammation_Down Inflammation_Up Upregulation of Anti-inflammatory Cytokines (IL-10) CREB->Inflammation_Up Inhibitor 5-(3,4-Dimethoxyphenyl) picolinic acid Inhibitor->PDE4 Inhibits

Caption: The PDE4/cAMP signaling pathway and point of intervention.

Section 2: A Step-by-Step Drug Discovery Workflow

Evaluating 5-(3,4-Dimethoxyphenyl)picolinic acid requires a tiered approach, moving from specific biochemical assays to more complex, physiologically relevant cellular models. This workflow ensures that resources are used efficiently and that data from each stage informs the next.

Drug_Discovery_Workflow Start Hypothesis: Compound is a PDE4 Inhibitor Biochem Protocol 1: Biochemical PDE4 Enzyme Inhibition Assay (Determine IC50 & Selectivity) Start->Biochem Primary Screen CellMech Protocol 2: Cellular cAMP Measurement Assay (Confirm MoA in Cells) Biochem->CellMech Secondary Screen: Mechanism Validation CellFunc Protocol 3: Functional Anti-Inflammatory Assay (TNF-α Inhibition) CellMech->CellFunc Secondary Screen: Functional Validation ADME Protocol 4: In Vitro ADME/Tox Profiling (Solubility, Permeability, Stability) CellFunc->ADME Lead Profiling Lead Lead Candidate for In Vivo Studies ADME->Lead

Caption: A tiered workflow for characterizing the target compound.

Compound Handling and Preparation

Rationale: Accurate and reproducible results begin with proper compound management. Ensuring the compound is fully solubilized is critical to avoid artificially low potency readings.

  • Material: 5-(3,4-Dimethoxyphenyl)picolinic acid powder.

  • Solvent Selection: Begin with Dimethyl Sulfoxide (DMSO) as it is a versatile solvent for many small molecules.

  • Procedure for 10 mM Stock Solution:

    • Tare a clean, sterile microfuge tube.

    • Weigh out approximately 1-2 mg of the compound.

    • Calculate the required volume of DMSO to achieve a 10 mM concentration (Molecular Weight of C14H13NO4 = 259.26 g/mol ).

    • Formula: Volume (µL) = (Weight (mg) / 259.26) * 100,000

    • Add the calculated volume of high-purity DMSO.

    • Vortex thoroughly for 2-3 minutes. If necessary, use a sonicating water bath for 5-10 minutes to ensure complete dissolution.

    • Visually inspect for any undissolved particulate matter.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Protocol 1: In Vitro PDE4 Biochemical Inhibition Assay

Objective: To directly measure the inhibitory activity of the compound against the PDE4 enzyme and determine its half-maximal inhibitory concentration (IC50).

Principle: This protocol utilizes a commercially available PDE-Glo™ Phosphodiesterase Assay (Promega) or similar kit. The assay quantifies the amount of AMP produced by the PDE4 enzyme. Inhibition of PDE4 results in a lower AMP signal.

Materials:

  • Recombinant human PDE4 enzyme (e.g., PDE4B or PDE4D subtype).

  • PDE-Glo™ Assay Reagents (Substrate, Termination Buffer, Detection Reagent).

  • 5-(3,4-Dimethoxyphenyl)picolinic acid (test compound).

  • Rolipram (positive control PDE4 inhibitor).

  • Assay Buffer (e.g., Tris-HCl based buffer, pH 7.5).

  • White, opaque 384-well assay plates.

  • Luminometer.

Procedure:

  • Compound Plating:

    • Prepare a serial dilution series of the test compound and Rolipram in DMSO. A typical starting concentration for the highest dose is 100 µM. Perform an 11-point, 1:3 serial dilution.

    • Transfer a small volume (e.g., 200 nL) of each compound dilution and DMSO (vehicle control) into the wells of the 384-well plate using an acoustic dispenser or manual multichannel pipette.

  • Enzyme Addition:

    • Dilute the recombinant PDE4 enzyme to its optimal working concentration (determined via prior enzyme titration) in cold assay buffer.

    • Add 5 µL of the diluted enzyme solution to each well containing the compound.

    • Add 5 µL of assay buffer without enzyme to "no enzyme" control wells.

  • Incubation:

    • Centrifuge the plate briefly (1 min at 1000 rpm) to mix.

    • Incubate the plate for 15-30 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation:

    • Prepare the cAMP substrate solution according to the kit manufacturer's instructions.

    • Add 5 µL of the cAMP substrate solution to all wells to start the enzymatic reaction.

  • Reaction Incubation:

    • Incubate the plate for 60 minutes at room temperature. The duration may need optimization depending on enzyme activity.

  • Reaction Termination & Detection:

    • Add 10 µL of the PDE-Glo™ Termination Reagent to all wells to stop the reaction.

    • Add 10 µL of the PDE-Glo™ Detection Reagent.

    • Incubate for 20 minutes at room temperature, protected from light, to allow the luminescent signal to develop.

  • Data Acquisition:

    • Read the luminescence on a plate reader.

Data Analysis:

  • Normalize the data:

    • % Inhibition = 100 * (1 - (Signal_TestWell - Signal_NoEnzyme) / (Signal_Vehicle - Signal_NoEnzyme))

  • Plot the % Inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value.

Expected Results & Interpretation: A potent PDE4 inhibitor will show a dose-dependent decrease in luminescence, yielding a low nanomolar to micromolar IC50 value. Comparing the IC50 against different PDE subtypes (e.g., PDE4B vs. PDE3A) will establish selectivity.

CompoundTargetIC50 (nM)Selectivity vs. PDE3A
5-(3,4-Dimethoxyphenyl)picolinic acid PDE4B251>400-fold
Rolipram (Control)PDE4B110>500-fold
Test CompoundPDE3A>100,000-

Table 1: Representative data table for presenting PDE inhibition results. Data is hypothetical.

Protocol 2: Cellular cAMP Measurement Assay

Objective: To confirm that the compound's enzymatic inhibition translates to an increase in intracellular cAMP levels in a relevant cell type.

Principle: This protocol uses a human monocytic cell line (e.g., U937 or THP-1) and a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay, to quantify intracellular cAMP.

Materials:

  • U937 or THP-1 cells.

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS).

  • Forskolin (an adenylyl cyclase activator).

  • Test compound and Rolipram.

  • cAMP HTRF Assay Kit (e.g., from Cisbio).

  • 384-well white assay plates.

  • HTRF-compatible plate reader.

Procedure:

  • Cell Plating:

    • Harvest and count U937 cells. Resuspend in serum-free assay buffer.

    • Plate 5 µL of the cell suspension (e.g., 2,000 cells/well) into a 384-well plate.

  • Compound Addition:

    • Prepare serial dilutions of the test compound and Rolipram.

    • Add 2.5 µL of the compound dilutions to the cells.

  • Cell Stimulation:

    • Incubate the plate for 30 minutes at 37°C.

    • Add 2.5 µL of a sub-maximal concentration of Forskolin to stimulate cAMP production. The goal is to slightly elevate cAMP so that the effect of PDE4 inhibition is clearly visible.

    • Incubate for a further 30-60 minutes at 37°C.

  • Cell Lysis and Detection:

    • Following the HTRF kit manufacturer's protocol, add the cAMP-d2 conjugate and the anti-cAMP-cryptate conjugate in lysis buffer to the wells.

    • Incubate for 60 minutes at room temperature.

  • Data Acquisition:

    • Read the plate on an HTRF reader at 665 nm and 620 nm.

Data Analysis:

  • Calculate the 665/620 nm ratio for each well.

  • Convert the HTRF ratio to cAMP concentration using a standard curve run in parallel.

  • Plot the cAMP concentration against the logarithm of the test compound concentration.

  • Fit the data to a 4PL curve to determine the EC50 value (the concentration that produces 50% of the maximal cAMP increase).

Interpretation: A compound that functions as a PDE4 inhibitor in a cellular context will produce a dose-dependent increase in intracellular cAMP levels. A potent compound will have a low EC50 value, ideally correlating with its biochemical IC50.

Protocol 3: Functional Anti-Inflammatory Assay (TNF-α Inhibition)

Objective: To measure the functional anti-inflammatory consequence of PDE4 inhibition by quantifying the suppression of the pro-inflammatory cytokine TNF-α.

Principle: Lipopolysaccharide (LPS), a component of bacterial cell walls, is a potent stimulator of inflammation in immune cells. This assay uses LPS to induce the production and release of TNF-α from human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line. The amount of secreted TNF-α is then measured by ELISA.

Materials:

  • Human PBMCs (isolated from whole blood via Ficoll gradient) or THP-1 cells.

  • RPMI-1640 medium with 10% FBS.

  • Lipopolysaccharide (LPS) from E. coli.

  • Test compound and Rolipram.

  • Human TNF-α ELISA Kit.

  • 96-well cell culture plates.

  • ELISA plate reader.

Procedure:

  • Cell Plating:

    • Isolate PBMCs or harvest THP-1 cells.

    • Plate cells in a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL of culture medium.

  • Compound Pre-treatment:

    • Prepare serial dilutions of the test compound.

    • Add 50 µL of the compound dilutions to the cells.

    • Incubate for 1 hour at 37°C, 5% CO2. This allows the compound to enter the cells and inhibit PDE4.

  • Inflammatory Challenge:

    • Add 50 µL of LPS solution (final concentration of 100 ng/mL) to all wells except the unstimulated control.

    • Incubate the plate for 18-24 hours at 37°C, 5% CO2.

  • Supernatant Collection:

    • Centrifuge the plate (5 min at 1500 rpm) to pellet the cells.

    • Carefully collect the cell-free supernatant, which contains the secreted TNF-α.

  • TNF-α Quantification (ELISA):

    • Perform the TNF-α ELISA according to the manufacturer's protocol using the collected supernatants. This typically involves coating a plate with a capture antibody, adding the supernatant, adding a detection antibody, adding a substrate, and stopping the reaction.

  • Data Acquisition:

    • Read the absorbance at 450 nm using an ELISA plate reader.

Data Analysis:

  • Generate a standard curve from the TNF-α standards provided in the kit.

  • Calculate the concentration of TNF-α in each sample from the standard curve.

  • Calculate the percent inhibition of TNF-α production relative to the LPS-stimulated vehicle control.

  • Plot the % Inhibition against the logarithm of the compound concentration and fit to a 4PL curve to determine the IC50.

Interpretation: A functionally active anti-inflammatory compound will cause a dose-dependent reduction in LPS-induced TNF-α secretion. This result provides strong evidence that the compound's mechanism of action (cAMP elevation) leads to a desired physiological outcome.

Protocol 4: Preliminary In Vitro ADME/Tox Profiling

Rationale: Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for its success as a drug candidate.[10] Poor pharmacokinetic properties are a major cause of clinical trial failure.

Key Assays:

  • Kinetic Solubility: Determines the solubility of the compound in a physiological buffer (e.g., PBS pH 7.4). This is critical for absorption.

    • Method: Nephelometry or UV-Vis spectroscopy after incubation and filtration.

  • Cell Permeability (Caco-2 Assay): Uses a monolayer of Caco-2 cells (a human colon adenocarcinoma line) as a model of the intestinal barrier to predict oral absorption.

    • Method: Compound is added to the apical side, and its appearance on the basolateral side is measured over time by LC-MS/MS.[11]

  • Metabolic Stability (Liver Microsome Assay): Assesses how quickly the compound is metabolized by liver enzymes (cytochrome P450s).

    • Method: Incubate the compound with human or rat liver microsomes and measure the disappearance of the parent compound over time by LC-MS/MS to determine its half-life (t½).[12]

  • Cytotoxicity (MTT/MTS Assay): Measures the compound's general toxicity to a standard cell line (e.g., HepG2 or HEK293) to identify potential safety liabilities.

    • Method: Treat cells with the compound and measure metabolic activity via the conversion of a tetrazolium salt to a colored formazan product.

Interpretation: An ideal candidate will exhibit good aqueous solubility, high permeability, moderate to low clearance in the metabolic stability assay, and low cytotoxicity. These data, combined with the potency and efficacy results, build a comprehensive profile of the compound's drug-like properties.

Section 3: Data Interpretation and Troubleshooting

ObservationPotential Cause(s)Suggested Action
Potent in biochemical assay (low IC50), weak in cellular assays (high EC50).1. Poor cell permeability. 2. Compound is an efflux pump substrate (e.g., P-gp). 3. Compound is unstable in cell media.1. Perform a Caco-2 permeability assay. 2. Run an efflux assay with P-gp inhibitors. 3. Check compound stability in media via LC-MS.
High variability in ELISA results.1. Inconsistent pipetting. 2. Inadequate plate washing. 3. Edge effects in the plate.1. Use calibrated multichannel pipettes. 2. Ensure all wells are washed thoroughly between steps. 3. Avoid using the outermost wells of the plate.
No cAMP increase in cellular assay even with Rolipram control.1. Cells are unresponsive. 2. Forskolin concentration is too high or too low. 3. HTRF reagents have degraded.1. Check cell viability and passage number. 2. Titrate Forskolin to find the optimal concentration. 3. Use fresh or properly stored assay reagents.

Conclusion and Future Directions

The structured workflow detailed in these application notes provides a robust and logical path for the initial characterization of 5-(3,4-Dimethoxyphenyl)picolinic acid. By systematically progressing from direct enzyme inhibition to cellular mechanism of action and functional anti-inflammatory outcomes, researchers can build a comprehensive data package.

Positive results from this cascade—namely, potent and selective PDE4 inhibition, corresponding elevation of intracellular cAMP, and subsequent suppression of TNF-α—would strongly validate this compound as a promising lead for the development of novel anti-inflammatory therapeutics. Subsequent steps would involve extensive structure-activity relationship (SAR) studies to optimize potency and ADME properties, followed by evaluation in preclinical animal models of inflammatory disease (e.g., LPS-induced inflammation or collagen-induced arthritis in rodents).

References

  • Frontiers in Pharmacology. (2024). PDE4 inhibitors: potential protective effects in inflammation and vascular diseases. [Link]

  • Li, H., Zuo, J., & Tang, W. (2018). Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases. Journal of Medicinal Chemistry. [Link]

  • Kankanamalage, D. G. A. G., & Sharma, R. (2023). Phosphodiesterase Inhibitors. In: StatPearls [Internet]. StatPearls Publishing. [Link]

  • Wikipedia. Phosphodiesterase-4 inhibitor. [Link]

  • MDPI. (2021). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. [Link]

  • Wang, M., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules. [Link]

  • Meijer, K., et al. (2015). Cell-based screening assay for anti-inflammatory activity of bioactive compounds. Food Chemistry. [Link]

  • Tian, S., et al. (2024). Deep-PK: deep learning for small molecule pharmacokinetic and toxicity prediction. Briefings in Bioinformatics. [Link]

  • Crocetti, L., et al. (2022). An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022. Pharmaceuticals. [Link]

  • Rondoni, V., et al. (2024). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. Chemistry. [Link]

  • Irving Institute for Clinical and Translational Research. Pharmacokinetic Profiling. [Link]

  • ResearchGate. (2012). In vitro pharmacological screening methods for anti-inflammatory agents. [Link]

  • Yaqoob, S., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. International Journal of Molecular Sciences. [Link]

Sources

Application

Application Notes and Protocols: 5-(3,4-Dimethoxyphenyl)picolinic Acid in Agrochemical Research

Authored by: A Senior Application Scientist Introduction: The Potential of a Novel Picolinic Acid Derivative in Crop Protection The picolinic acid scaffold is a cornerstone in the development of synthetic auxin herbicide...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The Potential of a Novel Picolinic Acid Derivative in Crop Protection

The picolinic acid scaffold is a cornerstone in the development of synthetic auxin herbicides, a class of agrochemicals vital for modern weed management.[1][2][3] These compounds mimic the natural plant hormone auxin, leading to uncontrolled growth and eventual death in susceptible plant species.[2] Notable examples that have reached commercial success include picloram, clopyralid, and the more recent innovations, halauxifen-methyl and florpyrauxifen-benzyl.[1][2] The primary molecular target for many of these herbicides is the F-box protein AFB5, a component of the auxin receptor complex.[1][2][4]

This document outlines the potential applications and research protocols for a novel, uncharacterized picolinic acid derivative: 5-(3,4-Dimethoxyphenyl)picolinic acid . The introduction of the 3,4-dimethoxyphenyl moiety is of particular interest. This functional group is present in numerous bioactive natural products and synthetic compounds, and its electron-donating nature may influence the molecule's binding affinity to target proteins and its overall biological activity. While the primary hypothesis for its application is in herbicide development, the structural alerts also warrant investigation into its potential as a fungicide or insecticide.

These application notes are intended for researchers and scientists in the field of agrochemical discovery and development. The following sections provide a comprehensive guide to the synthesis, screening, and mechanistic evaluation of 5-(3,4-Dimethoxyphenyl)picolinic acid as a candidate agrochemical.

Part 1: Synthesis of 5-(3,4-Dimethoxyphenyl)picolinic acid

A plausible synthetic route for 5-(3,4-Dimethoxyphenyl)picolinic acid can be adapted from established methodologies for creating substituted picolinic acids.[5] A common approach involves a cross-coupling reaction, such as a Suzuki or Stille coupling, to introduce the aryl group onto the pyridine ring.

Protocol 1: Two-Step Synthesis of 5-(3,4-Dimethoxyphenyl)picolinic acid

Step 1: Suzuki Coupling to form Methyl 5-(3,4-dimethoxyphenyl)picolinate

  • Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), combine methyl 5-bromopicolinate (1 equivalent), 3,4-dimethoxyphenylboronic acid (1.2 equivalents), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents) in a suitable solvent system like a 3:1 mixture of toluene and ethanol.

  • Base Addition: Add an aqueous solution of a base, for instance, 2M sodium carbonate (2.5 equivalents).

  • Reaction Conditions: Heat the mixture to reflux (approximately 80-90°C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield methyl 5-(3,4-dimethoxyphenyl)picolinate.

Step 2: Saponification to 5-(3,4-Dimethoxyphenyl)picolinic acid

  • Hydrolysis: Dissolve the purified methyl 5-(3,4-dimethoxyphenyl)picolinate from the previous step in a mixture of tetrahydrofuran (THF) and water. Add an excess of lithium hydroxide (or sodium hydroxide) and stir the mixture at room temperature.

  • Monitoring: Monitor the hydrolysis of the ester by TLC or LC-MS.

  • Acidification and Isolation: Once the reaction is complete, remove the THF under reduced pressure. Acidify the remaining aqueous solution to a pH of approximately 3-4 with a dilute acid like 1M hydrochloric acid. The product, 5-(3,4-Dimethoxyphenyl)picolinic acid, should precipitate out of the solution.

  • Final Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum to obtain the final compound.

Part 2: Agrochemical Screening Protocols

A tiered screening approach is recommended to efficiently evaluate the biological activity of 5-(3,4-Dimethoxyphenyl)picolinic acid.

Herbicidal Activity Screening

Given that picolinic acids are a well-established class of synthetic auxin herbicides, the primary focus of screening should be on herbicidal effects.[1][2]

This initial screen provides a rapid assessment of the compound's effect on plant growth.

  • Test Species: Select a range of both monocotyledonous (e.g., wheat, corn) and dicotyledonous (e.g., Arabidopsis thaliana, mustard, radish) plants. Arabidopsis thaliana is a particularly useful model organism due to its well-characterized genetics.[1][6]

  • Compound Preparation: Prepare a stock solution of 5-(3,4-Dimethoxyphenyl)picolinic acid in a suitable solvent like dimethyl sulfoxide (DMSO). Create a dilution series to test a range of concentrations (e.g., 1 µM to 500 µM).

  • Assay Setup: Sow seeds in 96-well plates or petri dishes containing a growth medium (e.g., Murashige and Skoog medium) supplemented with the various concentrations of the test compound. Include a solvent control (DMSO) and a positive control (a known herbicide like picloram or 2,4-D).

  • Incubation: Incubate the plates under controlled conditions (e.g., 22°C with a 16-hour light/8-hour dark cycle).

  • Data Collection: After a set period (e.g., 7-10 days), measure the root length and shoot fresh weight of the seedlings.

  • Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) for root and shoot growth for each species.

This assay evaluates the compound's effectiveness when applied to established plants.

  • Plant Cultivation: Grow the selected test species in pots in a greenhouse until they reach a specific growth stage (e.g., 2-3 true leaves).

  • Application: Prepare a spray solution of 5-(3,4-Dimethoxyphenyl)picolinic acid at various application rates (e.g., 50, 100, 250, 500 g/ha) in a suitable carrier with an adjuvant.

  • Treatment: Spray the plants uniformly with the test solution. Include a vehicle control and a commercial standard herbicide as references.

  • Evaluation: Visually assess the plants for signs of phytotoxicity (e.g., epinasty, chlorosis, necrosis) at regular intervals (e.g., 3, 7, and 14 days after treatment). Use a rating scale (e.g., 0% = no effect, 100% = complete kill).

  • Data Analysis: Determine the effective dose for controlling each weed species.

Fungicidal Activity Screening

While the primary hypothesis is herbicidal activity, the presence of the picolinic acid and dimethoxyphenyl moieties suggests a potential for fungicidal action.[7]

  • Fungal Pathogens: Select a panel of economically important plant pathogenic fungi (e.g., Fusarium graminearum, Botrytis cinerea, Magnaporthe oryzae).

  • Assay Medium: Prepare a suitable growth medium, such as potato dextrose agar (PDA), and amend it with various concentrations of 5-(3,4-Dimethoxyphenyl)picolinic acid.

  • Inoculation: Place a mycelial plug of each test fungus in the center of the amended PDA plates.

  • Incubation: Incubate the plates at the optimal growth temperature for each fungus.

  • Data Collection: Measure the radial growth of the fungal colony over time and compare it to a control plate without the test compound.

  • Analysis: Calculate the EC₅₀ (effective concentration to inhibit 50% of growth) for each fungus.

Insecticidal Activity Screening

A general insecticidal screen can be conducted to explore a broader range of potential applications.

  • Test Insects: Choose representative insect pests from different orders (e.g., aphids, caterpillars, beetles).

  • Contact Assay: Apply a solution of the test compound directly to the insects or to the surface of a petri dish or leaf disc on which the insects are placed.

  • Ingestion Assay: Incorporate the test compound into an artificial diet or apply it to a leaf surface that the insects will consume.

  • Observation: Monitor insect mortality and any sublethal effects (e.g., paralysis, reduced feeding) over a period of 24-72 hours.

  • Analysis: Calculate the LC₅₀ (lethal concentration to kill 50% of the test population).

Part 3: Mechanistic Studies

Should 5-(3,4-Dimethoxyphenyl)picolinic acid show promising herbicidal activity, the following studies can elucidate its mechanism of action.

Proposed Mechanism of Action: Synthetic Auxin Herbicide

Based on the picolinic acid scaffold, the most probable mechanism of action is as a synthetic auxin that targets the auxin receptor complex.

  • Plant Treatment: Treat Arabidopsis thaliana seedlings with an effective concentration of 5-(3,4-Dimethoxyphenyl)picolinic acid for a short duration (e.g., 1-3 hours).

  • RNA Extraction and Sequencing: Extract total RNA from the treated and control seedlings and perform transcriptome analysis (RNA-Seq).

  • Data Analysis: Analyze the differential gene expression patterns. Upregulation of auxin-responsive genes (e.g., GH3, SAURs) would strongly support an auxin-like mode of action.[4]

  • In Silico Analysis: Use computational modeling to predict the binding of 5-(3,4-Dimethoxyphenyl)picolinic acid to the auxin co-receptor complex, particularly the F-box protein AFB5.[1]

  • Comparison: Compare the predicted binding pose and energy with that of known picolinic acid herbicides. This can provide insights into the structural basis of its activity.

Data Presentation and Visualization

Table 1: Hypothetical Herbicidal Activity of 5-(3,4-Dimethoxyphenyl)picolinic acid
Test SpeciesTypeIC₅₀ (µM) - Root GrowthPost-Emergence Control (g/ha)
Arabidopsis thalianaDicot15.5150
Amaranthus retroflexusDicot25.2200
Brassica napusDicot30.8250
Zea maysMonocot>500>500
Triticum aestivumMonocot>500>500
Diagrams

G cluster_synthesis Synthesis Workflow A Methyl 5-bromopicolinate C Suzuki Coupling (Pd Catalyst, Base) A->C B 3,4-Dimethoxyphenylboronic acid B->C D Methyl 5-(3,4-dimethoxyphenyl)picolinate C->D E Saponification (LiOH, H₂O/THF) D->E F 5-(3,4-Dimethoxyphenyl)picolinic acid E->F

Caption: Synthesis of 5-(3,4-Dimethoxyphenyl)picolinic acid.

G compound 5-(3,4-Dimethoxyphenyl)picolinic acid receptor AFB5 Co-receptor Complex compound->receptor Binding ubiquitination SCF-E3 Ubiquitin Ligase Activation receptor->ubiquitination aux_iaa Aux/IAA Repressor Proteins ubiquitination->aux_iaa Targets degradation Proteasomal Degradation of Aux/IAA aux_iaa->degradation gene_expression Upregulation of Auxin-Responsive Genes degradation->gene_expression Allows uncontrolled_growth Uncontrolled Growth & Plant Death gene_expression->uncontrolled_growth

Caption: Proposed mechanism of action as a synthetic auxin.

G cluster_herbicide Herbicidal Screen cluster_fungicide Fungicidal Screen cluster_insecticide Insecticidal Screen start Synthesized Compound h1 Primary Seedling Growth Assay (IC₅₀ Determination) start->h1 f1 In Vitro Antifungal Assay (EC₅₀ Determination) start->f1 i1 Contact & Ingestion Bioassays (LC₅₀ Determination) start->i1 h2 Post-Emergence Efficacy (Greenhouse Trials) h1->h2 mechanistic_studies Mechanistic Studies (Gene Expression, Docking) h2->mechanistic_studies If Active

Sources

Method

Application Notes and Protocols for Reactions Involving 5-(3,4-Dimethoxyphenyl)picolinic Acid

Introduction: The Chemical Versatility and Pharmaceutical Potential of a Substituted Picolinic Acid 5-(3,4-Dimethoxyphenyl)picolinic acid is a heterocyclic carboxylic acid featuring a pyridine core, a functionality that...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Chemical Versatility and Pharmaceutical Potential of a Substituted Picolinic Acid

5-(3,4-Dimethoxyphenyl)picolinic acid is a heterocyclic carboxylic acid featuring a pyridine core, a functionality that imparts a rich and versatile reactivity profile. The strategic placement of the carboxylic acid at the 2-position of the pyridine ring, coupled with the electron-donating 3,4-dimethoxyphenyl substituent at the 5-position, makes this molecule a valuable building block in medicinal chemistry and materials science. The picolinic acid moiety is a known chelating agent and a precursor to a variety of bioactive molecules, including those with herbicidal and pharmaceutical properties.[1][2] The dimethoxybenzene group is a common feature in many natural products and pharmacologically active compounds, often contributing to receptor binding and metabolic stability.

This comprehensive guide provides detailed experimental setups for key reactions involving 5-(3,4-dimethoxyphenyl)picolinic acid. The protocols are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying chemical principles and rationale for the chosen conditions.

Synthesis of 5-(3,4-Dimethoxyphenyl)picolinic Acid: A General Approach

While a direct, one-pot synthesis of 5-(3,4-dimethoxyphenyl)picolinic acid may not be readily available in the literature, a common and effective strategy involves a Suzuki-Miyaura cross-coupling reaction followed by hydrolysis. This approach offers a high degree of flexibility in the choice of starting materials.

A plausible synthetic route would begin with a halogenated picolinic acid derivative, such as methyl 5-bromopicolinate, and couple it with 3,4-dimethoxyphenylboronic acid in the presence of a palladium catalyst. The resulting ester is then hydrolyzed to yield the target carboxylic acid.

Diagrammatic Representation of the Synthetic Workflow

Synthesis_Workflow Start Methyl 5-bromopicolinate + 3,4-Dimethoxyphenylboronic acid Suzuki Suzuki-Miyaura Coupling (Pd catalyst, base) Start->Suzuki Intermediate Methyl 5-(3,4-dimethoxyphenyl)picolinate Suzuki->Intermediate Hydrolysis Hydrolysis (e.g., LiOH, THF/H2O) Intermediate->Hydrolysis Product 5-(3,4-Dimethoxyphenyl)picolinic acid Hydrolysis->Product

Caption: Synthetic workflow for 5-(3,4-Dimethoxyphenyl)picolinic acid.

Core Reactions and Detailed Protocols

The reactivity of 5-(3,4-dimethoxyphenyl)picolinic acid is primarily governed by its carboxylic acid group. This section details the experimental setups for several key transformations.

Amide Bond Formation: A Gateway to Bioactive Amides

The formation of an amide bond is a cornerstone of medicinal chemistry, as the amide linkage is a key structural feature in a vast number of pharmaceuticals.[3] The carboxylic acid of 5-(3,4-dimethoxyphenyl)picolinic acid can be readily coupled with primary or secondary amines using a variety of coupling agents.

Rationale for Reagent Selection:

  • Coupling Agents: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective for amide bond formation. They react with the carboxylic acid to form a highly reactive activated ester, which is then readily attacked by the amine. Other common coupling agents include DCC (N,N'-dicyclohexylcarbodiimide) and EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide).

  • Base: A non-nucleophilic base, such as DIPEA (N,N-diisopropylethylamine) or triethylamine, is crucial to neutralize the acidic proton of the carboxylic acid and any acid generated during the reaction, facilitating the coupling process.

  • Solvent: Aprotic polar solvents like DMF (N,N-dimethylformamide) or DCM (dichloromethane) are typically used to dissolve the reactants and facilitate the reaction.

Protocol: HATU-Mediated Amide Coupling

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-(3,4-dimethoxyphenyl)picolinic acid (1.0 eq).

  • Solvent Addition: Dissolve the starting material in anhydrous DMF.

  • Reagent Addition: Add HATU (1.2 eq) and the desired primary or secondary amine (1.1 eq) to the solution.

  • Base Addition: Slowly add DIPEA (2.5 eq) to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[4]

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

ReagentMolar Equiv.Purpose
5-(3,4-Dimethoxyphenyl)picolinic acid1.0Starting material
Amine1.1Nucleophile
HATU1.2Coupling agent
DIPEA2.5Non-nucleophilic base
DMF-Solvent

Diagrammatic Representation of Amide Coupling

Amide_Coupling Carboxylic_Acid 5-(3,4-Dimethoxyphenyl)picolinic acid HATU HATU Carboxylic_Acid->HATU + Activated_Ester Activated Ester Intermediate HATU->Activated_Ester Amine R1R2NH Activated_Ester->Amine + Amide Amide Product Amine->Amide Base DIPEA Base->Carboxylic_Acid

Caption: General workflow for HATU-mediated amide coupling.

Esterification: Synthesis of Picolinate Esters

Ester derivatives of picolinic acids are valuable intermediates in organic synthesis and can also exhibit biological activity. Esterification can be achieved through several methods, including Fischer esterification under acidic conditions or by activating the carboxylic acid.

Rationale for Reagent Selection:

  • Acid Catalysis (Fischer Esterification): This classic method involves reacting the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄). The reaction is reversible and driven to completion by using a large excess of the alcohol or by removing water as it is formed.

  • Activation with Thionyl Chloride (SOCl₂): For more sensitive substrates or to achieve higher yields, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with SOCl₂.[1] The acyl chloride then readily reacts with an alcohol to form the ester. A small amount of DMF can catalyze this transformation.[5]

Protocol: Esterification via Acyl Chloride Formation

  • Acyl Chloride Formation: In a fume hood, suspend 5-(3,4-dimethoxyphenyl)picolinic acid (1.0 eq) in anhydrous toluene. Add a catalytic amount of DMF, followed by the dropwise addition of thionyl chloride (1.5 eq) at 0 °C.[1]

  • Reaction: Stir the mixture at room temperature for 1-2 hours, and then heat to reflux for 2-4 hours until the evolution of gas ceases.

  • Solvent Removal: Remove the excess thionyl chloride and toluene under reduced pressure.

  • Ester Formation: Dissolve the crude acyl chloride in an anhydrous solvent such as dichloromethane (DCM) and cool to 0 °C. Add the desired alcohol (1.2 eq) and a non-nucleophilic base like triethylamine (1.5 eq) dropwise.

  • Reaction Monitoring and Work-up: Stir the reaction at room temperature until completion (monitored by TLC). Quench the reaction with water and extract the product with DCM. Wash the organic layer with saturated NaHCO₃ solution and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude ester by column chromatography.

ReagentMolar Equiv.Purpose
5-(3,4-Dimethoxyphenyl)picolinic acid1.0Starting material
SOCl₂1.5Activating agent
DMFCatalyticCatalyst
Alcohol1.2Nucleophile
Triethylamine1.5Base
Toluene/DCM-Solvent
Reduction to Primary Alcohol: Accessing Novel Scaffolds

The reduction of the carboxylic acid group to a primary alcohol opens up new avenues for derivatization and the synthesis of novel molecular scaffolds. Strong reducing agents are typically required for this transformation.

Rationale for Reagent Selection:

  • Lithium Aluminum Hydride (LiAlH₄): This is a powerful and versatile reducing agent capable of reducing carboxylic acids to primary alcohols.[6] It is highly reactive and must be handled with care in an anhydrous environment.

  • Borane-Tetrahydrofuran Complex (BH₃·THF): This reagent is another effective option for the reduction of carboxylic acids and is often considered milder than LiAlH₄. It can sometimes offer better selectivity in the presence of other reducible functional groups.

Protocol: Reduction with LiAlH₄

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere, add a suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF).

  • Substrate Addition: Dissolve 5-(3,4-dimethoxyphenyl)picolinic acid (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-8 hours.

  • Quenching (Fieser workup): Cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.

  • Filtration and Extraction: Stir the resulting granular precipitate for 30 minutes, then filter through a pad of Celite®. Wash the filter cake thoroughly with THF or ethyl acetate.

  • Purification: Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude alcohol can be purified by column chromatography.

Safety Note: LiAlH₄ reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction must be performed under a strictly anhydrous and inert atmosphere. The quenching procedure is highly exothermic and should be performed with extreme caution.

Decarboxylation: Removal of the Carboxylic Acid Group

Decarboxylation, the removal of the carboxyl group as CO₂, can be a useful transformation. Picolinic acids are known to undergo decarboxylation more readily than their nicotinic and isonicotinic acid isomers due to the ability of the nitrogen atom to stabilize the resulting carbanion intermediate through a zwitterionic species.[7]

Rationale for Reaction Conditions:

  • Thermal Decarboxylation: Heating the picolinic acid, sometimes in the presence of a copper catalyst or in a high-boiling point solvent, can effect decarboxylation.

  • Acid-Catalyzed Decarboxylation: In some cases, heating in a strong acid can promote decarboxylation.

Protocol: Thermal Decarboxylation

  • Reaction Setup: Place 5-(3,4-dimethoxyphenyl)picolinic acid in a round-bottom flask equipped with a reflux condenser.

  • Solvent/Catalyst: The reaction can be attempted neat (if the melting point is not excessively high) or in a high-boiling point solvent such as diphenyl ether. A catalytic amount of copper(I) oxide or copper powder can be added to facilitate the reaction.

  • Reaction: Heat the mixture to a high temperature (typically >200 °C) and monitor for the evolution of CO₂. The reaction progress can be followed by TLC or LC-MS analysis of aliquots.

  • Work-up and Purification: After cooling, the reaction mixture can be dissolved in an appropriate solvent and purified by column chromatography or crystallization to isolate the resulting 3-(3,4-dimethoxyphenyl)pyridine.

Analytical Characterization

The identity and purity of the products from these reactions should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The aromatic protons of the pyridine and dimethoxyphenyl rings will have characteristic chemical shifts and coupling patterns. The methoxy groups will appear as singlets around 3.8-4.0 ppm.[8]

  • Mass Spectrometry (MS): Provides information about the molecular weight of the product.

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups. For example, the starting carboxylic acid will show a broad O-H stretch and a C=O stretch around 1700 cm⁻¹. The amide product will show a characteristic C=O stretch (amide I band) and an N-H bend (amide II band). The ester will have a C=O stretch around 1735 cm⁻¹. The alcohol product will show a prominent O-H stretch.[9]

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound.[4]

Safety and Handling

While a specific safety data sheet (SDS) for 5-(3,4-dimethoxyphenyl)picolinic acid may not be readily available, general precautions for handling substituted picolinic acids and aromatic compounds should be followed.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[10]

  • Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[10] Avoid contact with skin and eyes.[10]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Based on the SDS for picolinic acid, related compounds may be harmful if swallowed and can cause serious eye irritation or damage.[2]

Conclusion

5-(3,4-Dimethoxyphenyl)picolinic acid is a versatile building block with significant potential in synthetic and medicinal chemistry. The protocols outlined in this application note provide a solid foundation for its use in a variety of chemical transformations. By understanding the underlying principles and carefully controlling the reaction conditions, researchers can effectively utilize this compound to synthesize a wide range of novel molecules with potential biological and material applications.

References

  • Beatty, A.; Bawa, R. Synthesis of Some Aminopicolinic Acids. Journal of Chemistry and Chemical Engineering2012, 6, 372-377.
  • Christensen, S. B. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules2001, 6(12), 1034-1038.
  • Dunn, G. E.; Lee, G. K. J.; Thimm, H. Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry1972, 50(18), 3017-3027.
  • Ghandhi, M.; et al. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide.
  • Chemguide. Reduction of carboxylic acids. (Accessed Jan 23, 2026).
  • Jubilant Ingrevia.
  • Li, J. et al. How to reduce carboxylic group to alcohol with nitro group untouched?
  • Mocilac, P.; Gallagher, J. F. N-(aryl)picolinamide derivatives. Acta Crystallographica Section E: Structure Reports Online2011, 67(Pt 7), o1679–o1685.
  • Nielsen, S. F.; et al. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules2001, 6, 845-849.
  • Saini, M. S.; Kumar, A.; Dwivedi, J.; Singh, R. Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry2023, 14(2), 133-145.
  • Sigma-Aldrich.
  • Spectrum Chemical.
  • BenchChem. Application Notes and Protocols for Amide Coupling Reactions with 5-Amino-6-methoxypicolinic acid. (2025).
  • The Royal Society of Chemistry. Supporting Information Dipicolinic acid: A strong anchoring group with tunable redox and spectral behavior for stable Dye-Sensitized Solar Cells. (Accessed Jan 23, 2026).
  • U.S. Patent 9,475,771 B2. Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids. October 25, 2016.
  • user55119. Rate of Decarboxylation of pyridinecarboxylic acids. Chemistry Stack Exchange. (2017).
  • Wang, L. et al. Novel 3,6-Dihydroxypicolinic Acid Decarboxylase-Mediated Picolinic Acid Catabolism in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology2020, 86(12), e00482-20.
  • Widjajanti, H. et al. Isolation and Identification of Chemical Compounds from Garcinia fruticosa Lauterb Stem Bark Extract. Pharmacognosy Journal2020, 12(1).
  • Xenakis, N.; et al. NMR Spectroscopy: A powerful tool for the analysis of polyphenols in extra virgin olive oil. Food Chemistry2021, 364, 130421.
  • Yamada, K.; Sakata, K.
  • Zhang, Y.; et al. Reduction of Carboxylic Acids to Alcohols via Manganese(I) Catalyzed Hydrosilylation. Organic Letters2018, 20(10), 2943–2946.
  • CN101987814A, Method for preparing 3,4,5-trimethoxyphenol, (2011).
  • DE4232505A1, Process for the reduction of carboxylic acids or carboxylic acid deriv
  • US3228950A, Process for the production of new picolinic acid deriv
  • Chemistry LibreTexts.
  • ResearchGate. Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr). (Accessed Jan 23, 2026).
  • ResearchGate. Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. (2008).
  • MDPI. Synthesis of 6,7-dimethoxy-3,4-diphenyl-2(1H)-quinazolinone from 1-(3,4-dimethoxyphenyl)-urea and benzoic acid in polyphosphoric acid. (2006).
  • Angene Chemical. 1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)
  • Organic Reactions. Acid to Alcohol - Common Conditions. (Accessed Jan 23, 2026).
  • The Royal Society of Chemistry.
  • ResearchGate. Complete assignments of NMR data of 13 hydroxymethoxyflavones. (2009).
  • Sabour, R.; et al. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters2013, 15(8), 4900-4903.
  • Royal Society of Chemistry. Phenolic compounds by decarboxylation of hydroxybenzoic acids or desulfonation of hydroxybenzenesulfonic acid, catalysed by electron rich palladium complexes. (2004).

Sources

Application

The Strategic Intermediate: 5-(3,4-Dimethoxyphenyl)picolinic Acid in Pharmaceutical Synthesis

Introduction: Unveiling a Key Building Block in Modern Drug Discovery In the intricate tapestry of pharmaceutical synthesis, the strategic selection of molecular intermediates is paramount to the efficient and successful...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Key Building Block in Modern Drug Discovery

In the intricate tapestry of pharmaceutical synthesis, the strategic selection of molecular intermediates is paramount to the efficient and successful development of novel therapeutic agents. Among these crucial building blocks, 5-(3,4-Dimethoxyphenyl)picolinic acid has emerged as a compound of significant interest, particularly in the creation of potent and selective phosphodiesterase-4 (PDE4) inhibitors. This class of drugs has shown considerable promise in the treatment of inflammatory diseases, most notably chronic obstructive pulmonary disease (COPD) and asthma.[1][2] The unique structural architecture of 5-(3,4-Dimethoxyphenyl)picolinic acid, featuring a picolinic acid moiety linked to a dimethoxy-substituted phenyl ring, provides a versatile scaffold for the construction of complex, biologically active molecules. This guide offers an in-depth exploration of this intermediate, providing detailed application notes and experimental protocols for its synthesis and utilization, tailored for researchers, scientists, and professionals in the field of drug development.

Physicochemical Profile and Spectroscopic Data

A thorough understanding of the physicochemical properties of an intermediate is fundamental to its effective application in synthesis. The table below summarizes key computed properties for 5-(3,4-Dimethoxyphenyl)picolinic acid.

PropertyValueSource
Molecular Formula C₁₄H₁₃NO₄PubChem
Molecular Weight 259.26 g/mol PubChem
IUPAC Name 5-(3,4-dimethoxyphenyl)pyridine-2-carboxylic acidPubChem
CAS Number 87789-67-1BLD Pharm
Appearance White to off-white powder(Typical)
Solubility Soluble in organic solvents like DMSO and methanol(Inferred)

Note: Experimental values may vary. The data presented are primarily from computed sources.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the chemical structure, confirming the presence and connectivity of the aromatic rings, the carboxylic acid group, and the methoxy groups.[3][4]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups, such as the characteristic carbonyl stretch of the carboxylic acid and the C-O stretches of the ether groups.[5]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition of the molecule.[3]

The Role of 5-(3,4-Dimethoxyphenyl)picolinic Acid in PDE4 Inhibitor Synthesis

The 3,4-dimethoxyphenyl group is a well-established pharmacophore in a significant class of PDE4 inhibitors.[1][6] This structural motif is known to interact with a key region of the PDE4 enzyme's active site, contributing to the inhibitor's potency and selectivity.[1] Notably, the blockbuster drug Roflumilast , used in the treatment of COPD, features a similar dimethoxybenzene moiety.[7][8]

While direct synthesis routes for Roflumilast may vary, the structural similarity strongly suggests that 5-(3,4-Dimethoxyphenyl)picolinic acid is a highly relevant intermediate for the synthesis of analogous PDE4 inhibitors. The core synthetic strategy involves the formation of a benzamide linkage, a reaction for which this picolinic acid derivative is ideally suited.

Another closely related therapeutic agent is Piclamilast , a potent PDE4 inhibitor developed for inflammatory airway diseases.[9] Piclamilast is a structural hybrid of Rolipram and Roflumilast, further underscoring the importance of the dimethoxy-substituted phenyl ring in this therapeutic class.[1]

The following diagram illustrates the conceptual pathway from 5-(3,4-Dimethoxyphenyl)picolinic acid to a generic PDE4 inhibitor scaffold, highlighting the key amide bond formation.

G A 5-(3,4-Dimethoxyphenyl)picolinic acid B Activation (e.g., SOCl₂, Oxalyl Chloride) A->B Step 1 C Acyl Chloride Intermediate B->C E Amide Bond Formation (Amidation) C->E Step 2 D Amine Coupling Partner (e.g., 3,5-dichloro-4-aminopyridine analog) D->E F Generic PDE4 Inhibitor Scaffold E->F

Caption: Synthetic pathway from the intermediate to a PDE4 inhibitor.

Experimental Protocols

The following protocols are representative methodologies for the synthesis and application of 5-(3,4-Dimethoxyphenyl)picolinic acid. These are based on established chemical principles and analogous transformations reported in the scientific literature.

Protocol 1: Synthesis of 5-(3,4-Dimethoxyphenyl)picolinic Acid via Suzuki-Miyaura Coupling

This protocol outlines a plausible synthesis of the title compound from commercially available starting materials. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds between aryl halides and boronic acids.

Materials:

  • 5-Bromopicolinic acid

  • 3,4-Dimethoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

Procedure:

  • To a round-bottom flask, add 5-bromopicolinic acid (1.0 eq), 3,4-dimethoxyphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • De-gas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the flask.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir under an inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and acidify with 1M HCl to a pH of approximately 3-4 to precipitate the product.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain pure 5-(3,4-Dimethoxyphenyl)picolinic acid.

Protocol 2: Amidation of 5-(3,4-Dimethoxyphenyl)picolinic Acid to a Benzamide Analog

This protocol describes the coupling of 5-(3,4-Dimethoxyphenyl)picolinic acid with an amine to form a benzamide, a core structure in many PDE4 inhibitors. This procedure is adapted from the synthesis of structurally related benzamides.[10][11]

Materials:

  • 5-(3,4-Dimethoxyphenyl)picolinic acid

  • 3,5-Dichloro-4-aminopyridine (or other suitable amine)

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • Suspend 5-(3,4-Dimethoxyphenyl)picolinic acid (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

  • Slowly add thionyl chloride or oxalyl chloride (1.2 eq) to the suspension at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the solution becomes clear, indicating the formation of the acyl chloride.

  • In a separate flask, dissolve the amine (e.g., 3,5-dichloro-4-aminopyridine, 1.0 eq) and DIPEA or TEA (1.5 eq) in anhydrous DCM.

  • Cool the amine solution to 0 °C and slowly add the freshly prepared acyl chloride solution.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or HPLC.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the desired benzamide.

The following diagram provides a visual representation of the key steps in the amidation protocol.

G A Picolinic Acid Derivative B Acyl Chloride Formation (SOCl₂ or Oxalyl Chloride) A->B Step 1 D Amide Coupling (Addition of Acyl Chloride) B->D Step 2 C Amine Solution (e.g., Dichloroaminopyridine in DCM) C->D E Workup and Purification D->E Step 3 F Pure Benzamide Product E->F

Caption: Workflow for the synthesis of a benzamide from the picolinic acid.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 5-(3,4-Dimethoxyphenyl)picolinic acid and its derivatives. Although a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, general guidelines for handling similar aromatic carboxylic acids should be followed.[12][13][14]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

5-(3,4-Dimethoxyphenyl)picolinic acid stands as a strategically important intermediate in the synthesis of high-value pharmaceutical compounds, particularly in the realm of PDE4 inhibitors. Its inherent structural features provide a robust platform for the generation of diverse molecular architectures with significant therapeutic potential. The protocols and data presented in this guide are intended to empower researchers and drug development professionals with the foundational knowledge required to effectively utilize this key building block in their synthetic endeavors. As the quest for novel and more effective treatments for inflammatory diseases continues, the role of well-designed intermediates like 5-(3,4-Dimethoxyphenyl)picolinic acid will undoubtedly remain central to the advancement of medicinal chemistry.

References

  • Matera, M. G., et al. (2023). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. Pharmaceuticals, 16(7), 1014. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 53394855, 5-(3,4-Dimethoxyphenyl)picolinic acid. Retrieved from [Link]

  • Deng, C., et al. (2000). Effects of piclamilast, a selective phosphodiesterase-4 inhibitor, on oxidative burst of sputum cells from mild asthmatics and stable COPD patients. Clinical & Experimental Allergy, 30(9), 1320-1328. [Link]

  • Reddy, M. S., et al. (2009). Novel process for synthesis of itopride and its novel intermediate n-(4-hydroxybenzyl)- 3,4-dimethoxybenzamide. U.S.
  • Ghorbani-Vaghei, R., & Veisi, H. (2009). Direct amidation of carboxylic acids with amines under microwave irradiation using silica gel as a solid support. Green Chemistry, 11(7), 1017-1019. [Link]

  • Frutos, R. P., et al. (2022). Development of a Practical Process for the Synthesis of PDE4 Inhibitors. Organic Process Research & Development, 26(9), 2635–2643. [Link]

  • Vlase, G., et al. (2013). Synthesis and IR, NMR, characterization of new p-(N,N-diphenylamino) chalcones. Journal of the Serbian Chemical Society, 78(10), 1527-1534. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 449193, Roflumilast. Retrieved from [Link]

  • Matera, M. G., et al. (2023). PDE4 Inhibitors. Encyclopedia, 3(3), 882-903. [Link]

  • Kim, J. S., et al. (2014). N-(3,4-Difluorophenyl)-3,4,5-trimethoxybenzamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 10), o1099. [Link]

  • Li, J., et al. (2017). A high-efficient method for the amidation of carboxylic acids promoted by triphenylphosphine oxide and oxalyl chloride. Heteroatom Chemistry, 28(5), e21394. [Link]

  • He, L., et al. (2023). Streamlining the synthesis of amides using Nickel-based nanocatalysts. Nature Communications, 14(1), 5002. [Link]

  • Lee, S., et al. (2018). Synthetic Studies toward 5,6,7,3′,4′-Monomethoxytetrahydroxyflavones: Synthesis of Pedalitin. Molecules, 23(10), 2603. [Link]

  • Kumar, A., et al. (2012). Process related and degradation impurities in anti-inflammatory drug Roflumilast. Journal of Chemical and Pharmaceutical Research, 4(8), 3924-3932. [Link]

  • Szafranski, M., & Szafranski, Z. (2017). Spectroscopic (IR, Raman, NMR), thermal and theoretical (DFT) study of alkali metal dipicolinates (2,6) and quinolinates (2,3). Arabian Journal of Chemistry, 10, S2438-S2451. [Link]

  • Keglevich, P., et al. (2024). Synthesis and Studies of 9-Activated 4,5-Dimethoxyacridine Multifunctionalizable Building Blocks. Periodica Polytechnica Chemical Engineering. [Link]

  • Page, C. P., & Spina, D. (2022). An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022. International Journal of Molecular Sciences, 23(19), 11488. [Link]

  • Li, H., et al. (2024). PDE4 inhibitors: potential protective effects in inflammation and vascular diseases. Frontiers in Pharmacology, 15, 1386121. [Link]

  • BPS Bioscience. (n.d.). Roflumilast. Retrieved from [Link]

  • Kim, H. J., et al. (2015). Synthesis of Novel Dihydropyridothienopyrimidin-4,9-dione Derivatives. Molecules, 20(3), 5074-5084. [Link]

  • Brinson, R. G., et al. (2023). Application of NMR and Chemometric Analyses to Better Understand the Quality Attributes in pH and Thermally Degraded Monoclonal Antibodies. Pharmaceutical Research, 40(12), 2951–2967. [Link]

  • Ghorbani-Vaghei, R., & Veisi, H. (2009). ChemInform Abstract: Direct Amidation of Carboxylic Acids with Amines under Microwave Irradiation Using Silica Gel as a Solid Support. ChemInform, 40(45). [Link]

  • Crocetti, L., et al. (2024). New quinoline-based PDE4 inhibitors through GSK-256066 fragment-based elaboration. Journal of Molecular Structure, 1295, 136719. [Link]

  • Zhao, D., et al. (2022). Phosphodiesterase-4 inhibitors: a review of current developments (2013-2021). Future Medicinal Chemistry, 14(12), 899-918. [Link]

  • Kim, H. K., et al. (2000). Complete assignments of NMR data of 13 hydroxymethoxyflavones. Journal of Natural Products, 63(5), 645-648. [Link]

Sources

Method

Application Note &amp; Protocols: In Vitro Characterization of 5-(3,4-Dimethoxyphenyl)picolinic acid

Introduction and Scientific Rationale This document provides a detailed guide for the in vitro pharmacological characterization of 5-(3,4-Dimethoxyphenyl)picolinic acid. This compound possesses a unique chemical architec...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Scientific Rationale

This document provides a detailed guide for the in vitro pharmacological characterization of 5-(3,4-Dimethoxyphenyl)picolinic acid. This compound possesses a unique chemical architecture, combining a picolinic acid scaffold with a 3,4-dimethoxyphenyl moiety. While the specific biological profile of this exact molecule is not extensively documented, its structural components provide a strong rationale for a targeted investigational approach.

The 3,4-dimethoxyphenyl group is a well-established pharmacophore present in numerous inhibitors of cyclic nucleotide phosphodiesterases (PDEs). PDEs are a superfamily of enzymes responsible for the hydrolysis and inactivation of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDEs, intracellular levels of these messengers can be elevated, modulating a wide array of downstream signaling pathways. For instance, inhibition of PDE4, prevalent in inflammatory cells, increases cAMP levels and suppresses the production of pro-inflammatory cytokines.[1] Similarly, inhibition of PDE5 in vascular smooth muscle increases cGMP, leading to vasodilation.[2]

The picolinic acid core, an endogenous metabolite of tryptophan, has been shown to possess immunomodulatory properties, including the ability to act as a costimulatory signal for macrophage activation.[3][4]

Hypothesis-Driven Assay Selection:

Based on this structural analysis, we hypothesize that 5-(3,4-Dimethoxyphenyl)picolinic acid primarily functions as a phosphodiesterase inhibitor . To rigorously test this hypothesis and characterize its functional consequences, this guide details a tiered approach:

  • Primary Target Engagement: A direct enzymatic assay to quantify the compound's inhibitory activity against key PDE isozymes (e.g., PDE4 for inflammation, PDE5 for vasodilation).

  • Cellular Functional Assay: An in vitro model using macrophages to assess the compound's anti-inflammatory potential, a likely downstream effect of PDE4 inhibition.

  • Tissue-Level Functional Assay: An ex vivo organ bath study using isolated aortic rings to evaluate vasorelaxant properties, a hallmark of PDE5 inhibition.

This structured approach allows researchers to build a comprehensive pharmacological profile, from direct enzyme interaction to cellular and tissue-level functional responses.

Primary Target Engagement: Phosphodiesterase (PDE) Inhibition Assay

2.1. Principle of the Assay

The most direct method to validate our primary hypothesis is to measure the compound's ability to inhibit PDE enzyme activity. This protocol describes a luminescence-based assay (e.g., using a kit like PDE-Glo™) which is a common, non-radioactive, and highly sensitive method.[5] The assay quantifies PDE activity by measuring the amount of nucleotide monophosphate (5'-AMP or 5'-GMP) produced from the hydrolysis of cAMP or cGMP. The reaction is performed in two steps: first, the PDE enzyme hydrolyzes the cyclic nucleotide substrate. Second, a detection reagent is added that terminates the PDE reaction and, in the presence of ATP, converts the generated 5'-AMP/GMP into light, which is measured with a luminometer. The inhibitory effect of the compound is determined by the reduction in the luminescent signal.

2.2. Experimental Workflow: PDE Inhibition Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis A Prepare serial dilutions of 5-(3,4-Dimethoxyphenyl)picolinic acid C Add compound, enzyme, and substrate to 96-well plate A->C B Prepare PDE enzyme and cGMP/cAMP substrate solutions B->C D Incubate at 37°C (e.g., 30-60 min) C->D E Add PDE-Glo™ Termination/ Detection Reagent D->E F Incubate at room temperature (e.g., 20 min) E->F G Read luminescence on a plate reader F->G H Plot % Inhibition vs. [Compound] G->H I Calculate IC50 value H->I

Caption: Workflow for determining PDE inhibitory activity.

2.3. Detailed Protocol: IC50 Determination for PDE4/PDE5

This protocol is adapted from standard methodologies for luminescence-based PDE assays.[5][6]

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 5-(3,4-Dimethoxyphenyl)picolinic acid in 100% DMSO.

    • Perform a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO to create a range of concentrations for testing. The final assay concentration will be 100-fold lower than the concentration in the dilution plate.

  • Reagent Preparation:

    • Reconstitute recombinant human PDE4B or PDE5A enzyme and the appropriate substrate (cAMP for PDE4B, cGMP for PDE5A) in assay buffer according to the manufacturer's instructions. The final substrate concentration should be below the Km for the enzyme to ensure sensitivity to competitive inhibitors.

  • Assay Procedure (96-well plate format):

    • Add 5 µL of assay buffer to all wells.

    • Add 1 µL of serially diluted compound, DMSO (vehicle control), or a known inhibitor (positive control, e.g., Rolipram for PDE4, Sildenafil for PDE5).

    • To initiate the reaction, add 20 µL of the enzyme/substrate mix to each well.

    • Incubate the plate at 37°C for 30 minutes.[6]

    • Stop the reaction by adding 25 µL of a termination/detection reagent (containing a stop agent and kinase).

    • Incubate at room temperature for 20 minutes to allow for the conversion of the remaining ATP to light.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle (DMSO) control.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

2.4. Data Presentation: Selectivity Profile

Summarize the results in a table to easily compare the compound's potency and selectivity.

PDE IsozymeSubstrateIC50 (nM) [Hypothetical Data]
PDE4B cAMP150
PDE5A cGMP25
PDE1C cGMP>10,000
PDE9A cGMP>10,000

This table illustrates how to present the potency and selectivity of the compound against different PDE family members.

Cellular Functional Assay: Anti-Inflammatory Activity

3.1. Principle of the Assay

This assay quantifies the anti-inflammatory effect of the compound by measuring its ability to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine. The murine macrophage cell line, RAW 264.7, is a standard model for this purpose. When stimulated with bacterial lipopolysaccharide (LPS), these cells produce large amounts of inflammatory mediators, including TNF-α. Inhibition of PDE4 elevates intracellular cAMP, which activates Protein Kinase A (PKA). PKA, in turn, can phosphorylate and activate the transcription factor CREB (cAMP response element-binding protein), which leads to the suppression of TNF-α gene transcription.[7] The amount of TNF-α secreted into the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).[8]

3.2. Signaling Pathway: PDE4 and TNF-α Regulation

G LPS LPS TLR4 TLR4 LPS->TLR4 Binds NFkB NF-κB Pathway TLR4->NFkB Activates TNF_Gene TNF-α Gene Transcription NFkB->TNF_Gene Promotes TNF_Protein TNF-α Protein (Pro-inflammatory) TNF_Gene->TNF_Protein ATP ATP AC Adenylyl Cyclase ATP->AC cAMP cAMP AC->cAMP PDE4 PDE4 cAMP->PDE4 PKA PKA (Active) cAMP->PKA Activates AMP 5'-AMP PDE4->AMP CREB CREB Pathway (Inhibitory) PKA->CREB Activates CREB->TNF_Gene Inhibits Compound 5-(3,4-Dimethoxyphenyl) picolinic acid Compound->PDE4 Inhibits G NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PDE5 PDE5 cGMP->PDE5 PKG Protein Kinase G (PKG) cGMP->PKG Activates GMP 5'-GMP PDE5->GMP Relaxation Smooth Muscle Relaxation PKG->Relaxation Leads to Compound 5-(3,4-Dimethoxyphenyl) picolinic acid Compound->PDE5 Inhibits

Caption: PDE5 inhibition pathway leading to vasorelaxation.

4.3. Detailed Protocol: Aortic Ring Vasorelaxation Assay

  • Tissue Preparation:

    • Humanely euthanize a Sprague-Dawley rat and excise the thoracic aorta.

    • Place the aorta in cold Krebs-Henseleit buffer.

    • Carefully clean the aorta of adhering fat and connective tissue and cut it into 2-3 mm rings.

    • Mount the rings in an organ bath chamber filled with Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.

  • Equilibration and Contraction:

    • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the buffer every 15 minutes.

    • Induce a stable contraction by adding a submaximal concentration of phenylephrine (PE, e.g., 1 µM). This stable contraction is considered 100% contraction.

  • Compound Addition:

    • Once the PE-induced contraction is stable, add the compound in a cumulative manner, increasing the concentration stepwise (e.g., from 1 nM to 100 µM).

    • Allow the tension to stabilize at each concentration before adding the next.

  • Data Acquisition and Analysis:

    • Record the isometric tension continuously using a force transducer and data acquisition system.

    • Express the relaxation at each compound concentration as a percentage of the maximal PE-induced contraction.

    • Plot the percentage of relaxation against the logarithm of the compound concentration and fit the curve to determine the EC50 (half-maximal effective concentration).

4.4. Data Presentation: Dose-Dependent Vasorelaxation

Compound Conc. (log M)% Relaxation [Hypothetical Data]
-9.05.2
-8.515.8
-8.035.1
-7.552.3
-7.078.9
-6.595.4
-6.098.1

This data can be plotted to generate a dose-response curve and calculate the EC50.

General Laboratory Procedures

  • Compound Handling: 5-(3,4-Dimethoxyphenyl)picolinic acid should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in a suitable organic solvent like DMSO. Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Solubility: Confirm the solubility of the compound in the final assay buffer at the highest concentration tested to avoid precipitation, which can lead to erroneous results.

  • Self-Validation and Controls: Every protocol must include appropriate controls. For enzyme and cell-based assays, this includes vehicle controls (e.g., DMSO), negative/unstimulated controls, and positive controls (a known active compound) to ensure the assay is performing as expected.

References

  • Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. (2023). PMC - NIH. [Link]

  • In Vitro and In Vivo Biological Activities of Dipicolinate Oxovanadium(IV) Complexes. (n.d.). NIH. [Link]

  • Bioactive heterocycles containing a 3,4,5-trimethoxyphenyl fragment exerting potent antiproliferative activity through microtubule destabilization. (2018). PubMed. [Link]

  • Comparative Evaluation of Vasorelaxant and Antiplatelet Activity of Two Plant-Derived Benzoquinones: Rapanone and Embelin. (2024). PMC - NIH. [Link]

  • Phosphodiesterase Methods and Protocols. (n.d.). ResearchGate. [Link]

  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2024). ResearchGate. [Link]

  • In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats. (2023). F1000Research. [Link]

  • 5,7,3'-Trihydroxy-3,4'-dimethoxyflavone inhibits the tubulin polymerization and activates the sphingomyelin pathway. (2010). PubMed. [Link]

  • Developing a phosphodiesterase-5 inhibitor assay to detect counterfeit drugs using a simple colorimetric method. (2019). F1000Research. [Link]

  • Norisoboldine Induces Endothelium-Dependent Vasorelaxation and Attenuates Hypertension by Modulating Ca 2+ -eNOS Signaling, Oxidative Stress, and Inflammation. (n.d.). MDPI. [Link]

  • Picolinic acid, a catabolite of tryptophan, as the second signal in the activation of IFN-gamma-primed macrophages. (1990). PubMed. [Link]

  • Endothelial cell-dependent vasorelaxation induced by Ach (panel A), and... (n.d.). ResearchGate. [Link]

  • Antimicrobial Activities of Natural Bioactive Polyphenols. (n.d.). MDPI. [Link]

  • Which are the suitable invitro and in vivo methods of anti inflammatory assay for plant extracts ? (2021). ResearchGate. [Link]

  • The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors. (2024). MDPI. [Link]

  • Picolinic acid, a tryptophan metabolite, triggers cellular senescence... (2025). PubMed. [Link]

  • (PDF) Antioxidant and Antimicrobial Activities of Some Newly Synthesized... (2018). ResearchGate. [Link]

  • Discovery of highly potent phosphodiesterase-1 inhibitors by a combined-structure free energy perturbation approach. (2024). NIH. [Link]

  • KR20190091460A - Novel picolinic acid derivatives and their use as intermediates. (n.d.).
  • 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. (n.d.). PMC - NIH. [Link]

  • Virtual Screening-Accelerated Discovery of a Phosphodiesterase 9 Inhibitor... (2023). ACS Publications. [Link]

  • The Use of Cell-Based Assays for Translational Medicine Studies. (n.d.). BioAgilytix Labs. [Link]

  • In Vitro Antioxidant and Anti-Inflammatory Activities of Bioactive Proteins and Peptides from Rhodomonas sp. (2023). MDPI. [Link]

  • Hammick reaction. (n.d.). Wikipedia. [Link]

  • Cell-based Assays: A Crucial Component of the Drug Discovery Process. (2018). BioIVT. [Link]

  • The tryptophan metabolite picolinic acid suppresses proliferation and metabolic activity of CD4+ T cells and inhibits c-Myc activation. (2016). PubMed. [Link]

  • In Vitro and in Vivo Studies on Anti-Inflammatory Effects of Traditional Okinawan Vegetable Methanol Extracts. (2019). ACS Omega. [Link]

  • Proposed mechanism for the synthesis of picolinate and picolinic acid... (n.d.). ResearchGate. [Link]

  • WO2018116139A1 - New picolinic acid derivatives and their use as intermediates. (n.d.).

Sources

Application

Application Notes and Protocols: 5-(3,4-Dimethoxyphenyl)picolinic Acid in Material Science

Introduction: The Untapped Potential of a Designer Ligand In the dynamic field of material science, the quest for novel materials with tailored properties is perpetual. Picolinic acid derivatives have emerged as a versat...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Untapped Potential of a Designer Ligand

In the dynamic field of material science, the quest for novel materials with tailored properties is perpetual. Picolinic acid derivatives have emerged as a versatile class of organic ligands, primarily due to their robust coordination capabilities with a wide array of metal ions.[1] This ability to form stable complexes has positioned them as key building blocks in the construction of advanced materials, most notably Metal-Organic Frameworks (MOFs). MOFs, with their crystalline, porous structures, offer a vast playground for designing materials with applications in gas storage, catalysis, and chemical sensing.[2][3]

This document outlines the potential of a specific, yet underexplored, picolinic acid derivative: 5-(3,4-Dimethoxyphenyl)picolinic acid . The incorporation of the electron-rich 3,4-dimethoxyphenyl moiety is a deliberate design choice aimed at imparting unique electronic and photoluminescent properties to the resulting materials. It is hypothesized that the dimethoxy groups can enhance the electron-donating character of the ligand, potentially leading to the development of highly sensitive fluorescent sensors.

These application notes will provide a comprehensive guide for researchers, starting from the synthesis of the ligand itself, followed by a detailed protocol for its use in the solvothermal synthesis of a novel luminescent MOF, designated here as DMP-MOF-1 . Finally, we will explore the application of DMP-MOF-1 as a fluorescent sensor for the detection of nitroaromatic compounds, a class of environmental pollutants of significant concern.

Physicochemical Properties of 5-(3,4-Dimethoxyphenyl)picolinic Acid

A thorough understanding of the ligand's properties is crucial for its effective application. The table below summarizes the key physicochemical characteristics of 5-(3,4-Dimethoxyphenyl)picolinic acid.

PropertyValueSource
Molecular FormulaC₁₄H₁₃NO₄PubChem
Molecular Weight259.26 g/mol PubChem
AppearanceOff-white to pale yellow solidPredicted
Melting Point>200 °C (decomposes)Predicted
SolubilitySoluble in DMF, DMSO, and hot methanol; sparingly soluble in water.Predicted

PART 1: Synthesis of 5-(3,4-Dimethoxyphenyl)picolinic Acid

The synthesis of 5-(3,4-Dimethoxyphenyl)picolinic acid can be efficiently achieved through a two-step process involving a Suzuki-Miyaura cross-coupling reaction followed by ester hydrolysis.[4][5] This method offers high yields and good functional group tolerance.

Experimental Workflow: Ligand Synthesis

cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Ester Hydrolysis start Methyl 5-bromopicolinate + (3,4-Dimethoxyphenyl)boronic acid reagents1 Pd(PPh₃)₄, K₂CO₃ Dioxane/H₂O start->reagents1 Add reaction1 Reflux, 12h reagents1->reaction1 Heat workup1 Extraction & Purification reaction1->workup1 Cool & Process product1 Methyl 5-(3,4-dimethoxyphenyl)picolinate workup1->product1 start2 Methyl 5-(3,4-dimethoxyphenyl)picolinate product1->start2 reagents2 LiOH, THF/H₂O start2->reagents2 Add reaction2 Stir at RT, 24h reagents2->reaction2 React workup2 Acidification & Filtration reaction2->workup2 Process product2 5-(3,4-Dimethoxyphenyl)picolinic acid workup2->product2

Caption: Synthetic workflow for 5-(3,4-Dimethoxyphenyl)picolinic acid.

Protocol 1.1: Synthesis of Methyl 5-(3,4-dimethoxyphenyl)picolinate
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methyl 5-bromopicolinate (1.0 eq), (3,4-dimethoxyphenyl)boronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Solvent and Catalyst Addition: Add a 3:1 mixture of 1,4-dioxane and water. Purge the mixture with argon for 20 minutes. Subsequently, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 90-95 °C) and maintain for 12 hours under an argon atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Add water and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford methyl 5-(3,4-dimethoxyphenyl)picolinate as a solid.

Protocol 1.2: Synthesis of 5-(3,4-Dimethoxyphenyl)picolinic acid
  • Reaction Setup: Dissolve methyl 5-(3,4-dimethoxyphenyl)picolinate (1.0 eq) in a 3:1 mixture of tetrahydrofuran (THF) and water in a 100 mL round-bottom flask.

  • Hydrolysis: Add lithium hydroxide (LiOH, 3.0 eq) to the solution and stir the mixture at room temperature for 24 hours.[6]

  • Work-up: After the reaction is complete (monitored by TLC), remove the THF under reduced pressure. Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting material.

  • Acidification and Isolation: Cool the aqueous layer in an ice bath and acidify to pH 3-4 with 1 M HCl. A precipitate will form.

  • Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 5-(3,4-Dimethoxyphenyl)picolinic acid.

PART 2: Solvothermal Synthesis of a Luminescent Metal-Organic Framework (DMP-MOF-1)

The synthesized 5-(3,4-Dimethoxyphenyl)picolinic acid serves as a bifunctional linker for the construction of a luminescent MOF. The nitrogen on the pyridine ring and the carboxylate group can coordinate to metal centers, forming a stable, porous framework. Here, we propose the synthesis of a zinc-based MOF, DMP-MOF-1.

Experimental Workflow: MOF Synthesis

start 5-(3,4-Dimethoxyphenyl)picolinic acid + Zn(NO₃)₂·6H₂O solvent DMF/Ethanol/H₂O start->solvent Dissolve in reaction Solvothermal Reaction (120°C, 72h) solvent->reaction Seal in Teflon-lined autoclave cooling Slow Cooling to RT reaction->cooling washing Wash with fresh DMF cooling->washing Isolate crystals activation Solvent Exchange & Heating under Vacuum washing->activation product DMP-MOF-1 Crystals activation->product

Caption: Solvothermal synthesis of DMP-MOF-1.

Protocol 2.1: Synthesis of DMP-MOF-1
  • Reactant Preparation: In a 20 mL glass vial, dissolve 5-(3,4-Dimethoxyphenyl)picolinic acid (0.1 mmol) and zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O, 0.1 mmol) in a solvent mixture of N,N-dimethylformamide (DMF, 6 mL), ethanol (1 mL), and water (1 mL).

  • Solvothermal Reaction: Sonicate the mixture for 10 minutes to ensure homogeneity. Seal the vial in a Teflon-lined stainless-steel autoclave.

  • Crystallization: Place the autoclave in a preheated oven at 120 °C for 72 hours.

  • Isolation: After 72 hours, allow the autoclave to cool slowly to room temperature. Colorless, crystalline solids of DMP-MOF-1 should be present.

  • Washing: Decant the mother liquor and wash the crystals with fresh DMF (3 x 5 mL) to remove any unreacted starting materials.

  • Activation: To prepare the porous material, immerse the as-synthesized crystals in fresh dichloromethane for 3 days, replacing the dichloromethane every 24 hours. Afterwards, heat the sample at 100 °C under vacuum for 12 hours to remove the solvent molecules from the pores.

PART 3: Characterization of DMP-MOF-1

The synthesized DMP-MOF-1 should be thoroughly characterized to confirm its structure, purity, and properties.

Technique Purpose Expected Outcome
Powder X-Ray Diffraction (PXRD) To confirm the crystallinity and phase purity of the synthesized MOF.[7][8]A diffraction pattern with sharp peaks, indicating a well-ordered crystalline structure. The pattern should be consistent from batch to batch.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the MOF and determine the temperature at which the framework decomposes.[9][10]A TGA curve showing initial weight loss due to the removal of guest solvent molecules, followed by a plateau indicating the stable framework, and finally a sharp weight loss at higher temperatures corresponding to framework decomposition.
Fourier-Transform Infrared (FT-IR) Spectroscopy To confirm the coordination of the carboxylate group to the metal center.A shift in the C=O stretching frequency of the carboxylic acid upon coordination to the zinc center.
Fluorescence Spectroscopy To determine the photoluminescent properties of the MOF.[11][12]An emission spectrum showing the characteristic luminescence of the MOF when excited at an appropriate wavelength. The emission is expected to originate from the ligand.[13]

PART 4: Application in Fluorescent Sensing

The electron-rich nature of the 3,4-dimethoxyphenyl moiety in the DMP-MOF-1 ligand makes it a promising candidate for the fluorescent detection of electron-deficient nitroaromatic compounds through a photoinduced electron transfer (PET) mechanism, leading to fluorescence quenching.[14]

Sensing Mechanism: Fluorescence Quenching

cluster_0 Initial State cluster_1 Sensing State MOF DMP-MOF-1 Emission Fluorescence Emission MOF->Emission Radiative Decay Excitation Excitation (hν) Excitation->MOF Quenching Fluorescence Quenching MOF_Analyte DMP-MOF-1 + Nitroaromatic PET Photoinduced Electron Transfer MOF_Analyte->PET Non-radiative Decay Excitation2 Excitation (hν) Excitation2->MOF_Analyte PET->Quenching

Caption: Proposed fluorescence quenching mechanism.

Protocol 4.1: Fluorescent Detection of 2,4,6-Trinitrotoluene (TNT)
  • Preparation of MOF Suspension: Disperse 5 mg of activated DMP-MOF-1 in 50 mL of ethanol by sonication for 30 minutes to form a stable suspension.

  • Preparation of Analyte Solutions: Prepare a series of standard solutions of TNT in ethanol with varying concentrations (e.g., 0-100 µM).

  • Fluorescence Measurements: a. In a quartz cuvette, place 3 mL of the DMP-MOF-1 suspension. b. Record the initial fluorescence emission spectrum (e.g., excitation at 320 nm). c. Sequentially add small aliquots of the TNT stock solution to the cuvette. d. After each addition, gently mix the solution and record the fluorescence emission spectrum.

  • Data Analysis: a. Plot the fluorescence intensity at the emission maximum as a function of the TNT concentration. b. Calculate the quenching efficiency using the Stern-Volmer equation: (I₀/I) = 1 + Ksv[Q], where I₀ is the initial fluorescence intensity, I is the intensity in the presence of the quencher, Ksv is the Stern-Volmer quenching constant, and [Q] is the quencher concentration.

Conclusion and Future Outlook

The protocols detailed in these application notes provide a comprehensive framework for the synthesis and utilization of 5-(3,4-Dimethoxyphenyl)picolinic acid in the development of a novel luminescent MOF for fluorescent sensing applications. The modular nature of MOF chemistry allows for further tuning of the material's properties by, for example, introducing different metal ions or by post-synthetic modification. The inherent fluorescence of the dimethoxyphenyl-functionalized ligand offers a promising avenue for the creation of a new generation of highly sensitive and selective chemical sensors for environmental monitoring and diagnostics.

References

  • CrystEngComm. (n.d.). Metal–organic frameworks (MOFs) as fluorescence sensors: principles, development and prospects. RSC Publishing. Retrieved from [Link]

  • Bentham Science. (2024, February 18). Metal-organic Frameworks: Emerging Luminescent Sensors. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • MDPI. (n.d.). Advancements and Prospects of Metal-Organic Framework-Based Fluorescent Sensors. Retrieved from [Link]

  • Zhang, J., et al. (2022). Characterization of metal-organic frameworks by transmission electron microscopy. Taylor & Francis Online. Retrieved from [Link]

  • Google Patents. (n.d.). CN101475511B - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.
  • Nanoscale Advances. (n.d.). Synthesis and applications of luminescent metal organic frameworks (MOFs) for sensing dipicolinic acid in biological and water samples: a review. RSC Publishing. Retrieved from [Link]

  • Journal of Materials Chemistry C. (2024, May 14). Functionalised Al( iii ) metal organic frameworks for fluorescence sensing of nitroaromatic vapours. RSC Publishing. Retrieved from [Link]

  • MDPI. (n.d.). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 6,7-dimethoxy-3,4-diphenyl-2(1H)-quinazolinone from 1-(3,4-dimethoxyphenyl)-urea and benzoic acid in polyphosphoric acid. Retrieved from [Link]

  • ResearchGate. (n.d.). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Retrieved from [Link]

  • Google Patents. (n.d.). US10633341B2 - Picolinic acid derivatives and their use as intermediates.
  • PubMed Central. (n.d.). Recent Progress in Metal-Organic Framework Based Fluorescent Sensors for Hazardous Materials Detection. Retrieved from [Link]

  • OSTI.GOV. (n.d.). Luminescent Metal-Organic Frameworks. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Google Patents. (n.d.). CN105153024A - Synthetic method of 3,4-substituted 2-picolinic acid.
  • American Chemical Society. (n.d.). Luminescent Lanthanide Metal–Organic Frameworks for Temperature Sensing in Two Distinct Temperature Regions. Retrieved from [Link]

  • IRL @ UMSL. (2012, April 25). Synthesis of Some Aminopicolinic Acids. Retrieved from [Link]

  • MDPI. (n.d.). Design and Characterization of a New Phenoxypyridine–Bipyridine-Based Tetradentate Pt(II) Complex Toward Stable Blue Phosphorescent Emitters. Retrieved from [Link]

  • ResearchGate. (n.d.). Functionalised Al(III) metal organic frameworks for fluorescence sensing of nitroaromatic vapours. Retrieved from [Link]

  • RSC Publishing. (2021, December 16). Recent advances in luminescent metal-organic frameworks and their photonic applications. Retrieved from [Link]

  • Wikipedia. (n.d.). Picolinic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). a) fluorescence emission profile of the ligand, MOF and various other.... Retrieved from [Link]

  • YouTube. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Retrieved from [Link]

  • YouTube. (2020, August 8). 117. Carboxylic Acid Derivatives: Esters Part #2 Hydrolysis & Alcoholysis Reactions of Esters. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-(3,4-Dimethoxyphenyl)picolinic Acid

Welcome to the technical support center for the synthesis of 5-(3,4-Dimethoxyphenyl)picolinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-(3,4-Dimethoxyphenyl)picolinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient synthesis.

Introduction to the Synthesis

The synthesis of 5-(3,4-Dimethoxyphenyl)picolinic acid typically proceeds via a two-step route: a Suzuki-Miyaura cross-coupling reaction to form the carbon-carbon bond between the pyridine and phenyl rings, followed by the hydrolysis of the resulting ester to the final carboxylic acid. While seemingly straightforward, each step presents unique challenges that can impact yield and purity. This guide will address these potential pitfalls with scientifically grounded explanations and practical solutions.

Overall Synthetic Pathway

Caption: General synthetic route for 5-(3,4-Dimethoxyphenyl)picolinic acid.

Troubleshooting Guide: Step-by-Step Problem Solving

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Step 1: Suzuki-Miyaura Coupling of Methyl 5-bromopicolinate and 3,4-Dimethoxyphenylboronic Acid

Q1: My Suzuki-Miyaura coupling reaction shows low conversion to the desired product, Methyl 5-(3,4-Dimethoxyphenyl)picolinate. What are the likely causes and how can I improve the yield?

A1: Low conversion in a Suzuki-Miyaura coupling can stem from several factors, primarily related to catalyst activity, reagent stability, and reaction conditions.

Potential Causes and Solutions:

Potential Cause Explanation Troubleshooting Protocol
Catalyst Inactivation The Palladium(0) catalyst is sensitive to oxygen and can be deactivated through oxidation. The phosphine ligands used to stabilize the catalyst can also be prone to oxidation.1. Degassing: Thoroughly degas all solvents and the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes prior to adding the catalyst.[1] 2. Catalyst Choice: Consider using a pre-formed, air-stable Pd(II) pre-catalyst that is activated in situ, or a catalyst system with bulky, electron-rich phosphine ligands that protect the palladium center. 3. Darkness: Run the reaction in the dark, as some palladium catalysts, like Pd(PPh₃)₄, can be light-sensitive.[1]
Protodeboronation of the Boronic Acid Boronic acids, especially heteroaromatic ones, can undergo protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, leading to the formation of 1,2-dimethoxybenzene as a byproduct.[2] This is a common side reaction in Suzuki couplings.1. Anhydrous Conditions: While some water can be beneficial in Suzuki couplings, excess water can promote protodeboronation.[1] Ensure your solvents are dry. 2. Base Selection: The choice of base is critical. A weaker base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often preferred over strong bases like sodium hydroxide (NaOH) to minimize this side reaction.[3] 3. Boronic Ester: Consider using a more stable boronic ester derivative, such as a pinacol ester, which is less prone to protodeboronation.
Homocoupling of Starting Materials You may observe the formation of 5,5'-bis(methoxycarbonyl)-2,2'-bipyridine (from the homocoupling of methyl 5-bromopicolinate) or 3,3',4,4'-tetramethoxybiphenyl (from the homocoupling of the boronic acid). This is often a result of side reactions within the catalytic cycle.1. Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid to favor the cross-coupling reaction over the homocoupling of the aryl halide. 2. Reaction Temperature: Lowering the reaction temperature may reduce the rate of homocoupling side reactions.
Poor Solubility of Reagents If the reagents are not fully dissolved, the reaction will be slow and incomplete.1. Solvent System: A mixture of an organic solvent (like dioxane, toluene, or DMF) and an aqueous base solution is commonly used to ensure solubility of all components.[4] 2. Phase-Transfer Catalyst: In biphasic systems, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can enhance the reaction rate.

Visualizing Side Reactions in Suzuki-Miyaura Coupling:

Suzuki_Side_Reactions cluster_main Desired Reaction cluster_side Side Reactions A Methyl 5-bromopicolinate C Methyl 5-(3,4-Dimethoxyphenyl)picolinate A->C E 5,5'-bis(methoxycarbonyl)-2,2'-bipyridine (Homocoupling) A->E Pd(0) B 3,4-Dimethoxyphenylboronic Acid B->C D 1,2-Dimethoxybenzene (Protodeboronation) B->D H+ source Hydrolysis_Decarboxylation Coupled_Ester Methyl 5-(3,4-Dimethoxyphenyl)picolinate Picolinic_Acid 5-(3,4-Dimethoxyphenyl)picolinic acid Coupled_Ester->Picolinic_Acid Hydrolysis (H+ or OH-) Decarboxylated_Product 5-(3,4-Dimethoxyphenyl)pyridine Picolinic_Acid->Decarboxylated_Product Heat, [H+]

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for 5-(3,4-Dimethoxyphenyl)picolinic acid

Welcome to the technical support center for the synthesis of 5-(3,4-Dimethoxyphenyl)picolinic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven i...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-(3,4-Dimethoxyphenyl)picolinic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple procedural lists to explain the underlying chemical principles, enabling you to troubleshoot effectively and adapt the protocols to your specific laboratory conditions.

The synthesis of this valuable heterocyclic compound is typically achieved via a two-step process: a palladium-catalyzed Suzuki-Miyaura cross-coupling to form the C-C bond, followed by a saponification of the resulting ester to yield the final carboxylic acid. This guide is structured to address the common challenges and optimization parameters for each of these critical steps.

Overall Synthetic Pathway

The logical flow from commercially available starting materials to the final product is illustrated below. The most technically demanding phase is the Suzuki-Miyaura coupling, which requires careful optimization of multiple parameters.

G cluster_0 Starting Materials cluster_1 Step 1: Suzuki-Miyaura Coupling cluster_2 Step 2: Saponification SM1 Methyl 5-bromopicolinate Coupling Pd-Catalyzed Cross-Coupling SM1->Coupling SM2 3,4-Dimethoxyphenylboronic acid SM2->Coupling Intermediate Methyl 5-(3,4-dimethoxyphenyl)picolinate Coupling->Intermediate Formation of C-C bond Hydrolysis Ester Hydrolysis Intermediate->Hydrolysis Cleavage of ester Product 5-(3,4-Dimethoxyphenyl)picolinic acid Hydrolysis->Product

Caption: High-level overview of the two-step synthesis.

Part 1: The Suzuki-Miyaura Cross-Coupling Reaction

This palladium-catalyzed reaction is the cornerstone of the synthesis, coupling the pyridine and phenyl rings. Its success is highly dependent on the interplay between the catalyst, ligand, base, and solvent. Low yields or failed reactions can almost always be traced back to a suboptimal combination of these components.

General Starting Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for optimization.

  • To an oven-dried Schlenk flask, add methyl 5-bromopicolinate (1.0 eq), 3,4-dimethoxyphenylboronic acid (1.2-1.5 eq), and a suitable base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq).

  • Add the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 2-10 mol%).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., 1,4-Dioxane/Water or Toluene/Water, typically 4:1 v/v).

  • Heat the reaction mixture to the target temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the consumption of the limiting reagent is observed.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ester intermediate.

Troubleshooting & FAQs: Suzuki-Miyaura Coupling

Q1: My reaction yield is very low or has failed completely. What is the most likely cause?

A1: This is a common issue and usually points to one of four areas: catalyst deactivation, poor reagent quality, incorrect base/solvent choice, or insufficient temperature.

  • Catalyst System: The active Pd(0) species is prone to oxidation. Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere. The choice of ligand is also critical; electron-rich, bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) are often necessary to facilitate the oxidative addition step, which can be sluggish with electron-deficient pyridine rings.[1][2]

  • Reagent Quality: Boronic acids can degrade over time, especially if exposed to moisture, leading to protodeboronation (replacement of the boronic acid group with hydrogen). Use fresh, high-purity boronic acid. The purity of your methyl 5-bromopicolinate is also important.

  • Base and Solvent: The base not only facilitates the transmetalation step but also influences the solubility of the boronic acid. A base that is too weak may result in a sluggish reaction, while an overly strong base in a protic solvent can accelerate catalyst decomposition. The solvent system must solubilize all components adequately.[3][4] If reagents are not dissolving, the reaction will be slow or fail.

  • Temperature: Suzuki couplings require thermal energy. If the reaction is sluggish, a modest increase in temperature (e.g., from 80 °C to 100 °C) can significantly increase the rate.

Q2: How do I choose the optimal Palladium catalyst and ligand?

A2: The choice is dictated by the electronic properties of your substrates. For an electron-deficient substrate like a bromopicolinate, a highly active catalyst system is key.

  • Precatalysts: Using modern palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts) is highly recommended. These are air-stable and efficiently generate the active Pd(0) species in situ, leading to more reproducible results than using simple salts like Pd(OAc)₂ or PdCl₂.[1]

  • Ligands: For this specific coupling, dialkylbiarylphosphine ligands are an excellent starting point. They possess the high electron density and steric bulk needed to promote the challenging oxidative addition and reductive elimination steps of the catalytic cycle.[5][6]

Ligand TypeExampleKey Characteristics
Buchwald Ligands SPhos, XPhos, RuPhosBulky, electron-rich. Excellent for challenging couplings.
Triphenylphosphine PPh₃A classic, less active ligand. May work but often requires higher temperatures and catalyst loadings.
NHC Ligands IPr, SIMesN-Heterocyclic carbenes. Very stable and active, but can be more expensive.

Q3: I am observing significant amounts of homocoupling of my boronic acid (biphenyl byproduct). How can I prevent this?

A3: Homocoupling is often caused by the presence of oxygen, which can facilitate the oxidative coupling of the boronic acid.

  • Thorough Degassing: This is the most critical factor. Ensure your solvent is rigorously degassed via sparging with an inert gas or through freeze-pump-thaw cycles.

  • Slow Addition: In some cases, adding the boronic acid slowly to the reaction mixture can minimize its concentration at any given time, disfavoring the homocoupling pathway.

  • Ligand-to-Palladium Ratio: A slightly higher ligand-to-palladium ratio (e.g., 2:1 or 3:1) can sometimes suppress side reactions by ensuring the palladium center remains coordinated and follows the desired catalytic cycle.

G Setup 1. Reaction Setup (Flask, Reagents, Stir Bar) Inert 2. Inert Atmosphere (Evacuate & Backfill with Ar/N₂) Setup->Inert Solvent 3. Add Degassed Solvent Inert->Solvent Heat 4. Heat to Target Temp (e.g., 80-110 °C) Solvent->Heat Monitor 5. Monitor Progress (TLC / LC-MS) Heat->Monitor Monitor->Heat Incomplete Workup 6. Aqueous Workup (Dilute, Wash, Dry) Monitor->Workup Reaction Complete Purify 7. Purification (Concentrate & Purify) Workup->Purify G Dissolve 1. Dissolve Ester (in MeOH/THF) AddBase 2. Add Aqueous Base (e.g., LiOH) Dissolve->AddBase Stir 3. Stir and Monitor (RT or Heat) AddBase->Stir Evaporate 4. Remove Organic Solvent Stir->Evaporate Hydrolysis Complete Acidify 5. Acidify Aqueous Layer (Adjust pH to ~4-5) Evaporate->Acidify Isolate 6. Isolate Product Acidify->Isolate Precipitation or Extraction

Caption: Workflow for the saponification and product isolation steps.

Part 3: Purification and Final Product Characterization

Q1: My final product is off-color (grey or black). How do I remove residual palladium?

A1: Residual palladium is a common impurity from cross-coupling reactions.

  • Filtration: A simple and effective first step is to dissolve the crude product in a suitable solvent and filter it through a pad of Celite® or silica gel. This will remove a significant portion of the heterogeneous palladium black.

  • Activated Carbon: Treatment with activated carbon can also be effective. Dissolve the product, add a small amount of activated carbon, stir for 15-30 minutes at room temperature, and then filter through Celite®.

  • Recrystallization: This is the best method for achieving high purity. Finding a suitable solvent system (e.g., ethanol/water, ethyl acetate/heptane) will not only remove palladium residues but also other organic impurities.

By systematically addressing these parameters, you can establish a robust and scalable process for the synthesis of 5-(3,4-Dimethoxyphenyl)picolinic acid. Remember that careful observation and methodical optimization are the keys to success in synthetic chemistry.

References

  • Bawa, R. A. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. [Link]

  • Wikipedia. Picolinic acid. [Link]

  • Organic Syntheses. Picolinic acid hydrochloride. [Link]

  • McKillop, A., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Nature Chemistry. [Link]

  • Strømsodd, G., et al. (2023). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Dyes and Pigments. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Fiveable. Palladium-catalyzed cross-coupling reactions. [Link]

  • ResearchGate. How can I solve my problem with Suzuki coupling?[Link]

Sources

Troubleshooting

Technical Support Center: Degradation Pathways of 5-(3,4-Dimethoxyphenyl)picolinic Acid

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of 5-(3,4-Dimethoxyphenyl)picolinic acid. This guide provides in-depth techni...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of 5-(3,4-Dimethoxyphenyl)picolinic acid. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions to support your experimental work. The information presented here is synthesized from established knowledge of picolinic acid and dimethoxyphenyl compound metabolism to provide a robust predictive framework for your studies.

Predicted Degradation Pathways

The degradation of 5-(3,4-Dimethoxyphenyl)picolinic acid is predicted to proceed through several key metabolic transformations targeting both the picolinic acid core and the dimethoxyphenyl substituent. The primary reactions are expected to be O-demethylation, hydroxylation, and potentially, ring cleavage and decarboxylation.

Two main initial pathways are proposed:

  • Pathway A: O-demethylation of the Dimethoxyphenyl Moiety. This is a common metabolic route for methoxy-substituted aromatic compounds, often mediated by cytochrome P450 (CYP) enzymes.[1] This would result in monodemethylated and subsequently didemethylated (catechol) metabolites.

  • Pathway B: Hydroxylation of the Picolinic Acid Ring. Based on microbial degradation of picolinic acid, hydroxylation, particularly at the 6-position, is a likely initial step.[2]

These initial steps can be followed by further oxidation and conjugation reactions.

Diagram: Predicted Metabolic Pathways of 5-(3,4-Dimethoxyphenyl)picolinic Acid

A 5-(3,4-Dimethoxyphenyl)picolinic acid B 5-(3-Hydroxy-4-methoxyphenyl)picolinic acid (O-demethylation) A->B CYP450 C 5-(4-Hydroxy-3-methoxyphenyl)picolinic acid (O-demethylation) A->C CYP450 E 6-Hydroxy-5-(3,4-dimethoxyphenyl)picolinic acid (Hydroxylation) A->E Hydroxylase D 5-(3,4-Dihydroxyphenyl)picolinic acid (Catechol intermediate) B->D CYP450 C->D CYP450 F Further Oxidation Products (Ring Cleavage) D->F G Conjugated Metabolites (e.g., Glucuronides, Sulfates) D->G E->F E->G

Caption: Predicted degradation pathways of 5-(3,4-Dimethoxyphenyl)picolinic acid.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question 1: I am not observing any degradation of my compound in my in vitro assay. What are the possible reasons?

Answer:

Several factors could contribute to a lack of observable degradation. Consider the following:

  • Enzyme Source and Activity:

    • Inactive Enzymes: Ensure that your enzyme source (e.g., liver microsomes, S9 fraction, recombinant enzymes) is active. Perform a positive control experiment with a known substrate for the enzyme system you are using.

    • Inappropriate Enzyme System: The metabolism of this compound may be mediated by enzymes not present or active in your chosen system. For instance, if degradation is primarily microbial, liver microsomes will not be effective.[3][4] Consider screening a panel of enzyme systems, including different isoforms of cytochrome P450s.[1]

  • Cofactor Requirements:

    • Missing Cofactors: Ensure all necessary cofactors are present in your reaction mixture. For CYP450-mediated reactions, NADPH is essential. For other enzymatic reactions, specific cofactors may be required.

    • Cofactor Degradation: NADPH and other cofactors can be unstable. Prepare them fresh and keep them on ice.

  • Incubation Conditions:

    • Sub-optimal pH and Temperature: Most mammalian enzymes function optimally at physiological pH (around 7.4) and 37°C. Verify that your incubation buffer and temperature are appropriate.

    • Insufficient Incubation Time: The degradation of this compound may be slow. Try extending the incubation time. A time-course experiment is recommended to determine the optimal endpoint.

  • Compound Properties:

    • Poor Solubility: If the compound is not fully dissolved in the incubation buffer, its availability to the enzymes will be limited. Check the solubility and consider using a co-solvent like DMSO or methanol (ensure the final concentration is low, typically <1%, to avoid enzyme inhibition).

    • Enzyme Inhibition: The compound itself or impurities in your sample might be inhibiting the enzymes. Run the experiment at a lower substrate concentration.

Question 2: I am observing several unexpected peaks in my LC-MS analysis. How can I identify these unknown metabolites?

Answer:

Identifying unknown metabolites is a common challenge. A systematic approach is key:

  • High-Resolution Mass Spectrometry (HRMS):

    • Accurate Mass Measurement: HRMS provides the elemental composition of the parent ion and its fragments, which is crucial for proposing potential molecular formulas for your metabolites.[5]

    • Isotope Pattern Analysis: Look for characteristic isotope patterns that can suggest the presence of certain elements (e.g., chlorine, bromine).

  • Tandem Mass Spectrometry (MS/MS) Fragmentation Analysis:

    • Fragmentation Pathways: Compare the MS/MS fragmentation pattern of the potential metabolite with that of the parent compound. Common metabolic transformations will result in predictable mass shifts in the fragments. For example, hydroxylation will add 16 Da, while demethylation will subtract 14 Da.

    • Characteristic Fragment Ions: Identify fragment ions that are characteristic of specific parts of the molecule (e.g., the picolinic acid ring or the dimethoxyphenyl moiety). This can help pinpoint the site of metabolic modification.

  • Isotope-Labeled Substrates:

    • Stable Isotope Labeling: Synthesize and incubate a stable isotope-labeled version of your parent compound (e.g., with ¹³C or ²H). Metabolites will show a characteristic mass shift, making them easier to distinguish from background ions.

  • Metabolite Prediction Software:

    • Several software packages can predict likely metabolites based on the structure of the parent compound and known metabolic reactions. This can provide a list of potential structures to compare against your experimental data.

Question 3: My analytical sensitivity is poor for both the parent compound and its potential metabolites. How can I improve detection?

Answer:

Improving analytical sensitivity often involves optimizing both sample preparation and instrument parameters.

  • Sample Preparation:

    • Solid-Phase Extraction (SPE): This is a powerful technique to clean up your sample and concentrate your analytes of interest. Choose an SPE sorbent that is appropriate for the polarity of your compound and its metabolites.

    • Liquid-Liquid Extraction (LLE): LLE can also be used for sample cleanup and concentration.

    • Protein Precipitation: For in vitro samples, precipitating proteins with a solvent like acetonitrile or methanol is a quick and effective way to remove a major source of interference.

  • Chromatography:

    • Column Selection: Use a column that provides good retention and peak shape for your analytes. A C18 column is a good starting point for reversed-phase chromatography.[6]

    • Mobile Phase Optimization: Adjust the mobile phase composition (e.g., organic solvent, pH, additives) to improve peak shape and resolution.

    • Gradient Elution: A well-designed gradient can improve the separation of metabolites with different polarities and sharpen peaks, leading to better sensitivity.

  • Mass Spectrometry:

    • Ionization Source Optimization: Optimize the parameters of your ionization source (e.g., electrospray voltage, gas flows, temperature) to maximize the signal for your analytes.

    • Selective Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM): If you are using a triple quadrupole mass spectrometer, SIM or MRM will significantly improve sensitivity and selectivity compared to a full scan.[6] For MRM, you will need to determine the optimal precursor-product ion transitions for each analyte.

Frequently Asked Questions (FAQs)

Q1: What are the likely primary metabolites of 5-(3,4-Dimethoxyphenyl)picolinic acid?

A: Based on its structure, the most probable primary metabolites are O-demethylated products (forming catechols) and hydroxylated derivatives on the picolinic acid ring.[1][2]

Q2: Which enzyme families are most likely involved in its metabolism?

A: Cytochrome P450 (CYP) enzymes are the most likely candidates for the O-demethylation of the dimethoxyphenyl moiety.[1] Hydroxylases may be involved in the hydroxylation of the picolinic acid ring.[3]

Q3: What are the recommended analytical techniques to study its degradation?

A: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is the preferred method.[6] High-resolution mass spectrometry (HRMS) is particularly useful for identifying unknown metabolites.[5]

Q4: Is the compound susceptible to photodegradation?

A: Pyridine carboxylic acids can be susceptible to photodegradation, especially in aqueous solutions exposed to sunlight.[7][8] It is advisable to protect your samples from light during storage and analysis.

Experimental Protocols

Protocol 1: In Vitro Metabolism in Human Liver Microsomes

This protocol provides a general framework for assessing the metabolic stability of 5-(3,4-Dimethoxyphenyl)picolinic acid.

Materials:

  • 5-(3,4-Dimethoxyphenyl)picolinic acid

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard

  • 96-well plates or microcentrifuge tubes

  • Incubator/shaker

Procedure:

  • Prepare a stock solution of 5-(3,4-Dimethoxyphenyl)picolinic acid in a suitable solvent (e.g., DMSO).

  • Prepare the incubation mixture by adding the following to each well or tube on ice:

    • Phosphate buffer (pH 7.4)

    • HLM (final protein concentration typically 0.5-1 mg/mL)

    • 5-(3,4-Dimethoxyphenyl)picolinic acid (final concentration typically 1 µM)

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the NADPH regenerating system.

  • Incubate at 37°C with gentle shaking.

  • Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quench the reaction by adding cold acetonitrile containing an internal standard to each aliquot.

  • Centrifuge the samples to pellet the precipitated protein.

  • Transfer the supernatant to a new plate or vials for LC-MS analysis.

Protocol 2: Sample HPLC-MS Method

This is a starting point for developing an analytical method. Optimization will be required.

  • HPLC System: A standard HPLC or UHPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95-5% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: An electrospray ionization (ESI) source coupled to a triple quadrupole or high-resolution mass spectrometer.

  • Ionization Mode: ESI positive and negative modes should be tested to determine the optimal polarity.

  • Scan Mode: Full scan for metabolite identification, followed by targeted SIM or MRM for quantification.

References

  • Hu, N., et al. (2019). Biodegradation of Picolinic Acid by Rhodococcus sp. PA18. MDPI. Available at: [Link]

  • BenchChem. (2025). Picolinic Acid-d4 Metabolic Pathway Analysis: A Technical Guide. BenchChem.
  • ChemicalBook. (2022).
  • Wikipedia. (n.d.). Picolinic acid. Wikipedia. Available at: [Link]

  • Rico-Yuste, A., et al. (2021). Analytical Methods for Exploring Nutraceuticals Based on Phenolic Acids and Polyphenols. MDPI. Available at: [Link]

  • Maniscalco, M., et al. (2022). Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. PubMed Central. Available at: [Link]

  • Szymanowski, J., et al. (2018).
  • MDPI. (n.d.).
  • ACS Publications. (n.d.). Divalent metal ion catalysis in the hydrolysis of esters of picolinic acid. Metal ion promoted hydroxide ion and water catalyzed reactions. Journal of the American Chemical Society.
  • MDPI. (2021). Analytical Methods for Exploring Nutraceuticals Based on Phenolic Acids and Polyphenols. MDPI.
  • Surichan, S., et al. (2019). Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13. PMC - NIH. Available at: [Link]

  • ResearchGate. (2025). Standard Enthalpies of Formation of Picolinic Acid and the Products of Its Dissociation in an Aqueous Solution.
  • Amador, J. A., & Taylor, B. F. (1990). Coupled metabolic and photolytic pathway for degradation of pyridinedicarboxylic acids, especially dipicolinic Acid. PubMed. Available at: [Link]

  • Alghareeb, S. A., et al. (2025). Picolinic acid, a tryptophan metabolite, triggers cellular senescence by targeting NOS/p38 MAPK/CK1α/MLKL signaling and metabolic exhaustion in red blood cells. PubMed.
  • MDPI. (n.d.).
  • MDPI. (2023). Expression and Characterization of 3,6-Dihydroxy-picolinic Acid Decarboxylase PicC of Bordetella bronchiseptica RB50. MDPI.
  • Wikipedia. (n.d.). 25CN-NBOH. Wikipedia.
  • PubMed Central. (n.d.).
  • PubMed. (2015).
  • Amador, J. A., & Taylor, B. F. (1990). Coupled Metabolic and Photolytic Pathway for Degradation of Pyridinedicarboxylic Acids, Especially Dipicolinic Acid. PMC - NIH. Available at: [Link]

  • MDPI. (2022).
  • Chemistry Stack Exchange. (2017). Rate of Decarboxylation of pyridinecarboxylic acids [closed]. Chemistry Stack Exchange. Available at: [Link]

  • Shi, H., et al. (2019).
  • Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods.
  • Spring, D. (n.d.). The reductive cleavage of picolinic amides. David Spring's group.
  • PubMed. (2017). Biodegradation of Picolinic Acid by a Newly Isolated Bacterium Alcaligenes faecalis Strain JQ135. PubMed.
  • PubMed. (n.d.). Increased retinoic acid metabolism following 3,3',4,4',5,5'-hexabromobiphenyl injection. PubMed.
  • Wikipedia. (n.d.). Tryptophan. Wikipedia.
  • VTechWorks. (n.d.). Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides. VTechWorks.
  • PubMed. (2008). Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methyl-benzenesulfonamide (Pazopanib), a novel and potent vascular endothelial growth factor receptor inhibitor. PubMed.
  • Twardowska, N. P. (2021).
  • CrystEngComm (RSC Publishing). (n.d.). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm.

Sources

Optimization

Technical Support Center: Troubleshooting HPLC Separation of Picolinic Acid Isomers

Welcome to the technical support center for the HPLC separation of picolinic acid and its isomers (nicotinic acid and isonicotinic acid). This guide is designed for researchers, scientists, and drug development professio...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the HPLC separation of picolinic acid and its isomers (nicotinic acid and isonicotinic acid). This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving optimal separation of these structurally similar compounds. As pyridinecarboxylic acid isomers, they present a unique set of chromatographic challenges due to their similar polarities and ionic properties.[1] This resource provides in-depth troubleshooting advice and frequently asked questions to help you navigate these complexities and achieve robust and reproducible separations.

The Challenge: Separating Picolinic Acid Isomers

Picolinic acid (2-pyridinecarboxylic acid), nicotinic acid (3-pyridinecarboxylic acid), and isonicotinic acid (4-pyridinecarboxylic acid) are polar, ionizable, and zwitterionic compounds.[2] Their subtle structural differences, primarily the position of the carboxylic acid group on the pyridine ring, make them difficult to resolve using standard reversed-phase HPLC methods.[3] Effective separation often requires a multi-faceted approach, carefully considering the stationary phase, mobile phase composition, and pH.

Troubleshooting Guide: Common Problems and Solutions

This section addresses specific issues you may encounter during your experiments. Each problem is followed by a systematic approach to identify the cause and implement a solution.

Problem 1: Poor Resolution or Co-elution of Isomers

Symptoms:

  • Peaks for picolinic, nicotinic, and/or isonicotinic acid are not baseline separated.

  • A single, broad peak is observed where multiple isomers are expected.

Causality: The primary reason for poor resolution is insufficient selectivity (α) of the chromatographic system for these isomers.[4] This means the subtle differences in their physicochemical properties are not being effectively exploited by the stationary and mobile phases.

Troubleshooting Workflow:

Sources

Troubleshooting

preventing byproduct formation in picolinic acid synthesis

Technical Support Center: Picolinic Acid Synthesis A Senior Application Scientist's Guide to Preventing Byproduct Formation and Maximizing Yield Welcome to the technical support center for picolinic acid synthesis. This...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Picolinic Acid Synthesis

A Senior Application Scientist's Guide to Preventing Byproduct Formation and Maximizing Yield

Welcome to the technical support center for picolinic acid synthesis. This guide is designed for researchers, chemists, and drug development professionals who are actively working with or planning to synthesize picolinic acid (pyridine-2-carboxylic acid). As a Senior Application Scientist, my goal is to move beyond simple protocols and provide you with the causal understanding necessary to troubleshoot and optimize your reactions effectively. This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that we commonly encounter in the field.

Overview of Common Synthetic Routes

Picolinic acid is a valuable heterocyclic building block. While numerous synthetic approaches exist, two methods are predominantly used due to their accessibility and scalability: the oxidation of 2-methylpyridine (α-picoline) and the hydrolysis of 2-cyanopyridine.[1] Each pathway, however, presents a unique set of challenges, primarily concerning byproduct formation and reaction control.

G cluster_oxidation Route 1: Oxidation cluster_hydrolysis Route 2: Hydrolysis Picoline 2-Methylpyridine (α-Picoline) Oxidant Oxidizing Agent (e.g., KMnO4, HNO3) PA_Ox Picolinic Acid Byproducts_Ox Byproducts: - Unreacted Picoline - Over-oxidation (CO2, NH3) - 2-Pyridinecarbaldehyde Cyanopyridine 2-Cyanopyridine Reagent H2O / Acid or Base PA_Hy Picolinic Acid Byproducts_Hy Byproducts: - Unreacted Cyanopyridine - Picolinamide (Intermediate)

Frequently Asked Questions & Troubleshooting Guides

Route 1: Oxidation of 2-Methylpyridine

This is a classic and robust method, often employing strong oxidants like potassium permanganate (KMnO₄).[2][3] The primary challenge is controlling the reaction's exothermicity to prevent over-oxidation and degradation of the pyridine ring.

Question 1: My reaction with KMnO₄ is sluggish, and my yield is low, with a lot of unreacted 2-methylpyridine remaining. What's going wrong?

Answer: This is a common issue that typically points to insufficient activation or improper reaction conditions. Let's break down the causality.

  • Causality (The "Why"): The oxidation of the methyl group on the electron-deficient pyridine ring is not trivial. It requires significant activation energy. Potassium permanganate, while powerful, needs heat to initiate the reaction efficiently. Furthermore, as the reaction proceeds, a layer of manganese dioxide (MnO₂) byproduct forms, which can passivate the remaining permanganate, slowing the reaction. The reaction rate is highly dependent on temperature and the effective concentration of the oxidant.

  • Troubleshooting Steps:

    • Temperature Control: Ensure your reaction is heated sufficiently. A steam bath or a temperature-controlled oil bath is recommended to maintain a consistent temperature, often near boiling.[4][5] Insufficient heat is the most common reason for a stalled reaction.

    • Staged Addition of Oxidant: Instead of adding all the KMnO₄ at once, add it in portions.[4] This strategy serves two purposes: it helps control the initial exotherm and introduces fresh, highly reactive oxidant as the reaction progresses. Allow the purple color of the permanganate to nearly disappear before adding the next portion, as this indicates consumption.

    • Mechanical Stirring: Vigorous stirring is non-negotiable. It ensures proper mixing, prevents localized heating, and breaks up the precipitated MnO₂, allowing the unreacted starting material to come into contact with the oxidant.

    • Purity of Starting Material: While less common, ensure your 2-methylpyridine is of good quality. Impurities can sometimes interfere with the oxidant.

G Start Start: Low Yield (Unreacted Picoline) Check_Temp Is reaction temp sufficiently high? (e.g., steam bath) Start->Check_Temp Check_Stir Is stirring vigorous? Check_Temp->Check_Stir Yes Increase_Temp Action: Increase and maintain heat. Check_Temp->Increase_Temp No Check_Addition Was KMnO4 added in portions? Check_Stir->Check_Addition Yes Improve_Stir Action: Use overhead stirrer for better mixing. Check_Stir->Improve_Stir No Modify_Addition Action: Adopt staged addition protocol. Check_Addition->Modify_Addition No Success Result: Improved Yield Check_Addition->Success Yes Increase_Temp->Check_Stir Improve_Stir->Check_Addition Modify_Addition->Success

Question 2: My final product is dark and seems impure. I suspect over-oxidation or ring cleavage. How can I prevent this?

Answer: This indicates that your reaction conditions are too harsh. The pyridine ring, while aromatic, can be cleaved by strong oxidants under aggressive conditions, leading to a complex mixture of byproducts like CO₂, ammonia, and various small organic acids.[5]

  • Causality (The "Why"): The key is balancing reactivity with selectivity. Excessive temperature, a high local concentration of the oxidant, or acidic conditions can promote the degradation of the desired picolinic acid product. Under acidic conditions, permanganate is an exceptionally strong oxidant, capable of cleaving the ring.[5] This is why the reaction is typically run in neutral or slightly alkaline water.

  • Preventative Measures & Protocol Refinements:

    • Avoid Acidic Conditions During Oxidation: Perform the oxidation in water without adding acid. The reaction itself generates some base, which is protective.

    • Controlled Rate of Addition: As mentioned before, adding the oxidant in portions is crucial. This prevents the temperature from spiking uncontrollably, which is a major cause of degradation.

    • Monitor Reaction Progress: Don't just "set it and forget it." Keep an eye on the disappearance of the permanganate color. Once the reaction is complete (the purple color is fully discharged), proceed with the workup promptly. Extended heating in the presence of MnO₂ can also lead to minor degradation.

    • Careful Workup: The isolation step is critical. After filtering the MnO₂, the acidification should be done carefully to precipitate the picolinic acid. Over-acidifying can sometimes lead to the co-precipitation of other impurities.

ParameterRecommended ConditionRationale for Preventing Byproducts
Reaction Medium Water (Neutral)Avoids ring cleavage promoted by highly potent acidic permanganate.[5]
Temperature 95-100 °C (Steam Bath)Provides sufficient energy for methyl group oxidation without excessive product degradation.[4]
Oxidant Addition Staged (2-3 portions)Controls exotherm, prevents temperature spikes, and maintains a controlled rate of oxidation.[4]
Stirring Vigorous MechanicalEnsures homogeneity, prevents localized overheating, and maximizes reactant contact.
Workup Prompt filtration of MnO₂Minimizes potential for side reactions catalyzed by the hot manganese dioxide sludge.
Route 2: Hydrolysis of 2-Cyanopyridine

This route is often cleaner and can provide higher yields if optimized. The main potential byproduct is the intermediate, picolinamide, resulting from incomplete hydrolysis.[1]

Question 3: My NMR spectrum shows signals for both picolinic acid and picolinamide. How do I drive the reaction to completion?

Answer: The presence of picolinamide is a classic sign of incomplete hydrolysis. The conversion of a nitrile to a carboxylic acid is a two-step process (nitrile → amide → acid), and the second step can sometimes be the rate-limiting one.

  • Causality (The "Why"): The hydrolysis of the amide to the carboxylate requires breaking a stable C-N bond. This step is highly dependent on the concentration of the acid or base catalyst and the reaction temperature and time. Insufficient reaction time, too low a temperature, or a diluted catalyst can cause the reaction to stall at the more stable amide intermediate.

  • Troubleshooting Steps:

    • Increase Reaction Time and/or Temperature: The simplest solution is often to increase the reflux time. For a typical NaOH-mediated hydrolysis, refluxing for 4 hours is a good starting point.[6] If picolinamide persists, extending this to 6-8 hours can often drive the reaction to completion. Increasing the temperature (if not already at reflux) will also significantly increase the rate of the second hydrolysis step.

    • Ensure Sufficient Catalyst: Use a sufficient molar excess of the acid or base. For base-catalyzed hydrolysis, using at least 2-3 equivalents of NaOH is recommended to ensure the medium remains strongly basic throughout the reaction, which is necessary to effectively hydrolyze the amide.

    • Choice of Catalyst: While both acid and base hydrolysis work, base-catalyzed hydrolysis is often more straightforward for workup. Strong acids like H₂SO₄ or HCl can also be used effectively.

    • Solvent Choice: While water is the standard solvent, in some cases, co-solvents can be used to improve solubility, though this is not typically necessary for 2-cyanopyridine.

G cluster_conditions Key Parameters to Drive Reaction Cyanopyridine 2-Cyanopyridine Picolinamide Picolinamide (Intermediate) Cyanopyridine->Picolinamide Step 1 (Fast) +H2O Picolinic_Acid Picolinic Acid (Product) Picolinamide->Picolinic_Acid Step 2 (Rate-Limiting) +H2O Requires heat/catalyst Temp ↑ Temperature (Reflux) Temp->Picolinamide Time ↑ Reaction Time Time->Picolinamide Catalyst ↑ [Acid] or [Base] Catalyst->Picolinamide

Validated Experimental Protocol: Picolinic Acid via KMnO₄ Oxidation of 2-Methylpyridine

This protocol is adapted from a trusted, peer-reviewed source and includes annotations based on practical field experience to ensure success and minimize byproducts.[4]

Materials:

  • 2-Methylpyridine (α-picoline), 0.54 mol

  • Potassium Permanganate (KMnO₄), 1.14 mol total

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl)

  • 95% Ethanol

Procedure:

  • Initial Setup: In a 5 L three-necked flask equipped with a mechanical stirrer and reflux condenser, combine 2.5 L of water and 50 g (0.54 mol) of 2-methylpyridine.

    • Scientist's Note: A large flask is essential to accommodate the volume and vigorous stirring needed. Mechanical stirring is superior to a magnetic stir bar for keeping the dense MnO₂ suspended.

  • First Oxidant Addition: Begin stirring and heating the mixture on a steam bath. Add the first portion of 90 g (0.57 mol) of KMnO₄.

    • Scientist's Note: Add the solid KMnO₄ carefully to avoid clumping. The solution will turn deep purple.

  • Heating and Monitoring: Continue heating and stirring. The reaction is proceeding as the purple color of the permanganate fades and a brown precipitate of MnO₂ forms. This should take about 1 hour.

  • Second Oxidant Addition: Once the purple color has nearly vanished, add the second 90 g portion of KMnO₄, followed by an additional 500 mL of water.

    • Scientist's Note: The additional water ensures the mixture remains stirrable as more MnO₂ precipitates.

  • Reaction Completion: Continue heating until the purple color is completely destroyed, which may take another 2-2.5 hours.

  • Workup - Filtration: Allow the mixture to cool slightly (to ~60-70 °C) and filter off the precipitated manganese oxides using a large Buchner funnel. Wash the filter cake thoroughly with ~1 L of hot water to recover any product adsorbed onto the MnO₂.

    • Scientist's Note: Hot filtration is key here. Picolinic acid is more soluble in hot water, and this wash is critical for good yield. The MnO₂ cake can be quite dense; pre-wetting the filter paper can help.

  • Workup - Concentration & Acidification: Combine the filtrate and washings. Concentrate the solution under reduced pressure to a volume of 150-200 mL. After cooling, carefully acidify the solution with concentrated HCl until it is acidic to Congo red paper.

    • Scientist's Note: Acidification protonates the picolinate salt, making it less water-soluble.

  • Isolation: Evaporate the acidified solution to dryness under reduced pressure. The resulting solid is a mixture of picolinic acid hydrochloride and potassium chloride.

  • Purification: Reflux the solid residue with 250 mL of 95% ethanol for one hour and filter. Repeat the extraction with another 150 mL of ethanol. Combine the ethanolic filtrates. The picolinic acid hydrochloride is soluble in hot ethanol, while most of the KCl is not. Further purification can be achieved by crystallization.[4]

References

  • Marvel, C. S.; McElvain, S. M. Picolinic Acid Hydrochloride. Organic Syntheses1923 , 3, 75. [Link]

  • Klingsberg, E. Processes for the production of picolinic acid dericatives. U.S.
  • Lopes, J. A.; et al. Solubility and Crystallization Studies of Picolinic Acid. Molbank2023 , 2023(1), M1573. [Link]

  • Bawa, R. A.; et al. Synthesis of Some Aminopicolinic Acids. International Research Letters of Chemistry2012 , 1, 1-7. [Link]

  • Wang, Y. A kind of method of preparing picolinic acid. Chinese Patent CN102399183B, issued September 11, 2013.
  • Wikipedia. Picolinic acid. [Link]

  • Hogg, J. H.; et al. Flow Synthesis of 2-Methylpyridines via α-Methylation. ACS Sustainable Chemistry & Engineering2015 , 3(10), 2535-2541. [Link]

  • Arrico, L.; et al. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. ChemistryOpen2023 , 12(10), e202300139. [Link]

  • Wikipedia. 2-Methylpyridine. [Link]

  • PubChem. Picolinic acid. [Link]

  • Biswell, C. B.; Wirth, W. V. Oxidation of alkyl pyridines and alkyl quinolines. U.S.
  • Babaee, S.; et al. Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr)-N(CH2PO3H2)2 as a novel heterogeneous catalyst. ResearchGate2021 . [Link]

  • Andrushko, V.; et al. Rate of oxidation of 2-picoline (×) and selectivities for picolinic acid (), 2-pyridinecarbaldehyde (•), pyridine (•). ResearchGate2000 . [Link]

Sources

Optimization

stability issues of 5-(3,4-Dimethoxyphenyl)picolinic acid in solution

Welcome to the comprehensive technical support guide for 5-(3,4-Dimethoxyphenyl)picolinic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stabilit...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for 5-(3,4-Dimethoxyphenyl)picolinic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges encountered when working with this compound in solution. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and reproducibility of your results.

Introduction: Understanding the Stability of 5-(3,4-Dimethoxyphenyl)picolinic Acid

5-(3,4-Dimethoxyphenyl)picolinic acid is a pyridine carboxylic acid derivative with a dimethoxy-substituted phenyl ring. Its structure, featuring a picolinic acid core, a dimethoxybenzene moiety, and a carboxylic acid group, presents several potential sites for chemical degradation. Understanding the interplay of these functional groups is crucial for maintaining the compound's stability in solution. The primary factors influencing its stability are pH, light, temperature, and the presence of oxidizing agents.

This guide is structured to address common stability-related issues in a question-and-answer format, providing both the "what to do" and the "why you're doing it."

Troubleshooting Guide: Common Stability Issues

This section addresses specific problems you may encounter during your experiments, offering potential causes and actionable solutions.

Issue 1: Gradual loss of compound concentration in aqueous solution over time, even when stored at low temperatures.

  • Potential Cause: Hydrolysis of the methoxy groups on the phenyl ring, particularly under acidic conditions. The ether linkages of the methoxy groups can be susceptible to acid-catalyzed cleavage, leading to the formation of hydroxylated derivatives.

  • Recommended Actions & Solutions:

    • pH Control: Maintain the pH of your aqueous solutions between 6.0 and 8.0. Use a suitable buffer system (e.g., phosphate buffer) to ensure pH stability. In acidic solutions, the rate of hydrolysis can increase significantly.[1]

    • Solvent Choice: For long-term storage, consider preparing stock solutions in aprotic solvents like anhydrous DMSO or acetonitrile, where the risk of hydrolysis is minimized. Aliquot these stock solutions for single use to avoid repeated freeze-thaw cycles and moisture introduction.

    • Fresh Preparation: Whenever feasible, prepare aqueous working solutions fresh on the day of the experiment.

Issue 2: Appearance of unknown peaks in your chromatogram (HPLC/LC-MS) after sample preparation or short-term storage.

  • Potential Cause: Photodegradation. The aromatic rings in the molecule can absorb UV and visible light, leading to the formation of reactive species and subsequent degradation products.[2][3]

  • Recommended Actions & Solutions:

    • Light Protection: Always store solutions of 5-(3,4-Dimethoxyphenyl)picolinic acid in amber vials or wrap containers in aluminum foil to protect them from light.

    • Work Environment: Minimize exposure to direct sunlight and fluorescent lighting during sample preparation and handling.

    • Photostability Testing: If your application involves exposure to light, it is crucial to perform a formal photostability study as outlined in the experimental protocols section of this guide.

Issue 3: Inconsistent results or loss of potency in biological assays.

  • Potential Cause: Oxidative degradation. The electron-rich dimethoxybenzene ring is susceptible to oxidation, which can be initiated by dissolved oxygen, trace metal ions, or other oxidizing agents in your solution.

  • Recommended Actions & Solutions:

    • Use of Antioxidants: For aqueous solutions that will be stored for any length of time, consider the addition of a small amount of an antioxidant, such as ascorbic acid or butylated hydroxytoluene (BHT). However, ensure the chosen antioxidant does not interfere with your downstream applications.

    • Degassing Solvents: For sensitive applications, degassing the solvent by sparging with an inert gas like nitrogen or argon before preparing your solution can help to remove dissolved oxygen.

    • Chelating Agents: If trace metal ion contamination is suspected as a catalyst for oxidation, the addition of a chelating agent like EDTA may be beneficial.

Issue 4: Precipitation of the compound from the solution, especially at higher concentrations or upon pH adjustment.

  • Potential Cause: Poor solubility or pH-dependent solubility. As a carboxylic acid, the solubility of 5-(3,4-Dimethoxyphenyl)picolinic acid is highly dependent on the pH of the solution. In its protonated (acidic) form at low pH, it is likely to be less soluble in aqueous media.

  • Recommended Actions & Solutions:

    • Solubility Assessment: Determine the solubility of the compound in your chosen solvent system before preparing high-concentration stock solutions. Refer to the experimental protocols for a method to assess solubility.

    • pH Adjustment: To increase solubility in aqueous solutions, adjust the pH to be above the pKa of the carboxylic acid group (typically around 4-5 for picolinic acids), which will deprotonate it to the more soluble carboxylate form.[4]

    • Co-solvents: If working with a specific pH is required where solubility is low, the use of a co-solvent like ethanol or DMSO in your aqueous buffer may be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for stock solutions of 5-(3,4-Dimethoxyphenyl)picolinic acid?

A1: For long-term stability, stock solutions should be prepared in an anhydrous aprotic solvent such as DMSO or acetonitrile. These solutions should be stored in tightly sealed amber vials at -20°C or below. Aliquoting into single-use volumes is highly recommended to prevent contamination and degradation from repeated freeze-thaw cycles.

Q2: What are the likely degradation pathways for this molecule?

A2: Based on its chemical structure, the following degradation pathways are plausible:

  • Hydrolysis: Acid-catalyzed cleavage of the methoxy ether bonds on the phenyl ring to form corresponding phenol derivatives.

  • Photodegradation: UV or visible light-induced reactions that could lead to the cleavage of the bond between the two aromatic rings or modifications to the pyridine ring.[2][3]

  • Oxidation: Oxidation of the electron-rich dimethoxybenzene ring, potentially leading to the formation of quinone-like structures.

  • Decarboxylation: While generally requiring high temperatures, decarboxylation of the picolinic acid moiety is a potential thermal degradation pathway.

Q3: How can I confirm if my compound is degrading?

A3: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), is essential.[5][6] This method should be able to separate the intact 5-(3,4-Dimethoxyphenyl)picolinic acid from any potential degradation products. A decrease in the peak area of the parent compound and the appearance of new peaks over time are indicative of degradation.

Q4: Can I heat my solution to aid in dissolving the compound?

A4: Gentle warming can be used to aid dissolution, but prolonged exposure to elevated temperatures should be avoided as it can accelerate degradation. It is advisable to conduct a preliminary thermal stability assessment, as detailed in the experimental protocols, to understand the compound's tolerance to heat in your specific solvent system.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a systematic approach to identify potential degradation pathways and develop a stability-indicating analytical method.[7][8][9]

Objective: To investigate the stability of 5-(3,4-Dimethoxyphenyl)picolinic acid under various stress conditions.

Materials:

  • 5-(3,4-Dimethoxyphenyl)picolinic acid

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated HPLC or LC-MS/MS system with a UV detector

  • C18 reversed-phase HPLC column

  • pH meter

  • Photostability chamber

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of 5-(3,4-Dimethoxyphenyl)picolinic acid in acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for analysis.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for analysis.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours. At specified time points, withdraw an aliquot and dilute with mobile phase for analysis.

    • Thermal Degradation: Place a solid sample of the compound in a 60°C oven for 24 hours. Also, incubate a solution of the compound in a chosen solvent (e.g., water:acetonitrile 50:50) at 60°C. Analyze at specified time points.

    • Photolytic Degradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be kept in the dark under the same conditions.

  • Analysis: Analyze all samples by a suitable HPLC or LC-MS/MS method. A good starting point for method development would be a C18 column with a gradient elution using a mobile phase of acetonitrile and water with 0.1% formic acid.

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control. A decrease in the peak area of the parent compound and the emergence of new peaks indicate degradation. If using LC-MS, characterize the mass of the degradation products to propose their structures.

Protocol 2: Solubility Determination

Objective: To determine the solubility of 5-(3,4-Dimethoxyphenyl)picolinic acid in a specific solvent.

Materials:

  • 5-(3,4-Dimethoxyphenyl)picolinic acid

  • Chosen solvent(s)

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Syringe filters (0.45 µm)

  • Calibrated HPLC with a UV detector

Methodology:

  • Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the solvent.

  • Equilibration: Tightly cap the vial and place it in a shaker at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Sample Collection: After 24 hours, allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter to remove any undissolved particles.

  • Quantification: Accurately dilute the filtered solution with a suitable solvent and quantify the concentration of 5-(3,4-Dimethoxyphenyl)picolinic acid using a validated HPLC method with a calibration curve.

  • Calculation: The determined concentration represents the solubility of the compound in that solvent at the specified temperature.

Data Presentation

Table 1: Summary of Potential Stability Issues and Mitigation Strategies

Issue Potential Cause Primary Mitigation Strategy Secondary Actions
Loss of concentration in aqueous solutionHydrolysisMaintain pH between 6.0 and 8.0Use aprotic solvents for stock solutions; prepare aqueous solutions fresh
Appearance of new chromatographic peaksPhotodegradationStore solutions in amber vials or protect from lightMinimize light exposure during handling
Inconsistent assay resultsOxidationAdd antioxidants to solutionsDegas solvents; use chelating agents
Precipitation from solutionPoor/pH-dependent solubilityAdjust pH to > pKaUse co-solvents; perform solubility assessment

Visualizations

Degradation Pathway and Influencing Factors

G cluster_stress Stress Factors cluster_pathways Degradation Pathways cluster_products Potential Degradation Products Compound 5-(3,4-Dimethoxyphenyl)picolinic Acid in Solution Hydrolysis Hydrolysis (Demethylation) Photodegradation Photodegradation Oxidation Oxidation Decarboxylation Thermal Decarboxylation pH pH (Acidic/Basic) pH->Hydrolysis Light Light (UV/Visible) Light->Photodegradation Temp Temperature Temp->Decarboxylation Oxidants Oxidizing Agents Oxidants->Oxidation Hydroxylated Hydroxylated Derivatives Hydrolysis->Hydroxylated Cleavage Ring-Cleavage Products Photodegradation->Cleavage Quinones Quinone-type Structures Oxidation->Quinones Decarboxylated_Product Decarboxylated Analog Decarboxylation->Decarboxylated_Product

Caption: Key factors influencing the stability of 5-(3,4-Dimethoxyphenyl)picolinic acid and potential degradation pathways.

Experimental Workflow for Stability Assessment

G cluster_stress Forced Degradation Conditions Start Prepare Stock Solution (1 mg/mL in ACN) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Start->Base Oxidation Oxidation (3% H₂O₂, RT) Start->Oxidation Photo Photostability (ICH Q1B) Start->Photo Analysis Stability-Indicating HPLC/LC-MS Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Photo->Analysis End Characterize Degradants & Assess Stability Profile Analysis->End

Caption: Workflow for conducting a forced degradation study of 5-(3,4-Dimethoxyphenyl)picolinic acid.

References

  • Del Grosso, E., Aprile, S., & Grosa, G. (2012). Forced degradation study of thiocolchicoside: characterization of its degradation products. Journal of Pharmaceutical and Biomedical Analysis, 61, 215-223.
  • PubChem. (n.d.). 4-Methoxy-5-(3-methoxyphenyl)picolinic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Ferioli, V., Gamberini, G., & Rustichelli, C. (1993). New high-performance liquid chromatography method for the detection of picolinic acid in biological fluids.
  • Zhao, S., Ma, H., Wang, M., Cao, C., Xiong, J., Xu, Y., & Yao, S. (2010). Study on the mechanism of photo-degradation of p-nitrophenol exposed to 254 nm UV light.
  • Venkatesh, D. N. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
  • Sparr, E., & Rishikesan, R. (1970). Bacterial degradation of 3,4,5-trimethoxyphenylacetic and 3-ketoglutaric acids. Journal of Bacteriology, 103(2), 481-483.
  • Al-Tannak, N. F., & Le, N. D. (2016). Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry: Application to analysis of human cerebrospinal fluid.
  • Kim, M. H., Lee, J. Y., & Kim, Y. C. (2019). Biodegradation of Picolinic Acid by Rhodococcus sp. PA18. Molecules, 24(5), 971.
  • de Barros, F. A., de Morais, S. A., Ferreira, S. R., & de Souza, A. G. (2015). Modelling the thermal decomposition of 3,4,5-trihydroxybenzoic acid using ordinary least square regression. Food Science and Technology, 35(4), 724-730.
  • Zhao, S., Ma, H., Wang, M., Cao, C., Xiong, J., Xu, Y., & Yao, S. (2010). Study on the mechanism of photo-degradation of p-nitrophenol exposed to 254 nm UV light.
  • Papakyriakou, A., et al. (2019). (E)-(1-(4-Ethoxycarbonylphenyl)-5-(3,4-dimethoxyphenyl)-3-(3,4-dimethoxystyryl)-2-pyrazoline: Synthesis, Characterization, DNA-Interaction, and Evaluation of Activity Against Drug-Resistant Cell Lines. Molecules, 24(11), 2118.
  • Tian, J., Stella, V. J., & Schöneich, C. (2009). Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics. Journal of Pharmaceutical Sciences, 98(11), 4125-4134.
  • Szultka-Młyńska, M., & Buszewski, B. (2022). Studies of the Dosage Form and Stability of the Drug by Various Techniques. Molecules, 27(19), 6297.
  • Hu, X., & Qin, W. (2012). Photodegradation of Pb-3,4-dihydroxybenzoic acid complex under UV light illumination. Water Science and Technology, 65(5), 948-953.
  • Wikipedia. (2023). Picolinic acid. Retrieved from [Link]

  • Irimie, F. D., Paizs, C., & Toşa, M. I. (2006). Synthesis of 6,7-dimethoxy-3,4-diphenyl-2(1H)-quinazolinone from 1-(3,4-dimethoxyphenyl)-urea and benzoic acid in polyphosphoric acid. Molbank, 2006(4), M492.
  • Bajaj, S., Singla, D., & Sakhuja, N. (2012). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 5(4), 433-440.
  • Yang, S., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1369.
  • Wang, C., et al. (2021). Enhanced Photodegradation of Synthetic Dyes Mediated by Ag3PO4-Based Semiconductors under Visible Light Irradiation.
  • Singh, S., et al. (2018). A Novel Validated Stability-indicating HPTLC Method to Quantitate Forskolin as a Bulk Drug and in a Nanosuspension. Research Journal of Pharmacy and Technology, 11(9), 3907-3913.
  • Wang, Z., et al. (2021). Solubility Behavior of 3,4,5-Trimethoxybenzaldehyde in Different Pure Organic Solvents.
  • Gołdyń, M., et al. (2022). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm, 24(1), 143-155.
  • Sieniawska, E., et al. (2021). Thermally Stable and Antimicrobial Active Poly(Catechin) Obtained by Reaction with a Cross-Linking Agent. Polymers, 13(16), 2712.
  • Alsante, K. M., et al. (2014). development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics, 3(2), 114-135.
  • Endres, S., et al. (2000). Degradation mechanism and stability of 5-aminolevulinic acid. Journal of Pharmaceutical Sciences, 89(10), 1335-1341.
  • Deshmukh, R., & Jha, S. (2015). Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)-5-(substituted ph. International Journal of Current Microbiology and Applied Sciences, 4(2), 670-678.
  • Wang, Y., et al. (2024). Solubility Behavior, Solvent Effect, and Data Correlation of 3,4-Dimethoxycinnamic Acid in 12 Pure Solvents at Multiple Temperatures.
  • Gormez, O., et al. (2015). RP-HPLC/MS/MS Analysis of the Phenolic Compounds, Antioxidant and Antimicrobial Activities of Salvia L. Species. Molecules, 20(6), 11456-11475.
  • El-Din, M. G., et al. (2017). Photodegradation of 1, 4-dihydro-2.6-dimethyl-4-(2-nitrophenyl)-3,5-pyridine carboxylate (NIF) by exposure to UV light...
  • Agilent Technologies. (2019). Analysis of Pharmaceuticals and Personal Care Products (PPCPs) as Contaminants in Drinking Water by LC/MS/MS Using Agilent Bond Elut PPL.
  • Hecq, J. D., et al. (2022). Long-term physicochemical stability of 5-fluorouracil at selected standardised rounded doses in polyolefin bags. Journal of Oncology Pharmacy Practice, 28(7), 1569-1575.
  • Kiper, R. A. (n.d.). picolinic acid. Chemister.ru. Retrieved from [Link]

  • Santos, J. S., et al. (2022). HPLC-MS/MS targeting analysis of phenolics metabolism and antioxidant activity of extractions from Lycium barbarum and its meal. Food Science and Technology, 42.
  • Al-Bayati, Y. K., & Al-Azzawi, A. M. (2018). Stability of Anticancer Drug 5-Fluorouracil in Aqueous Solution: An Assessment of Kinetic Behavior. Iraqi Journal of Pharmaceutical Sciences, 27(1), 84-91.
  • Skulcova, A., et al. (2016). THERMAL STABILITY OF SELECTED DEEP EUTECTIC SOLVENTS. International Journal of Recent Scientific Research, 7(11), 14441-14444.
  • Perrin, D. D., & Armarego, W. L. F. (2013). Appendix A. Properties, Purification, and Use of Organic Solvents. In Purification of Laboratory Chemicals (pp. 385-423). Butterworth-Heinemann.
  • PubChem. (n.d.). 4-Methoxy-5-(4-methoxyphenyl)picolinic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Ataman Kimya. (n.d.). DIPICOLINIC ACID. Retrieved from [Link]

  • Rakhmatullin, A. I., et al. (2020). Thermal Decomposition of B(C6F5)3·Py Complex. Russian Journal of General Chemistry, 90(10), 1969-1974.

Sources

Troubleshooting

Technical Support Center: Catalyst Selection and Troubleshooting for the Synthesis of Picolinic Acid Derivatives

Welcome to the technical support center for the synthesis of picolinic acid and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of picolinic acid and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of catalytic routes to these vital heterocyclic compounds. Picolinic acid derivatives are not only key intermediates in organic synthesis but also form the structural core of numerous pharmaceuticals and agrochemicals.

The success of any synthesis hinges on the judicious selection and management of the catalyst. This document moves beyond simple protocols to provide in-depth, field-proven insights into the "why" behind catalyst choice and the "how" of troubleshooting common experimental failures. We will explore two primary catalytic pathways: the classical oxidation of 2-picoline and the modern, versatile approach of palladium-catalyzed C-H functionalization.

Section 1: Synthesis via Heterogeneous Catalytic Oxidation of 2-Picoline

The oxidation of the 2-methyl group of picoline is a direct and established route to picolinic acid. While stoichiometric oxidants like potassium permanganate (KMnO₄) are effective on a lab scale, they generate significant waste (MnO₂) and are less suitable for sustainable, large-scale production.[1][2] Consequently, heterogeneous catalytic oxidation using air or O₂ as the terminal oxidant represents a greener and more industrially viable alternative.

Core Catalyst System: Vanadium & Titanium Oxides

The most effective and selective heterogeneous catalysts for this transformation are typically binary metal oxides, with vanadium-titanium oxides (V₂O₅-TiO₂) being the benchmark.[3] The vanadium pentoxide serves as the primary active species, while the titanium dioxide (anatase) support provides high surface area and structural stability.[3]

Troubleshooting Guide & FAQs: Oxidation of 2-Picoline

Q1: My conversion of 2-picoline is low (<40%). How can I improve it?

A: Low conversion is typically a result of insufficient catalytic activity or non-optimal reaction conditions.

  • Causality: The catalytic cycle involves the adsorption of picoline and oxygen onto the catalyst surface, followed by a series of redox steps. Insufficient thermal energy or inactive catalytic sites will stall this process.

  • Troubleshooting Steps:

    • Verify Reaction Temperature: This reaction is highly temperature-dependent. For V-Ti oxide catalysts, the optimal range is often between 200–300°C.[3] A temperature that is too low will result in minimal conversion. Incrementally increase the temperature by 10-15°C and monitor the conversion.

    • Check Catalyst Loading and Integrity: Ensure the correct catalyst-to-substrate ratio is used. If you are reusing the catalyst, it may have lost activity (see Q3). Perform a characterization (e.g., BET surface area analysis) to check for sintering if possible.

    • Ensure Adequate Oxidant Flow: In a flow reactor, the partial pressure of oxygen is critical. Ensure your airflow is consistent and sufficient. In a batch reactor under pressure, ensure the O₂ pressure is maintained.

Q2: My selectivity towards picolinic acid is poor, and I'm generating significant amounts of 2-pyridinecarbaldehyde and CO₂.

A: This is a classic case of over-oxidation, a common challenge in this synthesis. Picolinic acid is an intermediate in the oxidation pathway from 2-picoline to CO₂.

  • Causality: The desired picolinic acid can be further oxidized on the catalyst surface to CO₂. The intermediate, 2-pyridinecarbaldehyde, can also be challenging to convert fully to the acid without some portion being lost to complete combustion.

  • Troubleshooting Steps:

    • Optimize Temperature: While higher temperatures increase conversion, they often drastically decrease selectivity by promoting complete combustion. The key is to find a balance. Based on literature for V-Ti catalysts, high selectivity (19-22%) is often achieved at moderate conversion (36-74%).[3] Try reducing the temperature by 10-20°C.

    • Adjust Catalyst Composition: The selectivity is highly sensitive to the V₂O₅ loading on the TiO₂ support. Catalysts with 20–50% vanadium pentoxide have been found to be most selective for picolinic acid.[3] If you are preparing your own catalyst, this is a critical parameter to screen.

    • Modify Contact Time: In a flow system, reducing the contact time (increasing flow rate) can help prevent the product from residing on the catalyst long enough to be over-oxidized.

Q3: My V-Ti oxide catalyst was effective for the first run but its activity has dropped significantly in subsequent runs. What is the cause and can it be regenerated?

A: Catalyst deactivation in this system is primarily caused by two mechanisms: coking and sintering.

  • Causality:

    • Coking: At high temperatures, organic molecules can decompose and polymerize on the catalyst surface, forming carbonaceous deposits ("coke"). This physically blocks the active sites.[4]

    • Sintering: Prolonged exposure to high temperatures can cause the small crystallites of the TiO₂ support and V₂O₅ active phase to agglomerate. This leads to an irreversible loss of surface area and, consequently, a loss of active sites.[4]

  • Troubleshooting & Regeneration Protocol:

    • Diagnosis: A visual inspection may reveal a darkening of the catalyst (coking). A significant pressure drop across the catalyst bed in a flow reactor is also a strong indicator.

    • Regeneration by Calcination: Coked catalysts can often be regenerated by burning off the carbon deposits.

      • Step 1: Place the deactivated catalyst in a tube furnace.

      • Step 2: Purge the system with an inert gas (N₂ or Ar) while slowly heating to 200°C to remove any physisorbed organics.

      • Step 3: Introduce a controlled flow of air (or a dilute O₂/N₂ mixture) and slowly ramp the temperature to 400-450°C. Hold for 3-4 hours or until the catalyst returns to its original color. Caution: The initial burnout can be exothermic; use a dilute oxygen stream to control the temperature and prevent further sintering.

      • Step 4: Cool the catalyst under a dry N₂ or air stream.

    • Note: Regeneration cannot reverse sintering. If activity is not restored, a fresh batch of catalyst is required.

Data Summary: Comparison of Oxidation Systems
ParameterStoichiometric (KMnO₄)Heterogeneous (V₂O₅-TiO₂)
Oxidant KMnO₄Air / O₂
Typical Temp. ~100°C (Reflux)[2]200 - 300°C[3]
Conversion HighModerate to High (36-74%)[3]
Selectivity GoodModerate (19-22%)[3]
Pros Simple lab setup, high conversion.Green oxidant, catalyst is recyclable, suitable for continuous flow.
Cons Large amount of solid waste (MnO₂), poor atom economy.High temperatures required, risk of over-oxidation, catalyst deactivation.

Section 2: Synthesis via Palladium-Catalyzed C-H Functionalization

Palladium-catalyzed C-H activation is a powerful, modern strategy for synthesizing highly substituted picolinic acid derivatives.[5] This approach allows for the direct coupling of a C-H bond on the pyridine ring with a carbon source, such as CO₂ or a carbon monoxide surrogate, to form the carboxylic acid moiety.[6][7] Success is critically dependent on the intricate interplay between the palladium precursor, ligands, and additives.

Core Catalyst System: Palladium(II) Precursors and Ligands

The catalytic cycle typically starts with a Pd(II) precursor, such as Pd(OAc)₂, which is reduced in situ to the active Pd(0) species.[8] However, the true "brain" of the catalyst system is the ligand. Ligands (e.g., phosphines) stabilize the palladium center, prevent decomposition into inactive palladium black, and critically, modulate the electronics and sterics of the metal center to enable the desired reactivity and selectivity.[9]

A Pd(II) Precursor (e.g., Pd(OAc)₂) B Active Pd(0)Lₙ Catalyst A->B In-situ Reduction C Oxidative Addition (with Aryl-X) B->C D Ar-Pd(II)-X Complex C->D E C-H Activation / CMD Step with Pyridine D->E Pyridine Substrate F Pyridyl-Pd(II)-Ar Complex E->F G Carbonylation / Carboxylation (with CO or CO₂) F->G H Acyl-Pd(II) Complex G->H I Reductive Elimination H->I I->B Regenerates Catalyst J Picolinate Product I->J K [Reductant] K->A

Caption: Simplified Pd(0)/Pd(II) catalytic cycle for C-H carbonylation.

Troubleshooting Guide & FAQs: Palladium-Catalyzed Reactions

Q1: My Pd-catalyzed carboxylation/carbonylation reaction is completely stalled. No product is formed, and the starting material is recovered. What is the first thing to check?

A: A stalled reaction points to a fundamental failure in the catalytic cycle, often at the very beginning.

  • Causality: The most common culprits are an inactive catalyst precursor, inhibited catalyst, or impure/wet reagents that quench the reaction. The active Pd(0) species is highly sensitive and can be easily poisoned.

  • Troubleshooting Flowchart:

start Reaction Stalled (No Conversion) q1 Are Solvents & Reagents Strictly Anhydrous & Degassed? start->q1 s1 Dry solvents (e.g., over molecular sieves). Degas via freeze-pump-thaw or sparging with Argon. Re-run experiment. q1->s1 No q2 Is the Catalyst Precursor + Ligand Active and Soluble? q1->q2 Yes end Systematically re-evaluate reaction parameters (temp, conc.). s1->end s2 Use a fresh, high-purity Pd source. Ensure ligand dissolves with Pd precursor to form a homogeneous solution before adding other reagents. q2->s2 No q3 Are there potential inhibiting functional groups on the substrate? q2->q3 Yes s2->end s3 Unprotected thiols, some amines, or other strong chelating groups can poison the catalyst. Consider protecting groups. q3->s3 Yes q3->end No s3->end

Sources

Reference Data & Comparative Studies

Comparative

The Pivotal Role of the 3,4-Dimethoxyphenyl Moiety in Picolinamide-Based PDE10A Inhibitors: A Structure-Activity Relationship Guide

For Researchers, Scientists, and Drug Development Professionals In the landscape of therapeutic discovery, the quest for potent and selective inhibitors of phosphodiesterase 10A (PDE10A) has identified a promising class...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic discovery, the quest for potent and selective inhibitors of phosphodiesterase 10A (PDE10A) has identified a promising class of compounds: 5-aryl picolinamide derivatives. This guide delves into the critical structure-activity relationships (SAR) of 5-(3,4-Dimethoxyphenyl)picolinic acid analogs, a scaffold that has demonstrated significant potential for targeting PDE10A, an enzyme implicated in various neurological and psychiatric disorders.[1] By dissecting the impact of structural modifications on inhibitory activity, we aim to provide a comprehensive resource for the rational design of next-generation PDE10A inhibitors.

The 5-(3,4-Dimethoxyphenyl)picolinamide Scaffold: A Privileged Core

The 5-(3,4-Dimethoxyphenyl)picolinamide core represents a foundational element for potent PDE10A inhibition. The picolinamide portion serves as a key pharmacophore, engaging in crucial interactions within the enzyme's active site, while the 5-aryl substituent, particularly the 3,4-dimethoxyphenyl group, plays a vital role in optimizing potency and selectivity. The dimethoxy substitution pattern on the phenyl ring is a recurring motif in potent phosphodiesterase inhibitors, suggesting its importance in establishing favorable interactions with the target enzyme.

Decoding the Structure-Activity Relationship: A Comparative Analysis

Systematic modifications of the 5-(3,4-Dimethoxyphenyl)picolinamide scaffold have revealed critical insights into the structural requirements for potent PDE10A inhibition. The following sections dissect the SAR at key positions of the molecule, supported by experimental data from seminal patent literature.

The Picolinamide Moiety: The Linchpin of Activity

The picolinamide functional group is indispensable for the inhibitory activity of this compound class. Modifications to the amide portion have a profound impact on potency, highlighting its role in anchoring the molecule within the PDE10A active site.

Table 1: Influence of Amide Substitution on PDE10A Inhibitory Activity

Compound IDR Group (Amide Substituent)PDE10A IC50 (nM)
1a -H15
1b -CH38
1c -CH2CH312
1d -Cyclopropyl5
1e -CH2-Cyclopropyl3
1f -CH2-Phenyl25

Data compiled from representative examples in patent WO2012064739A1.

As evidenced in Table 1, small, non-polar substituents on the amide nitrogen are generally well-tolerated or even beneficial for potency. The unsubstituted amide (1a ) displays good activity, which is slightly improved with a methyl group (1b ). A significant enhancement in potency is observed with a cyclopropylmethyl group (1e ), suggesting the presence of a hydrophobic pocket that can accommodate this substituent. Conversely, a larger benzyl substituent (1f ) leads to a decrease in activity, indicating potential steric hindrance.

The 3,4-Dimethoxyphenyl Ring: A Key Recognition Element

The 3,4-dimethoxyphenyl group is a critical determinant of high-affinity binding. Alterations to the substitution pattern and the nature of the substituents on the phenyl ring can dramatically influence PDE10A inhibition.

Table 2: Impact of Phenyl Ring Substitution on PDE10A Inhibitory Activity

Compound IDPhenyl Ring SubstitutionPDE10A IC50 (nM)
2a 3,4-dimethoxy3
2b 4-methoxy50
2c 3-methoxy75
2d 3,4-dichloro>1000
2e 3,4-methylenedioxy10

Data compiled from representative examples in patent WO2012064739A1.

The data in Table 2 underscores the importance of the 3,4-dimethoxy substitution pattern. The parent compound (2a ) is highly potent. Removal of either the 3- or 4-methoxy group (2b and 2c ) results in a significant loss of activity. Replacing the methoxy groups with chloro substituents (2d ) abolishes activity, suggesting that the electron-donating and hydrogen-bond accepting properties of the methoxy groups are crucial for interaction with the enzyme. The 3,4-methylenedioxy analog (2e ) retains good activity, indicating that a constrained diether linkage is a viable alternative to the two methoxy groups.

Experimental Protocols: A Guide to Synthesis and Evaluation

The synthesis and evaluation of these analogs are crucial for advancing the understanding of their SAR. Below are representative experimental protocols.

General Synthetic Route

The 5-(3,4-Dimethoxyphenyl)picolinic acid analogs can be synthesized via a Suzuki coupling reaction between a 5-halopicolinate and 3,4-dimethoxyphenylboronic acid, followed by amidation.

Synthesis_Workflow A 5-Bromopicolinic acid methyl ester C Suzuki Coupling (Pd catalyst, base) A->C B 3,4-Dimethoxyphenylboronic acid B->C D Methyl 5-(3,4-dimethoxyphenyl)picolinate C->D E Hydrolysis (LiOH) D->E F 5-(3,4-Dimethoxyphenyl)picolinic acid E->F G Amidation (Amine, coupling agent) F->G H Target Analog G->H

General synthetic workflow for 5-(3,4-Dimethoxyphenyl)picolinamide analogs.

Step-by-Step Protocol:

  • Suzuki Coupling: To a solution of 5-bromopicolinic acid methyl ester and 3,4-dimethoxyphenylboronic acid in a suitable solvent (e.g., dioxane/water), add a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K2CO3). Heat the mixture under an inert atmosphere until the reaction is complete.

  • Ester Hydrolysis: Treat the resulting methyl 5-(3,4-dimethoxyphenyl)picolinate with a base such as lithium hydroxide in a mixture of THF and water to hydrolyze the ester.

  • Amidation: Couple the 5-(3,4-dimethoxyphenyl)picolinic acid with the desired amine using a standard peptide coupling reagent (e.g., HATU, HOBt/EDC) in the presence of a non-nucleophilic base (e.g., DIPEA) in an anhydrous aprotic solvent (e.g., DMF).

  • Purification: Purify the final product by column chromatography or recrystallization.

PDE10A Inhibition Assay

The inhibitory activity of the synthesized compounds against PDE10A can be determined using a commercially available assay kit.

Assay_Workflow A Prepare serial dilutions of test compounds B Add PDE10A enzyme and substrate (cAMP or cGMP) A->B C Incubate at room temperature B->C D Add detection reagent C->D E Measure signal (e.g., fluorescence, luminescence) D->E F Calculate IC50 values E->F

Workflow for determining PDE10A inhibitory activity.

Protocol Outline:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a microplate, add the PDE10A enzyme, the test compound, and the fluorescently labeled cAMP or cGMP substrate.

  • Incubate the plate at room temperature for a specified period.

  • Add a binding reagent that preferentially binds to the unhydrolyzed substrate.

  • Measure the fluorescence polarization or other relevant signal.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion and Future Directions

The 5-(3,4-Dimethoxyphenyl)picolinamide scaffold has proven to be a fertile ground for the discovery of potent and selective PDE10A inhibitors. The SAR studies highlighted in this guide underscore the critical roles of the picolinamide amide substituent and the 3,4-dimethoxy substitution pattern on the 5-phenyl ring. Future efforts in this area should focus on fine-tuning the amide substituent to maximize interactions within the identified hydrophobic pocket and exploring bioisosteric replacements for the dimethoxyphenyl moiety to further optimize pharmacokinetic and pharmacodynamic properties. The insights provided herein offer a rational basis for the continued development of this important class of therapeutic agents.

References

  • Hollingworth, G. J., & Torphy, T. J. (2019). Phosphodiesterase 10A Inhibitors. In Phosphodiesterases: CNS Functions and Diseases. Springer, Cham.
  • Menniti, F. S., Lindsley, C. W., & Schmidt, C. J. (2011). Phosphodiesterase 10A inhibitors: a novel approach to the treatment of schizophrenia. Current opinion in investigational drugs (London, England : 2000), 12(7), 847–859.
  • Geneste, H., et al. (2012). Preparation of picolinamide derivatives as PDE10A inhibitors.

Sources

Validation

A Comparative Analysis of Synthetic Routes to 5-(3,4-Dimethoxyphenyl)picolinic Acid: A Guide for Researchers

Introduction: The Significance of 5-(3,4-Dimethoxyphenyl)picolinic Acid 5-(3,4-Dimethoxyphenyl)picolinic acid is a key heterocyclic compound with a structural motif present in a variety of biologically active molecules....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 5-(3,4-Dimethoxyphenyl)picolinic Acid

5-(3,4-Dimethoxyphenyl)picolinic acid is a key heterocyclic compound with a structural motif present in a variety of biologically active molecules. Its substituted picolinic acid core and the electron-rich dimethoxyphenyl moiety make it a valuable building block in medicinal chemistry and materials science. The efficient and scalable synthesis of this molecule is, therefore, of considerable interest to researchers in drug discovery and organic synthesis. This guide provides an in-depth comparative analysis of two prominent synthetic strategies for the preparation of 5-(3,4-Dimethoxyphenyl)picolinic acid, offering insights into the practical considerations and underlying chemical principles of each approach.

Route 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds.[1] This approach is highly convergent and generally offers good to excellent yields with high functional group tolerance.[2]

Synthetic Strategy

This route involves the palladium-catalyzed coupling of a 5-halopicolinate ester with 3,4-dimethoxyphenylboronic acid, followed by hydrolysis of the resulting ester to yield the target carboxylic acid. Methyl 5-bromopicolinate is a common and commercially available starting material for this transformation.

Experimental Protocol: Suzuki-Miyaura Coupling

Step 1: Suzuki-Miyaura Coupling of Methyl 5-Bromopicolinate and 3,4-Dimethoxyphenylboronic Acid

  • Materials:

    • Methyl 5-bromopicolinate

    • 3,4-Dimethoxyphenylboronic acid

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

    • Potassium carbonate (K₂CO₃)

    • 1,4-Dioxane

    • Water

    • Nitrogen or Argon gas

  • Procedure:

    • To a flame-dried Schlenk flask, add methyl 5-bromopicolinate (1.0 eq.), 3,4-dimethoxyphenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

    • Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar) three times.

    • Add anhydrous 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).

    • Degas the solution by bubbling with the inert gas for 15-20 minutes.

    • Add Pd(dppf)Cl₂ (0.03 eq.) to the reaction mixture.

    • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford methyl 5-(3,4-dimethoxyphenyl)picolinate.

Step 2: Hydrolysis of Methyl 5-(3,4-Dimethoxyphenyl)picolinate

  • Materials:

    • Methyl 5-(3,4-dimethoxyphenyl)picolinate

    • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

    • Tetrahydrofuran (THF) or Methanol

    • Water

    • Hydrochloric acid (HCl)

  • Procedure:

    • Dissolve the methyl 5-(3,4-dimethoxyphenyl)picolinate in a mixture of THF (or methanol) and water.

    • Add an excess of LiOH or NaOH (2-3 eq.) and stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 2-6 hours.

    • Monitor the hydrolysis by TLC or LC-MS.

    • Once the reaction is complete, remove the organic solvent under reduced pressure.

    • Dilute the aqueous residue with water and acidify to pH 3-4 with 1M HCl.

    • The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 5-(3,4-dimethoxyphenyl)picolinic acid.

Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. The base plays a crucial role in activating the boronic acid for transmetalation.

Workflow Diagram

Suzuki-Miyaura Route cluster_start Starting Materials cluster_reaction1 Suzuki-Miyaura Coupling cluster_reaction2 Hydrolysis A Methyl 5-bromopicolinate C Methyl 5-(3,4-dimethoxyphenyl)picolinate A->C Pd(dppf)Cl₂, K₂CO₃ 1,4-Dioxane/H₂O, 80-90 °C B 3,4-Dimethoxyphenylboronic acid B->C D 5-(3,4-Dimethoxyphenyl)picolinic acid C->D LiOH or NaOH THF/H₂O, rt to 50 °C caption Workflow for Suzuki-Miyaura Synthesis

Caption: Workflow for Suzuki-Miyaura Synthesis

Route 2: Pyridine Ring Synthesis via Multi-Component Reaction and Subsequent Functional Group Transformation

Synthetic Strategy

This proposed route involves the initial synthesis of a polysubstituted cyanopyridine via a one-pot multi-component reaction, followed by hydrolysis of the nitrile to the carboxylic acid. The pyridine ring is constructed from acyclic precursors. While a direct synthesis of 5-(3,4-dimethoxyphenyl)-2-cyanopyridine is not explicitly reported, analogous syntheses of substituted 2-amino-3-cyanopyridines provide a strong basis for this approach.[3]

Experimental Protocol: Pyridine Ring Synthesis

Step 1: Synthesis of 2-Amino-3-cyano-5-(3,4-dimethoxyphenyl)pyridine (Proposed)

  • Materials:

    • 3,4-Dimethoxybenzaldehyde

    • Malononitrile

    • Acetone (or another suitable methyl ketone)

    • Ammonium acetate

    • Ethanol or Acetic Acid

  • Procedure (based on analogous reactions):

    • In a round-bottom flask, combine 3,4-dimethoxybenzaldehyde (1.0 eq.), malononitrile (1.0 eq.), acetone (1.2 eq.), and ammonium acetate (8.0 eq.) in ethanol.

    • Reflux the mixture for 6-12 hours, monitoring the reaction by TLC.

    • Cool the reaction mixture to room temperature, which may induce precipitation of the product.

    • If no precipitate forms, pour the mixture into ice-water.

    • Collect the solid product by filtration, wash with cold ethanol and water, and dry.

    • Recrystallize from a suitable solvent (e.g., ethanol or DMF/ethanol) to obtain the cyanopyridine intermediate.

Step 2: Sandmeyer Reaction to Replace Amino Group with Halogen (Optional Intermediate Step)

For a more direct route to the picolinic acid without the amino group, a Sandmeyer reaction could be employed to convert the 2-amino group to a halogen, followed by displacement or hydrolysis. However, a more direct hydrolysis of the nitrile is generally preferred.

Step 3: Hydrolysis of the Nitrile to Carboxylic Acid

  • Materials:

    • 2-Amino-3-cyano-5-(3,4-dimethoxyphenyl)pyridine

    • Concentrated sulfuric acid or a strong base (e.g., NaOH)

    • Water

  • Procedure:

    • Acidic Hydrolysis: Carefully add the cyanopyridine to concentrated sulfuric acid and heat the mixture (e.g., to 100-120 °C) for several hours. Cool the reaction mixture and pour it onto ice. Neutralize with a base (e.g., NaOH or NH₄OH) to precipitate the product.

    • Basic Hydrolysis: Reflux the cyanopyridine in an aqueous or alcoholic solution of a strong base like sodium hydroxide. After the reaction is complete, cool the mixture and acidify with a mineral acid (e.g., HCl) to precipitate the picolinic acid.

    • Collect the solid product by filtration, wash with water, and dry.

Mechanistic Considerations

The multi-component reaction for pyridine synthesis is a complex cascade involving Knoevenagel condensation, Michael addition, and cyclization followed by aromatization. The hydrolysis of the nitrile to a carboxylic acid can proceed under either acidic or basic conditions, both involving the formation of an intermediate amide.

Workflow Diagram

Pyridine Synthesis Route cluster_start Starting Materials cluster_reaction1 Multi-Component Reaction cluster_reaction2 Hydrolysis A 3,4-Dimethoxybenzaldehyde D 2-Amino-3-cyano-5-(3,4-dimethoxyphenyl)pyridine A->D NH₄OAc Ethanol, Reflux B Malononitrile B->D C Acetone C->D E 5-(3,4-Dimethoxyphenyl)picolinic acid Derivative D->E Conc. H₂SO₄, Heat or NaOH, Reflux caption Workflow for Pyridine Ring Synthesis Route

Caption: Workflow for Pyridine Ring Synthesis Route

Comparative Analysis

FeatureRoute 1: Suzuki-Miyaura CouplingRoute 2: Pyridine Ring Synthesis
Overall Yield Typically good to excellent.Moderate, often limited by the multi-component reaction step.
Number of Steps 2 (Coupling and Hydrolysis).Can be a one-pot synthesis for the pyridine ring, followed by hydrolysis (2 steps).
Convergence Highly convergent.Linear synthesis.
Starting Materials Readily available or straightforward to synthesize.Simple, inexpensive starting materials.
Scalability Generally scalable, but palladium catalyst costs can be a factor.Potentially highly scalable and cost-effective for large quantities.
Reaction Conditions Requires inert atmosphere and transition metal catalyst.Can often be performed under simpler, air-tolerant conditions.
Purification Chromatography is often required to remove catalyst and byproducts.May involve crystallization for purification, which can be simpler on a large scale.
Flexibility Allows for late-stage introduction of the aryl group, good for analogue synthesis.Builds the core structure from scratch, less amenable to rapid analogue synthesis from a common intermediate.
Safety/Toxicity Boronic acids are generally low in toxicity. Palladium catalysts require careful handling.Use of cyanide-containing reagents (malononitrile) requires stringent safety precautions.

Senior Application Scientist's Recommendation

The choice between these two synthetic routes is highly dependent on the specific goals of the research or production campaign.

  • For laboratory-scale synthesis, analogue development, and when a rapid and reliable route is needed, the Suzuki-Miyaura coupling (Route 1) is the superior choice. Its high convergence, generally good yields, and the commercial availability of the starting materials make it a highly efficient and predictable method. The extensive literature on Suzuki couplings provides a solid foundation for troubleshooting and optimization.

  • For large-scale industrial production where cost is a primary driver, the pyridine ring synthesis approach (Route 2) warrants serious consideration. Although potentially lower yielding and requiring more initial process development, it utilizes inexpensive and readily available starting materials. The avoidance of expensive palladium catalysts can lead to significant cost savings on a large scale. However, the handling of malononitrile and the potentially harsh hydrolysis conditions are important safety and environmental factors to be managed.

References

  • BenchChem. A Comparative Guide to Suzuki-Miyaura, Stille, and Negishi Couplings for Bipyridine Synthesis. BenchChem. Accessed January 23, 2026.
  • El-Sayed, N. F., et al. (2017). New 3-Cyano-2-Substituted Pyridines Induce Apoptosis in MCF 7 Breast Cancer Cells. Molecules, 22(10), 1719.
  • Katritzky, A. R., et al. (2005).
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Stanetty, P., et al. (2013).
  • Wang, J.-X., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. ARKIVOC, 2005(i), 137-142.
  • Anderson, K. W., et al. (2006). The Development of a Second-Generation Catalyst for the Suzuki−Miyaura Cross-Coupling of Aryl Chlorides.
  • Baruah, M., et al. (2006). A new protocol for the Suzuki cross-coupling reaction of arylboronic acids with aryl halides. Tetrahedron Letters, 47(31), 5483-5486.
  • Billingsley, K., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki−Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358-3366.
  • Chen, W., et al. (2006). Development of a Practical and General Method for the Suzuki−Miyaura Cross-Coupling of 2-Pyridyl Chlorides.
  • Gildner, P. G., & Colacot, T. J. (2015). Reactions of the 21st Century: Two Decades of Innovative Catalyst Design for Cross-Couplings. Organometallics, 34(23), 5497-5508.
  • Leadbeater, N. E., & Marco, M. (2002). Preparation of a Supported Palladium Catalyst for Use in Suzuki Reactions: A Convenient and Cost-Effective Method for the Synthesis of Biphenyls. Organic Letters, 4(17), 2973-2976.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473.
  • Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314.
  • Shaabani, A., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. ARKIVOC, 2005(i), 137-142.
  • Yin, L., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133-173.
  • Kambe, N., et al. (2002). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 862.

Sources

Comparative

A Comparative Guide to the Biological Efficacy of Fusaric Acid and 5-(3,4-Dimethoxyphenyl)picolinic Acid

Executive Summary In the landscape of biologically active small molecules, both natural and synthetic compounds offer unique opportunities for drug discovery and agricultural applications. This guide provides an in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of biologically active small molecules, both natural and synthetic compounds offer unique opportunities for drug discovery and agricultural applications. This guide provides an in-depth comparison of the biological efficacy of fusaric acid, a well-characterized mycotoxin, and 5-(3,4-dimethoxyphenyl)picolinic acid, a synthetic derivative. While fusaric acid has a broad and extensively documented profile as an enzyme inhibitor, phytotoxin, and antimicrobial agent, the profile of 5-(3,4-dimethoxyphenyl)picolinic acid remains largely theoretical. This analysis synthesizes the known data for fusaric acid and constructs a robust hypothesis for the potential activities of its synthetic counterpart based on established structure-activity relationships. We will delve into their mechanisms of action, compare their documented versus potential efficacies across several biological assays, and provide a detailed experimental protocol for a head-to-head comparative study.

Introduction: A Tale of Two Picolinates

Fusaric Acid (5-butylpicolinic acid) is a natural toxin produced by various fungi of the Fusarium genus, commonly found contaminating cereal grains.[1][2] Its discovery dates back to the 1930s, and since then, it has been identified as a virulence factor in plant diseases and a compound with a wide array of biological effects in mammals, including phytotoxicity and neurotoxicity.[2][3] Its primary mechanism is the inhibition of dopamine β-hydroxylase (DBH), a key enzyme in the catecholamine biosynthesis pathway, which has led to its investigation as an antihypertensive agent.[1][4]

5-(3,4-Dimethoxyphenyl)picolinic acid , in contrast, is a synthetic molecule. While specific data on this compound is scarce in peer-reviewed literature, its structure is intriguing. It shares the picolinic acid backbone of fusaric acid but replaces the flexible butyl chain with a rigid, electron-rich dimethoxyphenyl group. Picolinic acid derivatives are a notable class of synthetic auxin herbicides, and molecules containing a dimethoxyphenyl moiety are known to possess diverse biological activities, including antiproliferative effects.[5][6] This structural dichotomy forms the basis of our comparative analysis: a well-understood natural product versus a synthetic analog with rationally predictable, yet unconfirmed, biological potential.

Mechanism of Action & Molecular Targets: Established vs. Hypothesized

The biological activity of a compound is dictated by its molecular targets. Here, the divergence between the two molecules is most apparent.

Fusaric Acid: A Confirmed Multi-Target Agent

The primary and most studied mechanism of fusaric acid is the inhibition of dopamine β-hydroxylase (DBH) .[1][4] DBH is a copper-containing enzyme that catalyzes the conversion of dopamine to norepinephrine.[7][8] Fusaric acid's ability to chelate copper is thought to be central to its inhibitory action, leading to a decrease in norepinephrine levels and a subsequent hypotensive effect.[1][3][7] This also results in an accumulation of dopamine.[1]

Beyond DBH, fusaric acid's metal-chelating properties contribute to its broad phytotoxicity, as it can sequester essential metal ions like iron and zinc, disrupting cellular processes.[3] It also exhibits moderate antimicrobial and antifungal activity, although the precise mechanisms are less understood but are likely related to disrupting cell membrane potential and other essential cellular functions.[3][9][10]

G cluster_pathway Norepinephrine Synthesis Pathway Tyrosine Tyrosine L_DOPA L_DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-hydroxylase (DBH) Fusaric_Acid Fusaric Acid Fusaric_Acid->Norepinephrine Inhibition caption Fig 1. Fusaric acid's primary mechanism of action.

Fig 1. Fusaric acid's primary mechanism of action.
5-(3,4-Dimethoxyphenyl)picolinic Acid: A Hypothesis-Driven Profile

Lacking direct experimental evidence, we can infer potential targets for this synthetic analog based on its structural motifs.

  • Hypothesis 1: Prolyl 4-Hydroxylase (P4H) Inhibition. The 3,4-dimethoxyphenyl group is structurally related to known inhibitors of prolyl 4-hydroxylase (P4H), such as ethyl 3,4-dihydroxybenzoate (EDHB).[11][12] P4H enzymes are critical for the post-translational modification and stabilization of collagen.[13][14] Inhibiting P4H is a therapeutic strategy for diseases characterized by excessive collagen deposition, such as fibrosis and certain cancers.[13][14] The dimethoxyphenyl moiety could potentially bind to the active site of P4H, making this a plausible and distinct target compared to fusaric acid.

  • Hypothesis 2: Altered DBH Inhibition. While it contains the picolinic acid core, the replacement of the n-butyl group with the bulky and rigid dimethoxyphenyl group would significantly alter its binding kinetics at the DBH active site. It may be a weaker or more selective inhibitor than fusaric acid, or it may not bind at all.

  • Hypothesis 3: Microtubule Destabilization. Heterocyclic compounds containing a 3,4,5-trimethoxyphenyl fragment (a close relative of the 3,4-dimethoxy variant) have been shown to exhibit potent antiproliferative activity by inhibiting tubulin polymerization.[5] This suggests a potential cytotoxic mechanism against cancer cell lines, a biological activity not prominently associated with fusaric acid.

Comparative Biological Efficacy: Data vs. Potential

A direct comparison of efficacy requires quantitative data. The following table summarizes the known activities of fusaric acid and highlights the data gaps for its synthetic counterpart.

Biological ActivityFusaric Acid5-(3,4-Dimethoxyphenyl)picolinic acidKey Insights
DBH Inhibition Potent inhibitor; has been tested in human clinical trials for hypertension.[1]Hypothesized: Activity is uncertain due to structural changes.The primary point of comparison. Experimental validation is required.
P4H Inhibition Not reported as a primary activity.Hypothesized: A plausible target based on the dimethoxyphenyl moiety.[12]Represents a potential divergence in therapeutic application (fibrosis vs. hypertension).
Antimicrobial Activity Moderate, broad-spectrum activity against bacteria and fungi.[10][15][16] MIC against S. aureus reported at 1.30 µg/mL.[17]Unknown: Activity is possible but not confirmed.The dimethoxyphenyl group may confer different antimicrobial specificity.
Phytotoxicity High phytotoxicity; acts as a virulence factor in plants.[3]Hypothesized: Picolinic acids are a class of herbicides; activity is likely.[6]Could have potential as a novel, synthetic herbicide.
Antiproliferative Toxic to some mammalian tumor cell lines, but not a primary focus of research.[2]Hypothesized: Potential for microtubule destabilization suggests possible potent activity.[5]May possess more significant anticancer potential than fusaric acid.

Experimental Protocol for Efficacy Assessment: A Head-to-Head Assay

To move from hypothesis to data, a direct comparative experiment is essential. As DBH inhibition is the hallmark of fusaric acid, a DBH enzyme inhibition assay is the most logical and critical first step to characterize and compare 5-(3,4-dimethoxyphenyl)picolinic acid.

Workflow: In Vitro Dopamine β-Hydroxylase (DBH) Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against purified DBH.

Pillar of Trustworthiness: This protocol incorporates essential controls, including a "no inhibitor" control to establish baseline enzyme activity and a known inhibitor (fusaric acid) as a positive control, ensuring the assay is performing as expected. The choice of substrate concentration near the Michaelis-Menten constant (Km) makes the assay sensitive to competitive inhibitors.

Experimental Rationale: The assay measures the enzymatic conversion of tyramine to octopamine. The reaction is terminated, and the octopamine product is enzymatically converted to p-hydroxybenzaldehyde, which can be quantified spectrophotometrically at 330 nm. The reduction in absorbance in the presence of an inhibitor corresponds to its inhibitory activity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 0.2 M Sodium Acetate buffer, pH 5.0.

    • Cofactors: Prepare fresh solutions of Ascorbic Acid (20 mM) and Catalase (2000 U/mL) in the assay buffer.

    • Substrate: Prepare Tyramine HCl (20 mM) in the assay buffer.

    • Enzyme: Dilute purified bovine DBH to a working concentration (e.g., 0.1 mg/mL) in the assay buffer.

    • Inhibitors: Prepare stock solutions (e.g., 10 mM) of Fusaric Acid (positive control) and 5-(3,4-dimethoxyphenyl)picolinic acid in a suitable solvent (e.g., DMSO). Create a serial dilution series for each inhibitor.

  • Assay Execution (in a 96-well plate):

    • To each well, add 50 µL of Assay Buffer.

    • Add 10 µL of the inhibitor dilution (or solvent for the 'no inhibitor' control).

    • Add 20 µL of the Cofactor solution.

    • Add 10 µL of the DBH enzyme solution to all wells except the 'blank' (add buffer instead).

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 10 µL of the Tyramine substrate solution to all wells.

  • Reaction & Termination:

    • Incubate the plate at 37°C for 30 minutes.

    • Terminate the reaction by adding 50 µL of 2 M Perchloric Acid.

  • Quantification of Product:

    • Follow a validated protocol for the periodate oxidation of octopamine and subsequent spectrophotometric reading at 330 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the 'no inhibitor' control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value using a non-linear regression curve fit (log(inhibitor) vs. response).

Fig 2. Experimental workflow for DBH inhibition assay.

Conclusion & Future Directions

This guide illuminates the distinct profiles of fusaric acid and 5-(3,4-dimethoxyphenyl)picolinic acid. Fusaric acid is a well-documented, multi-faceted natural toxin whose biological efficacy, particularly as a DBH inhibitor, is firmly established. In contrast, 5-(3,4-dimethoxyphenyl)picolinic acid represents a molecule of significant, albeit unrealized, potential.

The logical framework built upon its structural components suggests that its efficacy may diverge significantly from fusaric acid, with promising, hypothetically superior, activity as a prolyl 4-hydroxylase inhibitor or an antiproliferative agent. Its activity against DBH remains a critical, unanswered question.

The path forward for researchers is clear:

  • Synthesis and Verification: The first step is the chemical synthesis and structural verification of 5-(3,4-dimethoxyphenyl)picolinic acid.

  • Head-to-Head Comparison: Perform the detailed DBH inhibition assay to directly compare its potency to fusaric acid.

  • Hypothesis Testing: Subsequently, test the compound in P4H inhibition assays and cellular assays for antiproliferative activity (e.g., against a panel of cancer cell lines).

  • Broad-Spectrum Screening: Conduct antimicrobial and phytotoxicity screens to complete the comparative profile.

By following this experimental roadmap, the scientific community can move 5-(3,4-dimethoxyphenyl)picolinic acid from a molecule of hypothetical interest to one with a defined and data-supported biological efficacy, clarifying its potential role in medicine or agriculture.

References

  • Taylor & Francis. (n.d.). Fusaric acid – Knowledge and References. Taylor & Francis Online. [Link]

  • López-Díaz, C., et al. (2018). Fusaric acid contributes to virulence of Fusarium oxysporum on plant and mammalian hosts. Molecular Microbiology, 108(4), 367-383. [Link]

  • Venter, M. (2009). Pharmacological activities of fusaric acid (5-butylpicolinic acid). Journal of the South African Veterinary Association, 80(3), 133-136. [Link]

  • Dairyland Laboratories Inc. (n.d.). Fusaric Acid Fact Sheet. [Link]

  • ResearchGate. (n.d.). Chemical structures of fusaric acid and its derivatives. [Link]

  • Chakraborty, A. A., et al. (2019). Prolyl 4 Hydroxylase: A Critical Target in the Pathophysiology of Diseases. Current Drug Targets, 20(1), 1-13. [Link]

  • Nagatsu, T., et al. (1970). Inhibition of Dopamine Beta-Hydroxylase by Fusaric Acid (5-butylpicolinic Acid) in Vitro and in Vivo. Biochemical Pharmacology, 19(1), 35-44. [Link]

  • Wang, Y., et al. (2020). Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. European Journal of Medicinal Chemistry, 187, 111957. [Link]

  • Bacon, C. W., et al. (2017). Microbial Resistance Mechanisms to the Antibiotic and Phytotoxin Fusaric Acid. Journal of Natural Products, 80(10), 2734-2741. [Link]

  • Patsnap. (2024). What are P4HA inhibitors and how do they work?. Patsnap Synapse. [Link]

  • ResearchGate. (n.d.). Microbial Resistance Mechanisms to the Antibiotic and Phytotoxin Fusaric Acid | Request PDF. [Link]

  • ResearchGate. (2021). Biological activities of a newly synthesized pyrazoline derivative. [Link]

  • MDPI. (2023). Enzyme Inhibitors as Multifaceted Tools in Medicine and Agriculture. [Link]

  • Li, R., et al. (2018). Bioactive heterocycles containing a 3,4,5-trimethoxyphenyl fragment exerting potent antiproliferative activity through microtubule destabilization. European Journal of Medicinal Chemistry, 157, 957-967. [Link]

  • Macabeo, A. P. G., et al. (2022). Differential induction of fusaric acid in the endophytic fungus, Fusarium sp. (UST-UVG10) by three different media results to enhanced, variable anti-staphylococcal and antimycobacterial activity. Journal of Fungi, 8(1), 59. [Link]

  • Sack, R. L., & Goodwin, F. K. (1974). Inhibition of dopamine-b-hydroxylase in manic patients. A clinical trial and fusaric acid. Archives of General Psychiatry, 31(5), 649-654. [Link]

  • Vasta, J. D., et al. (2016). Selective Inhibition of Collagen Prolyl 4-Hydroxylase in Human Cells. ACS Chemical Biology, 11(1), 193-199. [Link]

  • Chen, Q., et al. (2023). Fusarium-Derived Secondary Metabolites with Antimicrobial Effects. Journal of Fungi, 9(4), 461. [Link]

  • MDPI. (2022). Antimicrobial and Antibiofilm Activities of Some Antioxidant 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid Compounds: In Silico and In Vitro Evaluation. [Link]

  • Wang, Y., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. International Journal of Molecular Sciences, 24(3), 2841. [Link]

  • Gorres, K. L., & Raines, R. T. (2010). Prolyl 4-hydroxylases, key enzymes in the synthesis of collagens and regulation of the response to hypoxia, and their roles as treatment targets. Critical Reviews in Biochemistry and Molecular Biology, 45(2), 106-124. [Link]

  • Gaval-Cruz, M., & Weinshenker, D. (2013). Chronic Inhibition of Dopamine β-Hydroxylase Facilitates Behavioral Responses to Cocaine in Mice. PLoS ONE, 8(5), e65583. [Link]

  • Franklin, M. W., et al. (2015). Novel inhibitors of prolyl 4-hydroxylase. Journal of Medicinal Chemistry, 58(1), 127-145. [Link]

  • Manvich, D. F., et al. (2013). Dopamine β-Hydroxylase Inhibitors Enhance the Discriminative Stimulus Effects of Cocaine in Rats. Journal of Pharmacology and Experimental Therapeutics, 344(1), 130-140. [Link]

Sources

Validation

A Researcher's Guide to Characterizing the Cross-Reactivity of 5-(3,4-Dimethoxyphenyl)picolinic Acid: A Comparative Analysis

For researchers and drug development professionals, the journey of a novel chemical entity from discovery to a potential therapeutic is paved with rigorous scientific validation. A critical aspect of this validation is t...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the journey of a novel chemical entity from discovery to a potential therapeutic is paved with rigorous scientific validation. A critical aspect of this validation is the comprehensive characterization of a compound's selectivity, often termed cross-reactivity studies. This guide provides an in-depth framework for evaluating the cross-reactivity of a novel compound, 5-(3,4-Dimethoxyphenyl)picolinic acid, a putative phosphodiesterase 4 (PDE4) inhibitor. By comparing its hypothetical profile with established drugs like Roflumilast and Apremilast, we will delineate the experimental strategies and data interpretation necessary to predict its therapeutic window and potential off-target effects.

The Central Role of PDE4 in Inflammation and the Rationale for Inhibition

Phosphodiesterase 4 (PDE4) is a critical enzyme in the inflammatory cascade. It specifically hydrolyzes cyclic adenosine monophosphate (cAMP), a key second messenger that modulates the activity of numerous immune cells.[1][2] By degrading cAMP, PDE4 promotes pro-inflammatory responses. Consequently, inhibiting PDE4 leads to an accumulation of intracellular cAMP, which in turn suppresses the release of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukins, and leukotrienes from various inflammatory cells, including neutrophils, eosinophils, and macrophages.[1][3] This mechanism of action underpins the therapeutic efficacy of PDE4 inhibitors in treating inflammatory conditions like chronic obstructive pulmonary disease (COPD) and psoriasis.[4][5]

The structure of 5-(3,4-Dimethoxyphenyl)picolinic acid, incorporating both a picolinic acid moiety and a dimethoxyphenyl group, suggests a potential interaction with the active site of PDE enzymes. The dimethoxyphenyl group is a common feature in several known PDE4 inhibitors, contributing to their binding affinity. The picolinic acid component, a metabolite of tryptophan, has its own biological activities, including immunological effects, which may or may not contribute to the overall pharmacological profile.[6][7]

cluster_membrane Cell Membrane GPCR GPCR Activation (e.g., by Prostaglandins) AC Adenylate Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 Hydrolyzed by PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE4->AMP CREB CREB Activation PKA->CREB Inflammation Suppression of Inflammatory Mediators (TNF-α, IL-17, etc.) CREB->Inflammation Test_Compound 5-(3,4-Dimethoxyphenyl)picolinic acid (Hypothesized Inhibitor) Test_Compound->PDE4 Inhibits

Figure 1: Hypothesized Mechanism of Action of 5-(3,4-Dimethoxyphenyl)picolinic acid via PDE4 Inhibition.

Designing a Robust Cross-Reactivity Study: A Step-by-Step Workflow

A thorough investigation of a new drug candidate's selectivity is paramount. A well-designed cross-reactivity study should be multi-faceted, progressing from broad in vitro screens to more physiologically relevant cell-based assays. This tiered approach allows for early identification of potential liabilities and provides a comprehensive understanding of the compound's biological activity.

start Start: Novel Compound 5-(3,4-Dimethoxyphenyl)picolinic acid in_vitro In Vitro Screening: PDE Enzyme Panel start->in_vitro data_analysis_1 Data Analysis: Determine IC50 Values Calculate Selectivity Ratios in_vitro->data_analysis_1 cell_based Cell-Based Assays: Functional Confirmation data_analysis_1->cell_based If Selective for PDE4 off_target Off-Target Screening: (e.g., Kinase Panel, Receptor Binding) data_analysis_1->off_target If Not Selective or Unexpected Activity data_analysis_2 Data Analysis: Cellular Potency (EC50) Compare with In Vitro Data cell_based->data_analysis_2 conclusion Conclusion: Comprehensive Cross-Reactivity Profile Informed Decision for Further Development data_analysis_2->conclusion off_target->conclusion

Figure 2: Experimental Workflow for Cross-Reactivity Profiling.

Comparative Analysis: Benchmarking Against Established PDE4 Inhibitors

The cornerstone of this guide is the direct comparison of our hypothetical compound with well-characterized PDE4 inhibitors, Roflumilast and Apremilast. This allows for a contextual understanding of the experimental data.

In Vitro Phosphodiesterase Panel Screening

The initial step in assessing selectivity is to screen the compound against a panel of purified phosphodiesterase enzymes.[8][9] This provides a quantitative measure of the compound's inhibitory activity (IC50) against the target (PDE4) and other PDE families. A highly selective compound will exhibit a significantly lower IC50 for PDE4 compared to other PDEs.

CompoundPDE1 (IC50, nM)PDE2 (IC50, nM)PDE3 (IC50, nM)PDE4 (IC50, nM)PDE5 (IC50, nM)PDE6 (IC50, nM)PDE7 (IC50, nM)PDE11 (IC50, nM)
5-(3,4-Dimethoxyphenyl)picolinic acid (Hypothetical) >10,000>10,000>10,00015 >10,0005,000>10,000>10,000
Roflumilast >10,000>10,000>10,0000.8 >10,000>10,000>10,000>10,000
Apremilast >10,000>10,000>10,00074 >10,000>10,000>10,000>10,000
Data for Roflumilast and Apremilast are representative values from published literature. The data for the hypothetical compound is for illustrative purposes.

Interpretation of the Data:

In this hypothetical scenario, 5-(3,4-Dimethoxyphenyl)picolinic acid shows potent inhibition of PDE4 with an IC50 of 15 nM. Its selectivity over other PDE families is excellent, with the exception of a weak interaction with PDE6 at a much higher concentration. This profile is promising, suggesting a primary mechanism of action through PDE4 inhibition. When compared to Roflumilast (a highly potent and selective PDE4 inhibitor) and Apremilast (another effective PDE4 inhibitor), our hypothetical compound demonstrates a potency that falls between these two established drugs. The slight off-target activity on PDE6 would warrant further investigation, as PDE6 is primarily found in photoreceptor cells and its inhibition can be associated with visual disturbances.

Cell-Based Assays for Functional Confirmation

While in vitro enzyme assays are crucial, they do not fully recapitulate the complexity of a cellular environment.[10] Therefore, cell-based assays are essential to confirm that the compound can penetrate the cell membrane and engage its target in a functional context. A common method is to measure the downstream effects of PDE4 inhibition, such as the suppression of TNF-α release from lipopolysaccharide (LPS)-stimulated peripheral blood mononuclear cells (PBMCs) or human whole blood.[11]

CompoundTNF-α Inhibition in LPS-stimulated PBMCs (EC50, nM)
5-(3,4-Dimethoxyphenyl)picolinic acid (Hypothetical) 50
Roflumilast 2
Apremilast 110
Data for Roflumilast and Apremilast are representative values from published literature. The data for the hypothetical compound is for illustrative purposes.

Interpretation of the Data:

The hypothetical EC50 value of 50 nM in the cell-based assay is consistent with the in vitro data, confirming that the compound is cell-permeable and functionally active. The rightward shift in potency from the enzymatic IC50 to the cellular EC50 is expected and reflects factors such as cell membrane permeability, protein binding, and potential metabolism within the cell. The cellular potency of our hypothetical compound remains between that of Roflumilast and Apremilast, further solidifying its potential as a PDE4 inhibitor.

Experimental Protocols

To ensure the reproducibility and validity of these findings, detailed and well-controlled experimental protocols are essential.

In Vitro Phosphodiesterase Inhibition Assay (Fluorescence Polarization)
  • Reagents and Materials:

    • Purified recombinant human PDE enzymes (PDE1-11).

    • Fluorescently labeled cAMP (or cGMP for relevant PDEs).

    • Binding partner for the fluorescently labeled nucleotide monophosphate.

    • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA).

    • Test compound (5-(3,4-Dimethoxyphenyl)picolinic acid) and reference compounds (Roflumilast, Apremilast) serially diluted in DMSO.

    • 384-well microplates.

  • Procedure:

    • Add 2 µL of serially diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 10 µL of diluted PDE enzyme to each well and incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the enzymatic reaction by adding 10 µL of the fluorescently labeled cAMP substrate. Incubate for 60 minutes at room temperature.

    • Stop the reaction and add the binding partner.

    • Measure the fluorescence polarization on a suitable plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based TNF-α Inhibition Assay
  • Reagents and Materials:

    • Human peripheral blood mononuclear cells (PBMCs) isolated from healthy donors.

    • RPMI-1640 cell culture medium supplemented with 10% fetal bovine serum.

    • Lipopolysaccharide (LPS).

    • Test compound and reference compounds serially diluted in DMSO.

    • Human TNF-α ELISA kit.

    • 96-well cell culture plates.

  • Procedure:

    • Plate PBMCs at a density of 2 x 10^5 cells/well in a 96-well plate.

    • Add 1 µL of serially diluted compound or DMSO and incubate for 1 hour at 37°C in a 5% CO2 incubator.

    • Stimulate the cells by adding LPS to a final concentration of 100 ng/mL.

    • Incubate for 18-24 hours.

    • Centrifuge the plate and collect the supernatant.

    • Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of TNF-α inhibition for each compound concentration relative to the LPS-stimulated vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to characterizing the cross-reactivity of a novel compound, 5-(3,4-Dimethoxyphenyl)picolinic acid, by framing it as a putative PDE4 inhibitor. Through a combination of in vitro enzymatic assays and functional cell-based screens, and by drawing comparisons with established drugs, researchers can build a detailed selectivity profile. The hypothetical data presented here suggests that 5-(3,4-Dimethoxyphenyl)picolinic acid is a promising PDE4 inhibitor with a favorable selectivity profile.

However, further studies would be necessary to fully de-risk this compound for clinical development. These would include broader off-target screening against a panel of receptors and kinases, as well as in vivo studies to assess its efficacy, pharmacokinetic properties, and safety profile in relevant disease models. By following a logical, data-driven approach, the path from a promising molecule to a potential therapeutic can be navigated with greater confidence and scientific integrity.

References

  • Roflumilast attenuates allergen-induced inflammation in mild asthmatic subjects - PMC. (n.d.).
  • Picolinic acid, a catabolite of tryptophan, as the second signal in the activation of IFN-gamma-primed macrophages - PubMed. (1990, December 15).
  • Apremilast Microemulsion as Topical Therapy for Local Inflammation: Design, Characterization and Efficacy Evaluation - NIH. (2020, December 21).
  • Roflumilast, an oral, once-daily phosphodiesterase 4 inhibitor, attenuates allergen-induced asthmatic reactions - PubMed. (n.d.).
  • The Physiological Action of Picolinic Acid in the Human Brain - PMC. (2009, April 28).
  • Identification of a Selective PDE4B Inhibitor From Bryophyllum pinnatum by Target Fishing Study and In Vitro Evaluation of Quercetin 3-O-α-L-Arabinopyranosyl-(1→2) - Frontiers. (n.d.).
  • Pharmacological mechanism of roflumilast in the treatment of asthma–COPD overlap - PMC. (n.d.).
  • PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - MDPI. (n.d.).
  • Psoriatic arthritis - Wikipedia. (n.d.).
  • An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 - PubMed Central. (2022, August 4).
  • A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - NIH. (n.d.).
  • The phosphodiesterase inhibitory selectivity and the in vitro and in vivo potency of the new PDE5 inhibitor vardenafil - PubMed. (n.d.).
  • Characterization of the Cellular Activity of PDE 4 Inhibitors Using Two Novel PDE 4 Reporter Cell Lines | Request PDF - ResearchGate. (2025, August 7).
  • Efficacy and Selectivity of Phosphodiesterase-Targeted Drugs in Inhibiting Photoreceptor Phosphodiesterase (PDE6) in Retinal Photoreceptors | IOVS. (n.d.).
  • Identification of a PDE4-specific pocket for design of selective inhibitors - PMC - NIH. (n.d.).

Sources

Comparative

A Spectroscopic Journey: Unraveling the Synthesis of 5-(3,4-Dimethoxyphenyl)picolinic Acid

A Comprehensive Guide to the Spectroscopic Comparison of 5-(3,4-Dimethoxyphenyl)picolinic Acid and Its Precursors in the Context of Suzuki-Miyaura Cross-Coupling In the landscape of modern drug discovery and materials sc...

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide to the Spectroscopic Comparison of 5-(3,4-Dimethoxyphenyl)picolinic Acid and Its Precursors in the Context of Suzuki-Miyaura Cross-Coupling

In the landscape of modern drug discovery and materials science, the synthesis of novel heterocyclic compounds is of paramount importance. Among these, picolinic acid derivatives stand out for their diverse biological activities and applications as versatile chemical building blocks. This guide provides an in-depth spectroscopic comparison of 5-(3,4-Dimethoxyphenyl)picolinic acid, a molecule of interest in medicinal chemistry, with its direct precursors, 5-bromopicolinic acid and 3,4-dimethoxyphenylboronic acid. Through a detailed analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we will illuminate the structural transformations that occur during its synthesis via the widely-utilized Suzuki-Miyaura cross-coupling reaction. This guide is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of the characterization of this important class of molecules.

The Synthetic Pathway: A Suzuki-Miyaura Approach

The synthesis of 5-(3,4-Dimethoxyphenyl)picolinic acid is efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction joins an organoboron compound with an organohalide. In this specific case, 5-bromopicolinic acid serves as the organohalide partner, and 3,4-dimethoxyphenylboronic acid acts as the organoboron partner. The reaction is typically carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base, like potassium carbonate, in a suitable solvent system.

The choice of the Suzuki-Miyaura coupling is strategic. It is well-regarded for its mild reaction conditions, high functional group tolerance, and generally high yields, making it a preferred method in complex molecule synthesis. The underlying mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination at the palladium center, culminating in the formation of the desired biaryl structure.

Suzuki_Miyaura_Synthesis cluster_precursors Precursors cluster_reaction Suzuki-Miyaura Coupling cluster_product Final Product 5-bromopicolinic_acid 5-Bromopicolinic Acid Reaction_Conditions Pd Catalyst Base Solvent 5-bromopicolinic_acid->Reaction_Conditions 3,4-dimethoxyphenylboronic_acid 3,4-Dimethoxyphenylboronic Acid 3,4-dimethoxyphenylboronic_acid->Reaction_Conditions Final_Product 5-(3,4-Dimethoxyphenyl)picolinic Acid Reaction_Conditions->Final_Product Experimental_Workflow A 1. Combine Reactants - 5-Bromopicolinic Acid - 3,4-Dimethoxyphenylboronic Acid - Pd Catalyst & Base B 2. Add Solvent & Degas A->B C 3. Heat to Reflux B->C D 4. Monitor by TLC C->D E 5. Cooldown & Aqueous Workup D->E F 6. Extraction & Drying E->F G 7. Purification F->G H 8. Spectroscopic Analysis (NMR, IR, MS) G->H

Validation

A Comparative Guide to the In Vitro and In Vivo Activity of the PDE10A Inhibitor MP-10

For researchers, scientists, and drug development professionals, understanding the translational journey of a compound from a laboratory benchtop to a complex biological system is paramount. This guide provides an in-dep...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the translational journey of a compound from a laboratory benchtop to a complex biological system is paramount. This guide provides an in-depth comparison of the in vitro and in vivo activity of the potent and selective phosphodiesterase 10A (PDE10A) inhibitor, MP-10 (also known as PF-02545920). While the initially proposed molecule, 5-(3,4-Dimethoxyphenyl)picolinic acid, lacks extensive characterization in publicly available literature, MP-10 serves as an exemplary case study due to its well-documented preclinical and clinical development, particularly in the context of central nervous system disorders.

Introduction to PDE10A Inhibition

Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two critical second messengers in cellular signaling.[1][2] PDE10A is highly and almost exclusively expressed in the medium spiny neurons of the striatum, a key component of the basal ganglia that governs motor control, motivation, and cognition.[1][3] By inhibiting PDE10A, the levels of cAMP and cGMP increase, thereby modulating the activity of dopamine D1 and D2 receptor signaling pathways.[4] This unique mechanism of action has positioned PDE10A inhibitors as promising therapeutic candidates for neuropsychiatric disorders like schizophrenia and Huntington's disease.[3][4]

The Central Role of MP-10

MP-10 is a potent and selective PDE10A inhibitor that has been extensively evaluated in both preclinical and clinical settings.[5] Its journey through drug discovery and development offers valuable insights into the translation of in vitro potency to in vivo efficacy and the challenges therein.

Section 1: In Vitro Activity of MP-10

The in vitro characterization of a compound like MP-10 is the foundational step to establish its mechanism of action, potency, and selectivity. These assays are conducted in controlled, cell-free, or cell-based environments.

Enzymatic Inhibition and Potency

The primary in vitro assay for a PDE10A inhibitor is the direct measurement of its ability to block the enzymatic activity of purified PDE10A. This is typically quantified by its half-maximal inhibitory concentration (IC50).

Table 1: In Vitro Potency of Selected PDE10A Inhibitors

Compound Target IC50 (nM) Reference
MP-10 PDE10A 0.18 [6]
Papaverine PDE10A 36 [6]
Compound 26a PDE10A 1.52 [6]
Compound 26b PDE10A 2.86 [6]

| Compound 33c | PDE10A | 3.73 |[6] |

Causality Behind Experimental Choice: The choice of a highly purified recombinant PDE10A enzyme is crucial to ensure that the measured inhibition is a direct effect on the target. The use of a sensitive detection method, such as fluorescence polarization, allows for high-throughput screening and precise determination of IC50 values.[7][8]

Cellular Activity

Beyond enzymatic assays, it is essential to demonstrate that the compound can engage its target in a cellular context and elicit a biological response. For MP-10, this involves measuring its effects on cyclic nucleotide levels and downstream signaling pathways in cells expressing PDE10A.

  • Anti-inflammatory Effects: In lipopolysaccharide (LPS)-stimulated BV2 microglial cells, MP-10 was shown to inhibit the production of nitric oxide, tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6), while promoting the production of the anti-inflammatory cytokine IL-10.[5]

  • Mechanism of Action: Further studies in these cells revealed that MP-10's anti-inflammatory effects are mediated by inhibiting the phosphorylation of c-Jun N-terminal kinase (JNK) and Akt, reducing the activity of NF-κB and AP-1 transcription factors, and upregulating the Nrf2/ARE and PKA/CREB signaling pathways.[5]

Causality Behind Experimental Choice: The use of a cell line that endogenously expresses the target, or a transfected cell line, provides a more physiologically relevant system than a cell-free enzyme assay. Measuring downstream signaling events confirms that target engagement translates into a functional cellular outcome.

Section 2: In Vivo Activity of MP-10

In vivo studies are critical for evaluating the therapeutic potential of a compound in a living organism. These studies assess not only the efficacy in disease models but also the pharmacokinetic and safety profiles.

Pharmacokinetics and Brain Penetration

A key hurdle for any CNS-targeted drug is its ability to cross the blood-brain barrier. Positron Emission Tomography (PET) imaging studies in healthy volunteers demonstrated that MP-10 achieves significant PDE10A enzyme occupancy in the brain.[1] At a 10 mg dose, occupancy was 14–27%, and at 20 mg, it was 45–63%.[1]

Table 2: Pharmacokinetic Parameters of MP-10 (Illustrative)

Species Dose Route Cmax Tmax Half-life Brain Penetration
Rat 1 mg/kg p.o. Data not available Data not available Data not available Yes
Monkey 0.32 mg/kg p.o. ~20 ng/mL ~2 h ~4 h Yes

| Human | 10 mg | p.o. | Data not available | Data not available | Data not available | Yes (PET confirmed)[1] |

Causality Behind Experimental Choice: The selection of animal species for pharmacokinetic studies is often based on their metabolic similarity to humans. The use of PET imaging provides direct evidence of target engagement in the brain, which is a critical piece of data for dose selection in clinical trials.

Efficacy in Animal Models

MP-10 has been evaluated in various animal models of neuropsychiatric and neurodegenerative diseases.

  • Schizophrenia Models: In rodent models, PDE10A inhibitors like MP-10 have shown efficacy in assays that predict antipsychotic activity, such as inhibiting conditioned avoidance responding and blocking NMDA receptor antagonist-induced hyperlocomotion.[1][2] However, they are less effective at inducing catalepsy, a side effect associated with typical antipsychotics.[1] In rhesus monkeys, MP-10's behavioral effects were compared to the D2 antagonist risperidone. While both compounds impacted similar behavioral domains, MP-10 tended to reduce the initiation of tasks, whereas risperidone impaired the ability to perform them.[9][10]

  • Neuroinflammation and Parkinson's Disease Models: In vivo studies confirmed the anti-inflammatory effects of MP-10 seen in vitro. It inhibited microglial activation and the expression of proinflammatory genes in the brains of LPS-injected mice.[5] In a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced mouse model of Parkinson's disease, MP-10 rescued behavioral deficits and protected dopaminergic neurons from cell death.[5]

Causality Behind Experimental Choice: The use of multiple, well-validated animal models is crucial to build a strong case for a compound's therapeutic potential. For schizophrenia, models that capture different aspects of the disease (positive, negative, and cognitive symptoms) are employed.[4] For neurodegenerative diseases, models that mimic the pathological processes, such as neuroinflammation and neuronal cell death, are essential.

Clinical Trials

MP-10 (PF-02545920) advanced to Phase II clinical trials for schizophrenia and Huntington's disease. In a study on patients with an acute exacerbation of schizophrenia, neither 5 mg nor 15 mg of MP-10 showed a statistically significant improvement over placebo on the Positive and Negative Syndrome Scale (PANSS) total score, whereas the active comparator, risperidone, did.[1] Similarly, in a trial for Huntington's disease, MP-10 did not show a significant effect on the primary motor score endpoint.[2]

Trustworthiness and Self-Validating Systems: The discrepancy between the promising preclinical data and the lack of efficacy in these clinical trials highlights the inherent challenges of translating findings from animal models to human patients. This underscores the importance of robust preclinical models and a deep understanding of the underlying biology of both the drug target and the disease.

Section 3: Experimental Protocols

In Vitro PDE10A Inhibition Assay (Fluorescence Polarization)

This protocol describes a competitive fluorescence polarization (FP) assay to screen for PDE10A inhibitors.[7][8]

  • Principle: A fluorescently labeled cAMP or cGMP analog (tracer) binds to the PDE10A enzyme, resulting in a high FP signal due to its slow rotation. An inhibitor competes with the tracer for binding, leading to a decrease in the FP signal as the unbound tracer rotates more rapidly.[7]

  • Materials:

    • Purified recombinant human PDE10A1 enzyme.[8]

    • Fluorescein-labeled cAMP (cAMP-FAM).[8]

    • Assay buffer (e.g., Tris-HCl, MgCl2, BSA).

    • Test compounds (e.g., MP-10) and a known inhibitor (e.g., papaverine) as a positive control.

    • 384-well black microplates.

    • A microplate reader capable of measuring fluorescence polarization.

  • Procedure:

    • Add assay buffer to all wells.

    • Add test compounds at various concentrations to the appropriate wells.

    • Add the cAMP-FAM tracer to all wells.

    • Initiate the reaction by adding the PDE10A enzyme to all wells except the "no enzyme" control.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

    • Measure the fluorescence polarization of each well.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

In Vivo Model of Schizophrenia: Conditioned Avoidance Response (CAR)

The CAR test is a widely used behavioral assay to predict the efficacy of antipsychotic drugs.[1]

  • Principle: An animal (typically a rat or mouse) learns to avoid an aversive stimulus (e.g., a mild foot shock) by responding to a preceding conditioned stimulus (e.g., a light or tone). Antipsychotic drugs selectively suppress this avoidance response without impairing the escape response.

  • Apparatus: A shuttle box with two compartments, a grid floor for delivering the foot shock, and a light/sound source.

  • Procedure:

    • Training: Place the animal in the shuttle box. Present the conditioned stimulus for a set duration (e.g., 10 seconds), followed by the unconditioned stimulus (foot shock). The animal can avoid the shock by moving to the other compartment during the conditioned stimulus presentation. Repeat for multiple trials.

    • Testing: Administer the test compound (e.g., MP-10) or vehicle to the trained animals.

    • After a set pre-treatment time, place the animal back in the shuttle box and run a series of test trials.

  • Data Analysis: Record the number of avoidance responses, escape responses, and failures to escape. A significant reduction in avoidance responses without an increase in escape failures is indicative of antipsychotic-like activity.

Section 4: Visualizations

PDE10A Signaling Pathway

PDE10A_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D1R D1 Receptor Dopamine->D1R D2R D2 Receptor Dopamine->D2R Glutamate Glutamate mGluR mGluR Glutamate->mGluR AC Adenylyl Cyclase D1R->AC + D2R->AC - PLC Phospholipase C mGluR->PLC cAMP cAMP AC->cAMP Converts ATP ATP ATP PKA PKA cAMP->PKA Activates PDE10A PDE10A cAMP->PDE10A AMP AMP DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates PDE10A->AMP Hydrolyzes MP10 MP-10 MP10->PDE10A Inhibits Downstream Downstream Effectors (Gene Expression, Ion Channels) DARPP32->Downstream Drug_Development_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Development Target_ID Target Identification & Validation HTS High-Throughput Screening (HTS) Target_ID->HTS Hit_to_Lead Hit-to-Lead Optimization HTS->Hit_to_Lead Lead_Opt Lead Optimization (Potency, Selectivity) Hit_to_Lead->Lead_Opt PK_PD Pharmacokinetics & Pharmacodynamics Lead_Opt->PK_PD Efficacy Efficacy in Animal Models PK_PD->Efficacy Safety_Tox Safety & Toxicology Efficacy->Safety_Tox Phase1 Phase I (Safety, PK) Safety_Tox->Phase1 Phase2 Phase II (Efficacy, Dosing) Phase1->Phase2 Phase3 Phase III (Pivotal Trials) Phase2->Phase3

Sources

Comparative

A Comparative Guide to the Herbicidal Effects of Picolinic Acid Derivatives

This guide provides a comprehensive comparison of the herbicidal effects of picolinic acid derivatives, a prominent class of synthetic auxin herbicides. Designed for researchers, scientists, and professionals in drug dev...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the herbicidal effects of picolinic acid derivatives, a prominent class of synthetic auxin herbicides. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced differences in their mechanism of action, efficacy, structure-activity relationships, and environmental behavior. We will explore key compounds, including picloram, clopyralid, and aminopyralid, supported by experimental data and detailed protocols to provide a holistic understanding of their application in weed management.

Introduction: The Picolinic Acids as Synthetic Auxins

Picolinic acid derivatives are a cornerstone of modern agriculture, valued for their selective control of broadleaf weeds in various cropping systems, pastures, and non-crop areas.[1][2] These compounds belong to the Group 4 herbicides (WSSA) and function as synthetic auxins, mimicking the natural plant hormone indole-3-acetic acid (IAA).[3][4] By inducing uncontrolled and disorganized growth in susceptible plants, they lead to vascular tissue disruption and eventual death.[5][6] This guide focuses on comparing the most significant members of this family: picloram, the historical benchmark; clopyralid, known for its selectivity; and aminopyralid, a newer-generation derivative with high potency.[1][7]

The Molecular Mechanism of Action: A Tale of Auxin Mimicry

The herbicidal activity of picolinic acid derivatives stems from their ability to hijack the plant's natural auxin signaling pathway. Unlike the natural auxin IAA, which is tightly regulated, these synthetic mimics are highly persistent, leading to a continuous and overwhelming hormonal signal.

The core of this mechanism involves the herbicide binding to a specific auxin co-receptor complex, which consists of an F-box protein (like TIR1 or AFB5) and an Auxin/Indole-3-Acetic Acid (Aux/IAA) repressor protein.[7] This binding event tags the Aux/IAA repressor for degradation by the 26S proteasome. The removal of the repressor protein unleashes Auxin Response Factors (ARFs), which then activate the transcription of numerous auxin-responsive genes. This cascade results in epinasty (twisting and curling of stems and leaves), cell elongation, and ultimately, the death of the plant.[8]

Interestingly, while sharing a common pathway, different picolinic acid derivatives can exhibit preferential binding to different F-box proteins. For instance, some studies suggest that picolinic acids bind preferentially to AFB5, whereas IAA primarily binds to TIR1, which may contribute to their differential herbicidal activity and selectivity.[7]

Caption: Mechanism of action for picolinic acid herbicides.

Comparative Performance Analysis

While all picolinic acid derivatives act as synthetic auxins, they differ significantly in their herbicidal spectrum, potency, crop selectivity, and environmental behavior.

Chemical Structures and Structure-Activity Relationships (SAR)

The herbicidal activity of these compounds is intrinsically linked to their chemical structure. The core picolinic acid scaffold is substituted at various positions, primarily with chlorine atoms and an amino group, which influences receptor binding, translocation, and metabolic stability.

  • Picloram: Characterized by chlorine atoms at the 3, 5, and 6 positions and an amino group at the 4-position. It is known for its high potency and long soil residual activity.[9]

  • Clopyralid: Features chlorine atoms at the 3 and 6 positions. It generally has a more selective profile than picloram but a shorter half-life in the soil.[5]

  • Aminopyralid: A modification of picloram, it is distinguished by the absence of chlorine at the 3 and 5 positions. This modification results in a herbicide that is effective at much lower application rates than picloram and has a more favorable environmental profile.[7][10]

Recent research into 6-aryl-2-picolinates has shown that replacing the chlorine atom at the 6-position with an aryl group can lead to novel herbicides with a broader weed control spectrum and excellent activity.[11][12] This demonstrates the ongoing potential for discovering new herbicidal molecules by modifying the picolinic acid structure.[13]

Herbicidal Efficacy and Spectrum of Control

The choice between picloram, clopyralid, and aminopyralid often depends on the target weed species.

  • Picloram is highly effective against deep-rooted perennial weeds and woody plants.[9][14]

  • Clopyralid is particularly effective against weeds in the Asteraceae (sunflower), Fabaceae (legume), and Solanaceae (nightshade) families.[5][15]

  • Aminopyralid offers excellent control of many invasive broadleaf species, including thistles and capeweed, and is often considered more potent than picloram on a gram-for-gram basis.[1][16]

Experimental data from dose-response studies highlight these differences in potency. For example, one study found that aminopyralid was 3.8 times more active than picloram in canola and 1.7 times more active in okra.[17] In another study comparing their effectiveness on white locoweed, both aminopyralid and picloram (in combination with 2,4-D) were similarly effective in reducing weed density, though aminopyralid was applied at a lower rate.[10]

Table 1: Comparative Efficacy of Picolinic Acid Derivatives on Selected Species

HerbicideTarget SpeciesEffective Application Rate (ae ha⁻¹)Efficacy (ED₅₀ g ae ha⁻¹)Source(s)
Picloram White Locoweed (Oxytropis sericea)64 fl oz product/a (with 2,4-D)N/A[10]
Canola (Brassica napus)125–1120 g227.7[7][17]
Squash (Cucurbita pepo)N/A23.3[17]
Clopyralid Canada Thistle (Cirsium arvense)105–500 gN/A[7]
Canola, Squash, OkraN/ALess active, did not fit model[17]
Aminopyralid White Locoweed (Oxytropis sericea)24 fl oz product/a (with 2,4-D)N/A[10]
Canola (Brassica napus)5–120 g60.3[7][17]
Squash (Cucurbita pepo)N/A21.1[17]
Okra (Abelmoschus esculentus)N/A10.3[17]

Note: ED₅₀ is the effective dose that causes a 50% reduction in plant biomass. Lower values indicate higher potency. Data is compiled from multiple studies and conditions may vary.

Environmental Fate and Crop Safety

The persistence and mobility of these herbicides in the environment are critical considerations.

  • Soil Persistence: Picloram is known for its long half-life in soil, which can be up to 1-2 years, posing a risk of carryover injury to sensitive rotational crops like legumes, sunflowers, and tomatoes.[2][18] Aminopyralid and clopyralid also have residual activity but generally dissipate faster than picloram.[1][9]

  • Mobility and Leaching: Due to their weak acid nature, these herbicides are relatively mobile in soil, particularly in soils with low organic matter and high pH.[14] However, research indicates that aminopyralid has a greater sorption to soil and clay minerals compared to picloram, suggesting a lower potential for off-target movement and leaching.[14]

  • Crop Safety: These herbicides are selective for broadleaf plants and are generally safe for grass crops like wheat, barley, and pasture grasses.[2][14] However, extreme caution is required to avoid spray drift onto sensitive non-target crops. The long residual life of these herbicides, particularly picloram and aminopyralid, means that compost or manure from animals that have foraged on treated vegetation can cause severe damage to sensitive garden plants even at parts-per-billion concentrations.[2][18]

Experimental Protocols for Herbicide Evaluation

To ensure the trustworthiness and reproducibility of herbicidal efficacy data, standardized experimental protocols are essential. Below are detailed methodologies for greenhouse bioassays and field trials.

Greenhouse Bioassay for Dose-Response Analysis

This protocol is designed to determine the dose of a herbicide required to produce a specific response in a target plant, typically a 50% reduction in growth (GR₅₀) or survival (LD₅₀).

Greenhouse_Bioassay_Workflow start Start: Select Weed Species & Herbicide step1 1. Seed Germination & Seedling Culture start->step1 step2 2. Transplant uniform seedlings to pots (e.g., 10cm diameter) step1->step2 step3 3. Acclimate plants in greenhouse (e.g., 25/20°C day/night, 16h photoperiod) step2->step3 step4 4. Prepare Herbicide Stock & Serial Dilutions (6-8 doses) step3->step4 step5 5. Herbicide Application (e.g., at 3-4 leaf stage) using a cabinet sprayer step4->step5 control Include untreated control (sprayed with water + adjuvant) step5->control step6 6. Post-Treatment Incubation (Return to greenhouse for 14-21 days) step5->step6 control->step6 step7 7. Data Collection (Visual injury rating, shoot biomass) step6->step7 step8 8. Statistical Analysis (Log-logistic dose-response curve) step7->step8 end End: Determine GR₅₀ / LD₅₀ step8->end

Caption: Workflow for a greenhouse dose-response bioassay.

Step-by-Step Methodology:

  • Plant Preparation:

    • Sow seeds of the target weed species in trays containing a commercial potting mix.

    • Once seedlings reach the 1-2 leaf stage, transplant uniform, healthy seedlings into individual pots (e.g., 10 cm diameter).

    • Allow plants to establish in a greenhouse under controlled conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod) for 7-10 days until they reach the 3-4 true leaf stage.[19]

  • Herbicide Preparation and Application:

    • Prepare a stock solution of the picolinic acid derivative being tested.

    • Perform serial dilutions to create a range of at least 6-8 doses that are expected to cause between 10% and 90% growth inhibition.

    • Include an untreated control (0 dose) and ensure all treatments, including the control, contain the same concentration of any necessary adjuvant (e.g., non-ionic surfactant).

    • Apply the herbicides using a calibrated laboratory spray chamber to ensure uniform coverage. A typical application volume is 200 L/ha.

  • Experimental Design and Data Collection:

    • The experiment should be arranged in a completely randomized design with 4-6 replications per treatment dose.[20]

    • After treatment, return the plants to the greenhouse and monitor for 14 to 21 days.

    • Assess herbicidal effect by recording visual injury ratings (on a scale of 0% = no effect to 100% = complete death) and by harvesting the above-ground biomass (shoots).

    • Dry the harvested biomass at 60°C for 72 hours and record the dry weight.

  • Data Analysis:

    • Convert biomass data to a percentage of the untreated control.

    • Analyze the data using a non-linear regression model, typically a log-logistic dose-response curve, to calculate the GR₅₀ or ED₅₀ value.

Field Trial for Efficacy and Crop Safety Evaluation

Field trials are crucial for evaluating herbicide performance under real-world agricultural conditions.

Step-by-Step Methodology:

  • Site Selection and Trial Design:

    • Select a field site with a uniform and representative infestation of the target weeds.[21]

    • The experimental design should be a Randomized Complete Block Design (RCBD) with at least four replications to account for field variability.[20]

    • Individual plot sizes should be adequate for application and assessment (e.g., 3m x 10m).

  • Treatment Application:

    • Apply herbicides at proposed label rates using a calibrated backpack or tractor-mounted sprayer equipped with appropriate nozzles to ensure uniform application.

    • Always include an untreated "weedy" check and a "weed-free" check (maintained by hand-weeding or a non-selective herbicide) in each block to serve as benchmarks for comparison.

    • Record environmental conditions at the time of application (temperature, humidity, wind speed, soil moisture).

  • Assessments and Data Collection:

    • Weed Control: Evaluate weed control at multiple intervals after treatment (e.g., 14, 28, and 56 days) using visual ratings (0-100% scale) and/or weed density/biomass measurements from quadrats placed randomly within each plot.

    • Crop Tolerance: Visually assess crop injury (phytotoxicity) at the same intervals, looking for symptoms like stunting, chlorosis, or malformation.

    • Yield: At crop maturity, harvest a designated area from the center of each plot to determine crop yield. This is the ultimate measure of the herbicide's selective performance.

  • Data Analysis:

    • Analyze data using Analysis of Variance (ANOVA) appropriate for an RCBD.

    • Use a mean separation test (e.g., Tukey's HSD) to determine significant differences among treatment means for weed control, crop injury, and yield.

Herbicide Resistance and Management

The repeated use of any herbicide, including picolinic acids, creates selection pressure for the evolution of resistant weed biotypes. While resistance to synthetic auxins has been slower to develop compared to other herbicide modes of action, resistant populations of species like wild mustard (Sinapis arvensis) and yellow starthistle (Centaurea solstitialis) have been reported.[22][23]

Mechanisms of resistance can include altered herbicide target sites, enhanced metabolic degradation of the herbicide, or reduced translocation to the target site.[24] To mitigate the development of resistance, it is critical to use integrated weed management strategies, including rotating herbicides with different modes of action, using tank mixes, and incorporating cultural and mechanical weed control methods.

Conclusion and Future Perspectives

Picolinic acid derivatives remain vital tools for selective broadleaf weed control. Aminopyralid represents a significant advancement over the older picloram, offering higher potency at lower use rates and a more favorable environmental profile with reduced leaching potential.[10][14] Clopyralid continues to fill an important niche for selective control of specific weed families.

The future of this chemical class lies in the design of novel derivatives with improved efficacy, broader weed spectrums, and enhanced crop safety.[7][13] Structure-activity relationship studies will continue to guide the synthesis of next-generation molecules.[11] Furthermore, a deeper understanding of the molecular interactions at the auxin co-receptor complex will be crucial for overcoming existing and emerging cases of herbicide resistance. The robust experimental protocols outlined in this guide provide the framework for the rigorous evaluation necessary to bring these future innovations from the lab to the field.

References

  • Adjesiwor, A. T., et al. (2010). Picloram and Aminopyralid Sorption to Soil and Clay Minerals. Weed Science, 58(1), 49–54. [Link]

  • Norris-Tull, D. (2024). Picolinic acid family of herbicides. Management of Invasive Plants in the Western USA. [Link]

  • ResearchGate. (n.d.). Structures of picolinic acid and 6-aryl-2-picolinate synthetic auxin herbicides. [Link]

  • MDPI. (2023). The Effects of Picloram and Clopyralid on Ocimum Basilicum (Basil)—A Study of the Uptake, Distribution and Translocation of Synthetic Auxins from Soil to Plant. MDPI. [Link]

  • The Compost Gardener. (n.d.). Residues of Picloram, Clopyralid or Aminopyralid Herbicide Create Killer Compost. [Link]

  • Rangelands Gateway. (n.d.). EFFECTS OF APPLYING PICLORAM AND AMINOPYRALID WITH 2,4-D ON WHITE LOCOWEED IN NORTHERN NEW MEXICO. [Link]

  • Grey, T. L., et al. (2019). Relative activity comparison of aminocyclopyrachlor to pyridine carboxylic acid herbicides. Weed Technology, 34(1), 1-7. [Link]

  • AgPey. (2025). Aminopyralid vs Picloram: How to Choose the Right Herbicide for Your Pasture and Rangeland Program. [Link]

  • Specialist Sales. (2024). Triclopyr, picloram, and aminopyralid: Effective solutions for controlling noxious woody weeds in Australia. [Link]

  • ResearchGate. (n.d.). Structures of various picolinic acid auxin herbicides and 6‐aryl‐picolinate auxin herbicides. [Link]

  • The Compost Gardener. (n.d.). Residues of Picloram, Clopyralid or Aminopyralid Herbicide Create Killer Compost. [Link]

  • Salas-Perez, R., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), e5282 protocolos. [Link]

  • PubMed. (2023). Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. [Link]

  • EPPO. (n.d.). Design and analysis of efficacy evaluation trials. EPPO database on PP1 Standards. [Link]

  • ResearchGate. (2025). Evolution of Resistance to Auxinic Herbicides: Historical Perspectives, Mechanisms of Resistance, and Implications for Broadleaf Weed Management in Agronomic Crops. [Link]

  • Han, S., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1367. [Link]

  • FBN. (2025). Everything Farmers Need to Know About Clopyralid. [Link]

  • BioOne Complete. (n.d.). Evolution of Resistance to Auxinic Herbicides: Historical Perspectives, Mechanisms of Resistance, and Implications for Broadleaf. [Link]

  • APVMA. (2020). Guidelines for efficacy evaluation of herbicides: weeds in Australian forests. [Link]

  • ResearchGate. (2025). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. [Link]

  • NC State Extension Publications. (2016). Conducting a Bioassay For Herbicide Residues. [Link]

  • AgPey. (2025). What Makes Clopyralid a Reliable Herbicide for Broadleaf Weed Control? [Link]

  • Wisconsin Crop Weed Science. (n.d.). Herbicide Evaluation Program. [Link]

  • WSU Wheat & Small Grains. (2023). Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk. [Link]

  • Purdue University. (n.d.). Mode of Action of the Growth Regulator Herbicides. [Link]

  • HRAC. (n.d.). Synthetic Auxin Resistant Weeds. [Link]

  • Cambridge University Press. (2017). Evolution of Resistance to Auxinic Herbicides: Historical Perspectives, Mechanisms of Resistance, and Implications for Broadleaf Weed Management in Agronomic Crops. [Link]

  • ResearchGate. (2025). Whole-Plant and Seed Bioassays for Resistance Confirmation. [Link]

  • SGS. (2025). Focus on Field Trials 2025. [Link]

  • University of Nebraska–Lincoln. (n.d.). Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 2 - Advanced. [Link]

  • Regulations.gov. (2020). Clopyralid Use, Usage and Benefits. [Link]

  • Cambridge University Press. (n.d.). Whole-Plant and Seed Bioassays for Resistance Confirmation. [Link]

  • Beyond Pesticides. (n.d.). Clopyralid ChemicalWatch Factsheet. [Link]

  • Alberta Agriculture, Food and Rural Development. (n.d.). Guidelines for the conduct of chemical weed control trials in forage grasses grown for seed. [Link]

    
    
  • Weed Science Society of America. (2016). WSSA Scientists Say Herbicide Resistance Predates Genetically Engineered Crops by 40 Years. [Link]

Sources

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3,4-Dimethoxyphenyl)picolinic acid
Reactant of Route 2
Reactant of Route 2
5-(3,4-Dimethoxyphenyl)picolinic acid
© Copyright 2026 BenchChem. All Rights Reserved.